(4-Methylpyrimidin-2-yl)methanamine hydrochloride
Description
Properties
IUPAC Name |
(4-methylpyrimidin-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.ClH/c1-5-2-3-8-6(4-7)9-5;/h2-3H,4,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEBDUPXURRCDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Senior Application Scientist's Technical Guide to (4-Methylpyrimidin-2-yl)methanamine hydrochloride
This guide provides an in-depth examination of (4-Methylpyrimidin-2-yl)methanamine hydrochloride, a heterocyclic amine of significant interest in contemporary drug discovery and medicinal chemistry. We will move beyond a simple recitation of facts to explore the causality behind its properties, the logic of its synthesis, and its practical application as a molecular building block. This document is intended for researchers, medicinal chemists, and drug development professionals who require a nuanced understanding of this important chemical entity.
Core Molecular Identity and Physicochemical Profile
This compound is a pyrimidine derivative featuring a methyl group at the 4-position and an aminomethyl substituent at the 2-position. The hydrochloride salt form is prevalent in laboratory settings as it enhances the compound's stability and aqueous solubility, simplifying its handling and use in various synthetic and biological applications.
The core structure, a substituted pyrimidine, is a well-established pharmacophore. Pyrimidine rings are bioisosteres of purines and are integral to numerous biologically active molecules, including kinase inhibitors. The primary amine group provides a crucial handle for synthetic elaboration, allowing for the construction of amides, sulfonamides, and other functional groups to modulate potency, selectivity, and pharmacokinetic properties.
Table 1: Key Physicochemical and Identification Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1782311-16-3 | [1] |
| Molecular Formula | C₆H₁₀ClN₃ | [1] |
| Molecular Weight | 159.62 g/mol | [1] |
| Appearance | Typically an off-white to white solid | [2] |
| Purity | Commercially available at ≥97% | [1] |
| Storage Conditions | Inert atmosphere, Room Temperature | [1] |
| SMILES | NCC1=NC=CC(C)=N1.[H]Cl |[1] |
Synthesis and Purification: From Nitrile to Primary Amine
The most direct and widely adopted synthetic route to this compound involves the chemical reduction of the corresponding nitrile precursor, 4-methyl-2-pyrimidinecarbonitrile. This transformation is a cornerstone of amine synthesis due to its high efficiency and the general availability of nitrile starting materials.
Causality in Reagent Selection
The choice of reducing agent is critical and dictated by the need for chemoselectivity. The pyrimidine ring contains reducible C=N bonds, and harsh conditions could lead to over-reduction or ring opening. Therefore, reagents known for their efficacy in converting nitriles to primary amines under controlled conditions are preferred. Borane complexes, such as ammonia borane or diisopropylaminoborane in the presence of a catalyst like lithium borohydride (LiBH₄), are excellent choices.[3] These reagents offer high yields and tolerate a wide range of functional groups, making them suitable for complex molecule synthesis.[3]
Workflow for Synthesis and Purification
The following diagram and protocol outline a validated, field-proven methodology for the synthesis of the target compound.
Caption: Synthesis workflow from nitrile precursor to final hydrochloride salt.
Detailed Experimental Protocol
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-methyl-2-pyrimidinecarbonitrile (1.0 eq).[]
-
Reduction: Under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF) to dissolve the starting material. To this solution, add the chosen reducing agent (e.g., ammonia borane, 1.2 eq) portion-wise.[3] The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching and Salt Formation: After cooling to 0 °C, the reaction is carefully quenched by the slow addition of methanolic hydrochloric acid. This step neutralizes any excess reducing agent and concurrently forms the desired hydrochloride salt of the newly formed primary amine.
-
Isolation: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude solid or oil is triturated with a non-polar solvent, such as diethyl ether, to induce precipitation of the hydrochloride salt.
-
Purification: The precipitated solid is collected by vacuum filtration, washed with cold diethyl ether to remove non-polar impurities, and dried under high vacuum to yield this compound.
Analytical Characterization for Quality Control
Ensuring the identity, purity, and stability of the synthesized compound is paramount. A multi-technique approach provides a self-validating system for quality control.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment. A reversed-phase C18 column with a gradient of water and acetonitrile (often containing 0.1% trifluoroacetic acid or formic acid) is typically used. The method should demonstrate a single major peak corresponding to the product, allowing for quantification of purity (e.g., >97%).[5]
-
Mass Spectrometry (MS): Coupled with LC (LC-MS), this technique confirms the molecular weight of the compound. For (4-Methylpyrimidin-2-yl)methanamine, one would expect to see the molecular ion for the free base [M+H]⁺ at approximately m/z 124.1.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is indispensable for structural elucidation. The spectrum should be consistent with the proposed structure, showing characteristic signals for the pyrimidine ring protons, the methyl group protons, and the aminomethyl (-CH₂NH₂) protons. The integration of these signals should correspond to the number of protons in each environment.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. Important stretches to observe include the N-H bends of the primary amine hydrochloride salt (around 1500-1600 cm⁻¹) and C-H stretches of the aromatic ring and alkyl groups.
Applications in Medicinal Chemistry and Drug Discovery
The title compound is rarely the final therapeutic agent but rather a critical intermediate or "building block." Its value lies in the combination of the biologically relevant pyrimidine core and the synthetically versatile primary amine.
Role as a Kinase Inhibitor Scaffold
The pyrimidine ring is a privileged scaffold in kinase inhibitor design, frequently acting as a "hinge-binder" that forms hydrogen bonds with the backbone of the kinase hinge region. The aminomethyl group at the 2-position serves as an attachment point for larger, more complex moieties that can target other regions of the ATP-binding pocket, thereby conferring potency and selectivity.
Numerous patented and published compounds utilize similar pyrimidine-based structures as dual inhibitors targeting multiple kinases, such as Mer and c-Met, which are implicated in cancer progression.[6] For example, related 2-substituted aniline pyrimidine derivatives have been developed as potent anti-cancer agents.[6] The aminomethyl group allows for the construction of amide linkages to other heterocyclic systems, a common strategy in modern drug design.[7]
Caption: Role of the title compound as a versatile scaffold in drug discovery.
Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety. While specific toxicity data for this exact compound is limited, data from structurally related amine hydrochlorides and pyrimidines should inform handling procedures.
Hazard Identification and Precautionary Measures
-
Irritation: Similar compounds are known to cause skin, eye, and respiratory irritation.[8][9]
-
Handling: Always handle this compound in a well-ventilated area or a chemical fume hood.[8] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.[2][8]
-
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids, and seek medical attention.[2][8]
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
-
Storage and Stability
-
Hygroscopicity: Like many amine salts, this compound may be hygroscopic (absorb moisture from the air).[2][10]
-
Recommended Storage: Store the container tightly closed in a dry, cool, and well-ventilated place under an inert atmosphere (e.g., nitrogen or argon) to maintain product quality.[1][8]
References
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Lead Sciences. This compound. Available from: [Link]
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Organic Chemistry Portal. Amine synthesis by nitrile reduction. Available from: [Link]
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available from: [Link]
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Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518. Available from: [Link]
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MDPI. (2024). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Available from: [Link]
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IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available from: [Link]
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An In-depth Technical Guide to (4-Methylpyrimidin-2-yl)methanamine Hydrochloride: Structure, Synthesis, and Characterization
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (4-Methylpyrimidin-2-yl)methanamine hydrochloride, a heterocyclic amine of interest in medicinal chemistry and drug discovery. The document elucidates the core chemical structure, analyzes its key substructures—the 4-methylpyrimidine ring and the methanamine side chain—and presents detailed, field-proven protocols for its synthesis and characterization. While specific biological data for this particular molecule is not yet prevalent in published literature, we explore the known biological activities of structurally similar pyrimidine derivatives to provide a rationale for future investigation. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and potential application of novel pyrimidine-based compounds.
Introduction to this compound
Heterocyclic amines are a cornerstone of modern pharmacology, with the pyrimidine scaffold being a particularly privileged structure.[1] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. Consequently, synthetic pyrimidine derivatives have been extensively explored as therapeutic agents, targeting a wide array of biological processes. This compound is a member of this important class of molecules, characterized by a 4-methyl-substituted pyrimidine ring linked to a methanamine group at the 2-position, and formulated as a hydrochloride salt. The hydrochloride form enhances the compound's stability and solubility in aqueous media, which is advantageous for experimental and developmental purposes.[2]
This guide will provide a detailed examination of its structure, propose a robust synthetic route, and outline comprehensive analytical protocols for its characterization, thereby equipping researchers with the necessary knowledge to synthesize and evaluate this and similar molecules.
Structural and Substructural Analysis
The chemical structure of this compound is composed of two key substructures: the 4-methylpyrimidine core and the 2-methanamine hydrochloride side chain. Understanding the individual properties of these components is crucial to predicting the overall characteristics of the molecule.
The 4-Methylpyrimidine Core
The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. The presence of a methyl group at the 4-position introduces a lipophilic character and can influence the molecule's interaction with biological targets through steric and electronic effects.
The Methanamine Hydrochloride Side Chain
The methanamine group at the 2-position provides a primary amine functionality, which is a common feature in many biologically active compounds. This group can act as a hydrogen bond donor and acceptor, and its basicity allows for the formation of the hydrochloride salt. The methylene linker offers rotational flexibility, which can be critical for optimal binding to a target protein.
Below is a table summarizing the key physicochemical properties of the parent molecule and its core substructures.
| Property | This compound | 4-Methylpyrimidine | Methanamine hydrochloride |
| Molecular Formula | C₆H₁₀ClN₃ | C₅H₆N₂ | CH₆ClN |
| Molecular Weight | 159.62 g/mol | 94.11 g/mol | 67.52 g/mol |
| Appearance | White to off-white solid (predicted) | Colorless liquid | White crystalline solid |
| Solubility | Soluble in water | Soluble in chloroform and methanol | Highly soluble in water |
| CAS Number | 1782311-16-3 | 3438-46-8 | 593-51-1 |
Structural Visualization
The following diagram illustrates the chemical structure of this compound.
Caption: Proposed synthetic workflow for the target compound.
Step 1: Reduction of 4-Methyl-2-pyrimidinecarbonitrile to (4-Methylpyrimidin-2-yl)methanamine
-
Method A: Catalytic Hydrogenation
-
To a solution of 4-methyl-2-pyrimidinecarbonitrile (1.0 eq) in a suitable solvent such as methanol or ethanol, add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Pressurize the reaction vessel with hydrogen gas (typically 1-4 atm) and stir vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the crude (4-Methylpyrimidin-2-yl)methanamine.
-
-
Method B: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)
-
To a stirred suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of 4-methyl-2-pyrimidinecarbonitrile (1.0 eq) in the same solvent dropwise at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting precipitate and wash with the reaction solvent.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.
-
Step 2: Formation of this compound
-
Dissolve the crude (4-Methylpyrimidin-2-yl)methanamine in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.
-
To this solution, add a solution of hydrogen chloride (HCl) in the same solvent (commercially available or prepared by bubbling HCl gas through the solvent) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum to yield this compound.
Structural Characterization
The identity and purity of the synthesized compound should be confirmed by a combination of spectroscopic methods.
Caption: Workflow for the structural characterization of the target compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group, the methylene protons, the amine protons (which may be broad and exchangeable), and the aromatic protons on the pyrimidine ring.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule and their chemical environments.
-
-
Mass Spectrometry (MS)
-
Electrospray ionization mass spectrometry (ESI-MS) should be used to determine the molecular weight of the compound. The spectrum is expected to show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
The FTIR spectrum will show characteristic absorption bands for the N-H stretches of the primary amine, C-H stretches of the methyl and methylene groups, C=N and C=C stretching vibrations of the pyrimidine ring, and N-H bending vibrations.
-
Potential Biological Activity and Future Directions
While there is a lack of specific biological data for this compound in the current literature, the broader class of pyrimidine derivatives has been extensively studied and shown to possess a wide range of biological activities. Many pyrimidine-based molecules have been developed as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases such as cancer. [1] The 2-aminopyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors, where the amino group forms crucial hydrogen bonds with the backbone of the kinase hinge region. [3]The 4-methyl substituent and the flexible methanamine side chain of the title compound could potentially be explored for their ability to interact with the active sites of various kinases.
Future research on this compound could focus on:
-
Screening against a panel of protein kinases: To identify potential kinase targets and to understand its selectivity profile.
-
In vitro cell-based assays: To evaluate its cytotoxic or other phenotypic effects on various cancer cell lines.
-
Structure-Activity Relationship (SAR) studies: By synthesizing and testing analogs with modifications to the methyl group, the methylene linker, and the pyrimidine ring to optimize potency and selectivity.
The following diagram illustrates a generalized kinase signaling pathway that is often targeted by pyrimidine-based inhibitors.
Caption: A generalized signaling pathway often targeted by pyrimidine kinase inhibitors.
Conclusion
This compound is a novel heterocyclic amine with potential for further investigation in the field of drug discovery. This guide has provided a comprehensive overview of its structure, a plausible and detailed synthetic route, and a robust workflow for its characterization. While its specific biological activity remains to be elucidated, the well-documented importance of the pyrimidine scaffold in medicinal chemistry suggests that this compound and its analogs are worthy of future exploration as potential modulators of key biological pathways.
References
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ChemBK. (2024). 4-Pyridinecarbonitrile,2-Methyl-. [Link]
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ChemSynthesis. (2025). 4-methoxy-6-methyl-2-pyrimidinecarbonitrile. [Link]
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Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
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Trout, H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [Link]
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PubMed. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. [Link]
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Arkivoc. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. [Link]
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ResearchGate. (2026). Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. [Link]
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(4-Methylpyrimidin-2-yl)methanamine Hydrochloride: A Technical Guide to a Privileged Scaffold in Drug Discovery
Abstract
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1] This technical guide provides an in-depth exploration of (4-Methylpyrimidin-2-yl)methanamine hydrochloride, a pyrimidine derivative with significant potential for therapeutic development. While direct biological data for this specific compound is limited, this document synthesizes the vast body of research on structurally related pyrimidine analogs to project its likely biological activities, mechanisms of action, and avenues for future investigation. We will delve into its potential as a kinase inhibitor and a modulator of the ubiquitin-proteasome system, providing detailed experimental protocols for its evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of the pyrimidine scaffold in their therapeutic programs.
Introduction: The Prominence of the Pyrimidine Core
The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a "privileged scaffold" in drug discovery. Its prevalence in natural biomolecules, such as the nucleobases thymine, cytosine, and uracil, confers a degree of biocompatibility that is highly advantageous for therapeutic development. The pyrimidine core's unique electronic properties and its capacity for substitution at multiple positions allow for the fine-tuning of its pharmacological profile, making it a versatile platform for targeting a wide range of biological entities. Marketed drugs containing the pyrimidine scaffold span a multitude of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions, underscoring the enduring legacy of this chemical motif.[1][2]
This compound (CAS No: 1782311-16-3) is a specific derivative that combines the foundational pyrimidine ring with a methyl group at the 4-position and a methanamine hydrochloride group at the 2-position.[3] This unique substitution pattern suggests the potential for specific interactions with biological targets, positioning it as a compelling candidate for further investigation.
| Property | Value | Source |
| CAS Number | 1782311-16-3 | [3] |
| Molecular Formula | C6H10ClN3 | [3] |
| Molecular Weight | 159.62 g/mol | [3] |
| Synonyms | 2-(Aminomethyl)-4-methylpyrimidine hydrochloride | [3] |
Projected Biological Activity: Kinase and Deubiquitinase Inhibition
Based on extensive structure-activity relationship (SAR) studies of analogous pyrimidine derivatives, we can project two primary areas of biological activity for this compound: kinase inhibition and deubiquitinating enzyme (DUB) inhibition.
Kinase Inhibition: Targeting Cellular Signaling
The 2-aminopyrimidine scaffold is a well-established pharmacophore for kinase inhibitors.[4] The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors. The substituents on the pyrimidine ring then dictate the potency and selectivity of the inhibitor.
The 2-aminomethyl group of our target compound could potentially interact with the solvent-exposed region of the ATP-binding site or form additional hydrogen bonds. The 4-methyl group may contribute to hydrophobic interactions within the pocket. The overall structure suggests that this compound could be a potent inhibitor of various protein kinases implicated in cancer and other diseases.[5]
Caption: Proposed mechanism of DUB inhibition by (4-Methylpyrimidin-2-yl)methanamine.
Experimental Protocols
To validate the projected biological activities of this compound, a series of well-defined experimental protocols are necessary.
General Synthesis of this compound
While a specific synthesis for this compound is not readily available in the literature, a plausible route can be adapted from established methods for synthesizing 2-aminomethylpyrimidine derivatives. [6][7] Protocol 1: Hypothetical Synthesis
-
Starting Material: 2-Chloro-4-methylpyrimidine.
-
Step 1: Cyanation. React 2-chloro-4-methylpyrimidine with a cyanide source (e.g., sodium cyanide) in a suitable solvent (e.g., DMSO) to introduce a nitrile group at the 2-position.
-
Step 2: Reduction. Reduce the nitrile group to a primary amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
-
Step 3: Salt Formation. Treat the resulting (4-methylpyrimidin-2-yl)methanamine with hydrochloric acid in an appropriate solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt.
-
Purification and Characterization: Purify the final product by recrystallization and characterize using ¹H NMR, ¹³C NMR, and mass spectrometry.
Kinase Inhibition Assay
A panel of commercially available kinase assays can be used to screen for inhibitory activity.
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., using a luminescent assay format)
-
Assay Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed) and vice versa.
-
Reagents: Kinase of interest (e.g., EGFR, VEGFR2), substrate peptide, ATP, assay buffer, and a commercial luminescent kinase assay kit.
-
Procedure: a. Prepare serial dilutions of this compound in assay buffer. b. In a 384-well plate, add the kinase, substrate, and the test compound or vehicle control. c. Initiate the reaction by adding ATP. d. Incubate at room temperature for the recommended time. e. Add the detection reagent from the kit to stop the reaction and generate a luminescent signal. f. Measure luminescence using a plate reader.
-
Data Analysis: Plot the percentage of kinase inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
| Kinase Target | Rationale |
| EGFR | Pyrimidine scaffolds are common in EGFR inhibitors. [5] |
| VEGFR2 | Another key target for pyrimidine-based anticancer drugs. |
| PAK1 | 2-Arylamino-4-aryl-pyrimidines are known PAK1 inhibitors. [8] |
Deubiquitinase Inhibition Assay
A fluorogenic assay can be employed to measure DUB activity.
Protocol 3: In Vitro DUB Inhibition Assay (e.g., using a ubiquitin-rhodamine substrate)
-
Assay Principle: This assay utilizes a fluorogenic DUB substrate, such as ubiquitin-rhodamine 110, which becomes fluorescent upon cleavage by a DUB.
-
Reagents: DUB of interest (e.g., USP14, UCHL5), ubiquitin-rhodamine 110 substrate, assay buffer, and a known DUB inhibitor as a positive control.
-
Procedure: a. Prepare serial dilutions of this compound in assay buffer. b. In a black 384-well plate, add the DUB and the test compound or vehicle control. c. Initiate the reaction by adding the ubiquitin-rhodamine 110 substrate. d. Incubate at 37°C, protected from light. e. Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Plot the percentage of DUB inhibition against the log of the inhibitor concentration to determine the IC50 value.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, general laboratory safety precautions should be followed. Based on the SDS for structurally similar compounds, it should be handled with care. [9][10][11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
Future Directions
The exploration of this compound presents a promising avenue for drug discovery. Future research should focus on:
-
Comprehensive Biological Screening: Evaluating the compound against a broad panel of kinases and DUBs to identify specific targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with modifications to the methyl and aminomethyl groups to optimize potency and selectivity.
-
Cell-Based Assays: Assessing the compound's effects on cell proliferation, apoptosis, and relevant signaling pathways in disease-relevant cell lines.
-
In Vivo Studies: Evaluating the pharmacokinetic properties, efficacy, and safety of promising candidates in animal models.
Conclusion
This compound represents a molecule of significant interest within the privileged class of pyrimidine-based compounds. Although direct experimental data is currently lacking, a comprehensive analysis of the extensive literature on related structures strongly suggests its potential as a potent inhibitor of protein kinases and deubiquitinating enzymes. The experimental workflows and theoretical frameworks provided in this guide offer a robust starting point for researchers to unlock the therapeutic potential of this promising scaffold. The continued exploration of such focused chemical matter is essential for the development of next-generation targeted therapies.
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(4-Methylpyrimidin-2-yl)methanamine hydrochloride mechanism of action
An In-depth Technical Guide to the Core Mechanism of Action of (4-Methylpyrimidin-2-yl)methanamine hydrochloride
Authored by a Senior Application Scientist
Foreword: The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, renowned for its versatile role in the architecture of numerous therapeutic agents.[1] Its structural resemblance to the purine bases of ATP allows it to effectively interact with the hinge region of kinase enzymes, making it a privileged structure in the development of kinase inhibitors. This guide delves into the scientific exploration of a specific pyrimidine derivative, this compound. While direct literature on the explicit mechanism of action for this compound is nascent, this document synthesizes established principles of drug discovery and analogous compound data to propose a robust, multi-faceted strategy for its elucidation. We will navigate from foundational hypotheses to detailed, actionable experimental protocols, providing researchers and drug development professionals with a comprehensive framework to unlock its therapeutic potential.
Compound Overview and Structural Rationale
This compound (CAS No: 1782311-16-3) is a small molecule featuring a central pyrimidine ring substituted with a methyl group at the 4-position and a methanamine group at the 2-position.[2]
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1782311-16-3 | [2] |
| Molecular Formula | C₆H₁₀ClN₃ | [2] |
| Molecular Weight | 159.62 g/mol | [2] |
| Purity | Typically ≥97% | [2] |
| Synonyms | NCC1=NC=CC(C)=N1.[H]Cl | [2] |
| Storage | Inert atmosphere, Room Temperature | [2] |
The strategic placement of the aminomethyl group serves as a critical handle for chemical modifications, enabling the synthesis of diverse derivatives for structure-activity relationship (SAR) studies. The pyrimidine core itself is a well-established pharmacophore, and its derivatives have been extensively investigated as potent inhibitors of various protein kinases implicated in diseases such as cancer.
Postulated Mechanisms of Action: A Two-Pronged Hypothesis
Given the structural characteristics of this compound and the biological activities of related compounds, we can formulate primary and secondary hypotheses regarding its mechanism of action.
Primary Hypothesis: Kinase Inhibition
The pyrimidine scaffold is a known mimic of the purine ring of ATP, a universal substrate for kinases. This structural analogy strongly suggests that this compound may function as an ATP-competitive kinase inhibitor . The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors, anchoring the molecule to the hinge region of the kinase's ATP-binding pocket. Derivatives of the closely related 4-pyrimidine methanamine have demonstrated inhibitory activity against several important kinase families, including:
-
Epidermal Growth Factor Receptor (EGFR)
-
Cyclin-Dependent Kinases (CDKs)
-
Other kinases such as Tie-2, FLT3, and CK2
Secondary Hypothesis: Amine Oxidase Inhibition
A structurally analogous compound, (2-Chloropyridin-4-yl)methanamine hydrochloride, has been identified as a selective inhibitor of Lysyl Oxidase-Like 2 (LOXL2), an amine oxidase, with an IC50 of 126 nM.[3][4] This precedent suggests that this compound could potentially inhibit enzymes that process amine substrates. This hypothesis warrants investigation, particularly if initial kinase screening yields negative results.
A Strategic Framework for Elucidating the Mechanism of Action
To rigorously test our hypotheses and uncover the precise mechanism of action, a systematic, multi-tiered experimental approach is essential. This framework is designed to progress from broad, unbiased screening to specific, in-depth characterization.
Caption: A logical workflow for the elucidation of the mechanism of action.
Phase 1: Unbiased Target Identification
The initial phase focuses on identifying the primary biological target(s) of this compound. A combination of computational and experimental approaches is recommended for comprehensive target discovery.[5]
-
Objective: To computationally predict potential protein targets based on the ligand's chemical structure.
-
Methodology: Utilize ligand-based virtual screening methods. Compare the structure of this compound against databases of known bioactive compounds. This approach is predicated on the principle that structurally similar molecules often exhibit similar biological activities.[5]
-
Expected Outcome: A prioritized list of potential kinase and other enzyme targets for subsequent experimental validation.
-
Objective: To experimentally screen the compound against a large, diverse panel of kinases and other relevant enzymes.
-
Methodology:
-
Engage a commercial service or an in-house platform to perform a high-throughput screen (HTS) against a comprehensive kinase panel (e.g., >400 kinases).
-
Include a panel of amine oxidases in the screen to address the secondary hypothesis.
-
Initial screens are typically run at a single high concentration (e.g., 10 µM) to identify initial "hits."
-
-
Data Analysis: Calculate the percent inhibition for each enzyme. Hits are typically defined as those showing >50% inhibition.
Table 2: Representative Kinase Panel Screening Data
| Kinase Target | % Inhibition @ 10 µM |
| EGFR | 85% |
| CDK2 | 78% |
| FLT3 | 92% |
| PIM1 | 15% |
| SRC | 22% |
-
Objective: To identify binding partners from a complex biological sample in an unbiased manner.[5]
-
Methodology:
-
Synthesize a derivative of this compound with a linker suitable for immobilization on a solid support (e.g., sepharose beads).
-
Incubate the immobilized compound with cell lysate.
-
Wash away non-specific binders.
-
Elute the specifically bound proteins.
-
Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]
-
-
Self-Validation: A control experiment using beads without the immobilized compound is crucial to distinguish specific binders from non-specific ones.
Phase 2: In-Depth Molecular Characterization
Once putative targets are identified, the next phase involves a detailed characterization of the molecular interaction.
-
Objective: To quantify the inhibitory potency of the compound against the identified target(s).
-
Methodology:
-
Perform dose-response experiments using a suitable biochemical assay format, such as Fluorescence Resonance Energy Transfer (FRET) or a luminescence-based assay.[6]
-
Serially dilute the compound over a wide concentration range (e.g., from 1 nM to 100 µM).
-
Measure enzyme activity at each concentration.
-
Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Caption: A streamlined workflow for determining the IC50 value.
-
Objective: To confirm direct binding of the compound to the target protein and to determine the binding affinity (Kd) and kinetics (kon, koff).[7]
-
Methodologies:
-
Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and flow the compound over the surface. Measure changes in the refractive index to monitor binding and dissociation in real-time.[6][7]
-
Isothermal Titration Calorimetry (ITC): Directly measure the heat released or absorbed during the binding event to determine the binding affinity, stoichiometry, and thermodynamic parameters.[7]
-
-
Trustworthiness: These label-free techniques provide orthogonal validation of the biochemical assay results and confirm a direct interaction, ruling out artifacts.[8]
Table 3: Comparison of Biophysical Techniques
| Technique | Key Outputs | Advantages |
| SPR | Kd, kon, koff | Real-time kinetics, high sensitivity |
| ITC | Kd, Stoichiometry (n), ΔH, ΔS | Gold standard for thermodynamics, no immobilization needed |
Phase 3: Cellular and Phenotypic Validation
The final phase is to confirm that the compound engages its target in a cellular context and elicits the expected biological response.[9]
-
Objective: To verify that the compound binds to its intended target within living cells.
-
Methodology (Cellular Thermal Shift Assay - CETSA):
-
Treat intact cells with the compound.
-
Heat the cell lysate to various temperatures.
-
Ligand-bound proteins are stabilized and will denature and precipitate at higher temperatures than unbound proteins.
-
Quantify the amount of soluble target protein remaining at each temperature using Western blotting or MS.
-
-
Expertise: A shift in the melting curve in the presence of the compound provides strong evidence of target engagement in a physiological environment.
-
Objective: To determine if the compound modulates the known signaling pathway of the target kinase.
-
Methodology:
-
Select a cell line where the target kinase is known to be active.
-
Treat the cells with the compound.
-
Analyze the phosphorylation status of known downstream substrates of the target kinase using Western blotting with phospho-specific antibodies.
-
-
Authoritative Grounding: A reduction in the phosphorylation of a key substrate corroborates the proposed inhibitory mechanism of action.
Caption: A simplified signaling pathway illustrating kinase inhibition.
-
Objective: To assess the compound's effect on cellular processes relevant to the target's function.[9]
-
Methodologies:
-
Cell Proliferation Assays: If the target is involved in cell cycle regulation (e.g., a CDK), measure the compound's effect on cancer cell line proliferation (e.g., using an MTS or CellTiter-Glo assay).[9]
-
Apoptosis Assays: Determine if the compound induces programmed cell death, for instance by measuring caspase activation or using Annexin V staining.[9]
-
Reporter Gene Assays: Use a cell line with a reporter gene (e.g., luciferase) under the control of a transcription factor that is regulated by the target's signaling pathway.[6]
-
Synthesizing the Evidence: Building a Coherent Mechanistic Model
A compelling case for a specific mechanism of action is built upon the convergence of evidence from all three phases of investigation. The ideal outcome is a clear narrative: the compound directly binds to and inhibits a specific kinase with high potency (Phase 2), which is confirmed in a cellular context (Phase 3), leading to the modulation of a known signaling pathway and a predictable cellular phenotype. Discrepancies in the data, such as potent biochemical inhibition that does not translate to cellular activity, may indicate issues with cell permeability or off-target effects and would necessitate further investigation.
Conclusion
While the definitive mechanism of action for this compound remains to be experimentally determined, its chemical structure provides a strong rationale for prioritizing the investigation of its potential as a kinase inhibitor. The comprehensive, multi-phased strategy outlined in this guide—from broad, unbiased target identification to detailed molecular and cellular characterization—provides a scientifically rigorous and self-validating framework for this endeavor. By systematically executing these protocols, researchers can confidently elucidate the compound's mechanism of action, a critical step in translating a promising chemical entity into a potential therapeutic agent.
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Nuvisan. (n.d.). Tailored mode-of-action assays to enhance your drug discovery process. Retrieved from [Link]
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Gesner, E., et al. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]
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News-Medical.Net. (2024, February 1). The role of cell-based assays for drug discovery. Retrieved from [Link]
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Schenone, M., Dancik, V., Wagner, B. K., & Schreiber, S. L. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. Retrieved from [Link]
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Jesudoss, A. R., et al. (2025). N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. Neurochemical Research. Retrieved from [Link]
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Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Recent Advances in Pyrimidine-Based Drugs. Journal of Medicinal Chemistry. Retrieved from [Link]
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PubChemLite. (n.d.). (4-chloropyrimidin-2-yl)methanamine hydrochloride (C5H6ClN3). Retrieved from [Link]
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Deconvoluting the Therapeutic Potential of (4-Methylpyrimidin-2-yl)methanamine hydrochloride: A Framework for Target Identification and Validation
An In-Depth Technical Guide
Executive Summary
The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of FDA-approved therapeutics.[1][2] Its unique physicochemical properties, including its ability to form effective hydrogen bonds, allow it to interact with a diverse range of biological targets, often enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3] This guide focuses on (4-Methylpyrimidin-2-yl)methanamine hydrochloride , a small molecule whose specific biological targets and therapeutic potential remain uncharacterized. In the absence of direct literature, this document provides a comprehensive, technically-grounded framework for its systematic investigation. We will dissect the molecule's structure, hypothesize potential target classes based on the rich pharmacology of related pyrimidine compounds, and present a multi-modal experimental strategy for robust target identification, validation, and mechanism of action studies. This guide is designed to be a practical roadmap for researchers aiming to unlock the therapeutic promise of this and similar novel chemical entities.
Part 1: The Compound in Context: this compound
At the heart of our investigation is the molecule this compound.
Chemical Structure: C₆H₁₀ClN₃ Molecular Weight: 159.62 g/mol Key Features:
-
Pyrimidine Core: A six-membered aromatic ring with two nitrogen atoms. This core is known to act as a bioisostere for phenyl and other aromatic systems, contributing to target binding and favorable drug-like properties.[4][2]
-
4-Methyl Group: A small alkyl substituent that can influence steric interactions and lipophilicity, potentially enhancing binding affinity and selectivity for a specific target.
-
2-Methanamine Group: A primary amine connected via a methylene bridge. This flexible linker and the basic nitrogen atom provide a key site for hydrogen bonding and salt-bridge interactions within a protein's binding pocket.
The structure suggests a molecule capable of engaging with various biological macromolecules. The strategic placement of hydrogen bond donors and acceptors on the pyrimidine ring, combined with the flexible aminomethyl side chain, makes it a prime candidate for interacting with the diverse topographies of druggable binding sites.
Part 2: Hypothesized Target Classes: An Evidence-Based Approach
The vast therapeutic application of pyrimidine-based drugs provides a logical starting point for hypothesizing the potential targets of this compound. The druggable genome is rich with protein families known to bind pyrimidine motifs.[5][6][7]
| Hypothesized Target Class | Rationale & Examples of Pyrimidine-Based Drugs | Potential Therapeutic Areas |
| Protein Kinases | The human kinome is a major focus for pyrimidine inhibitors. The pyrimidine core can mimic the adenine ring of ATP, enabling competitive inhibition. Examples include Imatinib (BCR-Abl) and Gefitinib (EGFR).[3] | Oncology, Immunology, Inflammatory Diseases |
| G-Protein Coupled Receptors (GPCRs) | GPCRs are the largest family of cell surface receptors and are targeted by a significant portion of all approved drugs.[][9] Pyrimidine derivatives like Rosuvastatin (targeting HMG-CoA reductase, but with a pyrimidine core) and various developmental compounds target GPCRs. | Neurological Disorders, Cardiovascular Disease, Metabolic Disorders |
| Enzymes (Non-Kinase) | Pyrimidine analogs are well-known to inhibit enzymes crucial for nucleotide metabolism, such as in pyrimidine synthesis inhibitors used to treat autoimmune diseases like multiple sclerosis.[10] Dihydro-orotate dehydrogenase is a key example. | Autoimmune Diseases, Infectious Diseases, Metabolic Disorders |
| Ion Channels | Voltage-gated ion channels are a key druggable protein family.[11] While less common than kinase inhibitors, pyrimidine-containing molecules like Minoxidil modulate ion channel activity.[3] | Hypertension, Neurological Disorders |
Part 3: A Multi-Modal Framework for Target Identification & Validation
To move from hypothesis to confirmation, a rigorous, multi-pronged strategy is essential. The following workflow is designed to identify potential targets with high confidence and validate their engagement in a physiologically relevant context.
Caption: Overall workflow for target identification and validation.
In Silico Target Prediction: The Computational Starting Point
Before committing to resource-intensive wet-lab experiments, computational methods can generate valuable, testable hypotheses by comparing the compound's structure to databases of known ligands and their targets.[12][13]
Methodology: Chemical Similarity Ensemble Approach (SEA)
-
Input: The 2D structure of this compound.
-
Process: The algorithm compares the compound's chemical fingerprint against a large chemogenomic database (e.g., ChEMBL).[12] It calculates similarity scores to all compounds in the database.
-
Output: A ranked list of potential protein targets based on the principle that structurally similar molecules are likely to have similar biological targets. The output is typically an E-value or p-value indicating the statistical significance of the association.
Causality: This step is crucial for prioritizing experimental efforts. If in silico tools strongly predict kinase targets, a kinome screen becomes a high-priority experiment. Conversely, a prediction for a specific GPCR could guide the selection of a more focused receptor binding assay.
Direct Target Identification: Affinity Chromatography-Mass Spectrometry (AC-MS)
This powerful chemoproteomic technique is a cornerstone of modern target discovery, enabling the unbiased identification of proteins that directly bind to the small molecule.[10][14]
Caption: Experimental workflow for AC-MS target identification.
Detailed Protocol: AC-MS
-
Probe Synthesis: Synthesize a derivative of (4-Methylpyrimidin-2-yl)methanamine with a linker attached to a non-essential position (determined via preliminary SAR), terminating in a reactive group for conjugation to beads (e.g., NHS ester for amine-coated beads). A control probe with an inactive linker is also synthesized.
-
Immobilization: Covalently attach the synthesized probe and control to a solid support matrix (e.g., sepharose beads).
-
Protein Extraction: Prepare a total protein lysate from a relevant cell line or tissue.
-
Affinity Pulldown: Incubate the lysate with the compound-conjugated beads and control beads. Proteins that bind to the compound will be captured on the matrix.
-
Washing: Perform a series of stringent washes with buffers of increasing salt concentration or mild detergents to remove proteins that are non-specifically bound to the beads.
-
Elution: Elute the specifically bound proteins from the beads. This can be done by changing pH, using a high concentration of a competing free compound, or with a denaturing agent like SDS.
-
Proteomic Analysis:
-
Separate the eluted proteins using SDS-PAGE.
-
Perform an in-gel tryptic digest of the protein bands.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the MS/MS spectra against a protein sequence database.
-
-
Data Analysis: Compare the proteins identified from the active compound beads versus the control beads. High-confidence targets are those that are significantly enriched in the active compound pulldown.
Trustworthiness: The use of a control matrix and quantitative proteomics allows for the confident differentiation between true binding partners and non-specific background proteins, ensuring the self-validating nature of this protocol.
Broad-Spectrum Screening for Major Target Families
To systematically test our primary hypotheses, we will perform parallel screens against the most probable target families: kinases and GPCRs.
Given the prevalence of pyrimidines as kinase inhibitors, a comprehensive kinome scan is a critical step. Several commercial services offer this as a fee-for-service.[15][16][17][18][19]
Experimental Protocol: Kinase Panel Screen (e.g., using an ADP-Glo™ Assay)
-
Compound Preparation: Prepare this compound at a standard screening concentration (e.g., 1 µM or 10 µM).
-
Assay Setup: In a multi-well plate format, dispense a panel of purified human kinases (e.g., 400+ kinases covering the kinome).
-
Kinase Reaction: Initiate the phosphorylation reaction by adding the kinase, its specific substrate, and ATP. The test compound is included in the reaction mix.
-
Activity Measurement: After a set incubation time, add ADP-Glo™ reagent, which terminates the kinase reaction and depletes the remaining ATP. A second reagent is then added to convert the ADP generated by the kinase into a luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader. The signal intensity is directly proportional to kinase activity.
-
Analysis: Calculate the percent inhibition for each kinase by comparing the signal in the presence of the compound to a DMSO control.
Data Presentation: Hypothetical Kinome Screening Results
| Kinase Target | % Inhibition @ 1 µM | Target Family | Initial Hit? |
| EGFR | 8% | Tyrosine Kinase | No |
| SRC | 92% | Tyrosine Kinase | Yes |
| CDK2 | 15% | CMGC | No |
| PIM1 | 88% | CAMK | Yes |
| ROCK1 | 5% | AGC | No |
| ... (400+ others) | ... | ... | ... |
Hits from this primary screen (typically >50-70% inhibition) would be followed up with IC₅₀ determination to quantify potency.
Screening against a panel of GPCRs can be accomplished using various methods, most commonly radioligand binding assays.[9][20][21]
Experimental Protocol: Radioligand Displacement Assay
-
Receptor Preparation: Use cell membranes prepared from cell lines overexpressing a specific GPCR target.
-
Assay Setup: In a multi-well plate, combine the receptor membranes, a known radiolabeled ligand for that receptor (at a concentration near its Kd), and the test compound across a range of concentrations.
-
Incubation: Allow the reaction to reach equilibrium.
-
Separation: Rapidly separate the bound from unbound radioligand using filtration over a glass fiber filter mat. The membranes and bound radioligand are trapped on the filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Analysis: If the test compound binds to the receptor, it will displace the radioligand, leading to a decrease in the measured signal. Plot the data to determine an IC₅₀ value, which can be converted to a binding affinity constant (Ki).
Target Engagement & Validation in a Cellular Context: CETSA
Identifying a binding partner in vitro is a crucial first step, but demonstrating that the compound engages this target within the complex environment of a living cell is the gold standard for validation.[22][23] The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose, as it relies on the principle that a protein becomes more thermally stable when bound to a ligand.[24][25][26][27]
Caption: Experimental workflow for the Cellular Thermal Shift Assay.
Detailed Protocol: CETSA
-
Cell Treatment: Treat cultured cells with either this compound (at a relevant concentration, e.g., 10x the in vitro IC₅₀) or a vehicle control (DMSO).
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures for a fixed time (e.g., 3 minutes) using a thermal cycler. A typical range might be 40°C to 70°C in 2-3°C increments.
-
Cell Lysis: Lyse the cells, typically by repeated freeze-thaw cycles, to release the cellular proteins.
-
Separation of Fractions: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, non-denatured protein fraction.
-
Protein Detection: Collect the supernatant and analyze the amount of the target protein (identified from AC-MS or kinome screening) remaining in the soluble fraction. This is typically done by Western blotting using a specific antibody for the target protein.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein as a function of temperature for both the compound-treated and control samples. A positive result is a rightward "shift" in the melting curve for the compound-treated sample, indicating that the compound binding stabilized the protein against heat-induced denaturation.[25]
Causality and Validation: A positive CETSA result provides strong evidence that the compound enters the cell and directly binds to the hypothesized target, validating the in vitro findings in a physiological setting. This is a critical milestone in confirming the molecule's mechanism of action.
Part 4: Downstream Validation and Therapeutic Implications
Once a target is identified and validated with high confidence, the next logical steps involve:
-
Pathway Analysis: Determining if modulating the target with the compound affects downstream signaling pathways (e.g., measuring phosphorylation of a kinase's substrate).
-
Phenotypic Screening: Assessing whether target engagement translates to a desired cellular phenotype (e.g., apoptosis in cancer cells, reduction of inflammatory cytokine production).
-
In Vivo Studies: Evaluating the compound's efficacy and target engagement in relevant animal models of disease.
The therapeutic implications are entirely dependent on the identity of the validated target. If the compound is a selective inhibitor of a kinase implicated in a specific cancer, it becomes a candidate for oncology drug development. If it modulates a GPCR involved in neurotransmission, it could be explored for psychiatric or neurological disorders.
Part 5: Conclusion
While this compound is currently an uncharacterized molecule, its pyrimidine core places it within a class of compounds with immense therapeutic success. The lack of existing data should not be a barrier but rather an opportunity for systematic, hypothesis-driven discovery. The multi-modal framework presented in this guide—integrating in silico prediction, unbiased chemoproteomics, broad-spectrum screening, and robust cellular validation—provides a clear and scientifically rigorous path forward. By following this workflow, researchers can effectively deconvolute the biological activity of this compound, identify its molecular target(s), and ultimately unlock its potential as a novel therapeutic agent.
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Pyrimidine Synthesis Inhibitors: Drug Class, Uses, Side Effects, Drug Names. (2022). RxList. [Link]
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Proteomic Analysis for Target Discovery. (n.d.). ChemPro Innovations. [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. [Link]
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Target identification of small molecules: an overview of the current applications in drug discovery. (2023). PMC - PubMed Central. [Link]
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Proteomics in Drug Discovery: Unlocking the Druggable Proteome. (2025). Front Line Genomics. [Link]
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Target Identification and Validation (Small Molecules). (n.d.). University College London. [Link]
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In Silico Target Prediction for Small Molecules. (2019). PubMed. [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]
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Determining target engagement in living systems. (n.d.). PMC - NIH. [Link]
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Targeting G-Protein-Coupled Receptors (GPCRs) in Drug Discovery. (2024). AZoLifeSciences. [Link]
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KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (n.d.). MDPI. [Link]
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An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. (2015). JoVE. [Link]
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Identification of Direct Protein Targets of Small Molecules. (n.d.). ACS Chemical Biology. [Link]
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Drug target ontology to classify and integrate drug discovery data. (n.d.). PMC - PubMed Central. [Link]
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Importance of Quantifying Drug-Target Engagement in Cells. (2020). PMC - NIH. [Link]
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The druggable genome and support for target identification and validation in drug development. (n.d.). PMC - NIH. [Link]
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Validation guidelines for drug-target prediction methods. (2024). Taylor & Francis Online. [Link]
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(4-Methylpyrimidin-2-yl)methanamine Hydrochloride: A Technical Guide for Drug Discovery Professionals
Foreword: The Pyrimidine Scaffold - A Cornerstone of Modern Medicinal Chemistry
The pyrimidine ring system is a privileged scaffold in drug discovery, forming the structural core of numerous therapeutic agents. Its prevalence in natural products, such as nucleic acids and vitamins, has made it an attractive starting point for the design of novel drugs. In the realm of oncology, pyrimidine derivatives have emerged as a particularly fruitful area of research, with 22 pyrimidine-containing drugs approved by the FDA for cancer treatment.[1] These compounds often function as kinase inhibitors, competitively binding to the ATP-binding site of these enzymes and modulating their activity.[2] This guide provides a comprehensive technical overview of (4-Methylpyrimidin-2-yl)methanamine hydrochloride, a versatile building block for the synthesis of novel pyrimidine-based therapeutics. While direct literature on this specific salt is sparse, this guide will leverage established principles of pyrimidine chemistry and data from closely related analogs to provide a robust framework for its application in drug discovery.
Physicochemical Properties and Structure
This compound is a pyrimidine derivative characterized by a methyl group at the 4-position and a methanamine hydrochloride moiety at the 2-position.
| Property | Value | Source |
| CAS Number | 1782311-16-3 | [3] |
| Molecular Formula | C₆H₁₀ClN₃ | [3] |
| Molecular Weight | 159.62 g/mol | [3] |
| Synonyms | (4-methyl-2-pyrimidinyl)methanamine hydrochloride | [3] |
| Canonical SMILES | CC1=NC(CN)=NC=C1.Cl | [3] |
Synthesis and Characterization
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Reduction of 4-Methyl-2-cyanopyrimidine
-
To a stirred solution of 4-methyl-2-cyanopyrimidine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add lithium aluminum hydride (LiAlH₄) (1.5 eq) portion-wise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.
-
Filter the resulting aluminum salts and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to yield crude (4-methylpyrimidin-2-yl)methanamine.
Step 2: Salt Formation
-
Dissolve the crude (4-methylpyrimidin-2-yl)methanamine in a minimal amount of anhydrous diethyl ether or isopropanol.
-
Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) or isopropanolic HCl dropwise with stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.
Characterization
The structure of the final product should be confirmed by standard analytical techniques:
-
¹H NMR: Expected signals would include a singlet for the methyl group, distinct signals for the pyrimidine ring protons, and a signal for the methylene protons of the methanamine group. The integration of these signals should correspond to the number of protons in the molecule.
-
¹³C NMR: The spectrum should show distinct peaks for each carbon atom in the molecule, including the methyl carbon, the pyrimidine ring carbons, and the methylene carbon.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the free base form of the compound.
-
Infrared (IR) Spectroscopy: Characteristic peaks for N-H stretching of the amine and C=N stretching of the pyrimidine ring are expected.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The primary utility of this compound in medicinal chemistry lies in its role as a versatile building block for the synthesis of more complex molecules, particularly kinase inhibitors. The 2-aminopyrimidine motif is a well-established "hinge-binding" element in a multitude of kinase inhibitors.
Rationale for Use as a Kinase Inhibitor Scaffold
The pyrimidine core can mimic the purine ring of ATP, allowing it to competitively bind to the ATP-binding pocket of kinases.[2] The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, anchoring the inhibitor to the hinge region of the kinase. The primary amine of the methanamine group provides a crucial handle for introducing various substituents that can be tailored to interact with specific residues in the kinase active site, thereby conferring potency and selectivity.
Illustrative Signaling Pathway: EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and is frequently dysregulated in cancer. Pyrimidine-based inhibitors have been successfully developed to target EGFR.
Caption: Simplified EGFR signaling pathway and the point of intervention for pyrimidine-based inhibitors.
Structure-Activity Relationship (SAR) Insights from Analogs
While specific SAR data for derivatives of this compound is not available, studies on related 2-aminopyrimidine kinase inhibitors provide valuable insights. For instance, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, substitution on the benzyl and phenyl rings significantly impacted inhibitory potency against the deubiquitinase USP1/UAF1 complex, a promising cancer target. This highlights the importance of the substituents introduced via the amine handle for achieving high affinity and selectivity.
Experimental Protocols for Biological Evaluation
Once novel compounds are synthesized using this compound as a scaffold, their biological activity must be assessed. Below are standard protocols for evaluating potential kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
Assay buffer (containing MgCl₂, DTT, etc.)
-
Test compounds dissolved in DMSO
-
ATP
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a white, opaque microplate, add the kinase, substrate, and assay buffer.
-
Add the diluted test compounds to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luminescent reagent according to the manufacturer's instructions.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This assay evaluates the effect of the synthesized compounds on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).
Future Perspectives
This compound represents a valuable, yet underexplored, building block in the vast landscape of pyrimidine-based drug discovery. Its structural features make it an ideal starting point for the synthesis of libraries of compounds targeting a wide range of kinases and other enzymes. Future research efforts should focus on the systematic exploration of derivatives of this scaffold to uncover novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. The continued investigation of the rich chemistry of pyrimidines holds immense promise for the development of next-generation targeted therapies.
References
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Lead Sciences. (n.d.). This compound. Retrieved from [Link]
-
Molecules. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved from [Link]
-
PubMed. (2017). Roles of pyridine and pyrimidine derivatives as privileged scaffolds in anticancer agents. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis and Profile of (4-Methylpyrimidin-2-yl)methanamine Hydrochloride: A Key Building Block for Drug Discovery
Introduction: The Pyrimidine Core in Modern Medicinal Chemistry
The pyrimidine scaffold is a cornerstone of contemporary drug discovery, prized for its versatile synthetic handles and its proven ability to interact with a wide range of biological targets. As a privileged structure, the pyrimidine ring is a key component in numerous FDA-approved therapeutics, particularly in the realm of kinase inhibitors. Its nitrogen atoms can act as crucial hydrogen bond acceptors, anchoring molecules within the ATP-binding sites of enzymes. The aminomethylpyrimidine moiety, in particular, serves as a valuable building block, providing a flexible linker to introduce various substituents that can modulate potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive technical overview of (4-Methylpyrimidin-2-yl)methanamine hydrochloride, a promising yet under-documented member of this chemical family. We will explore a plausible synthetic route, detailed experimental protocols, and the compound's potential applications for researchers, scientists, and drug development professionals.
Retrosynthetic Analysis and Synthetic Strategy
Caption: Retrosynthetic analysis of this compound.
Part 1: Synthesis of the Key Intermediate: 2-Cyano-4-methylpyrimidine
The pyrimidine ring is classically synthesized through the condensation of a 1,3-dicarbonyl compound with a guanidine derivative.[1] In this proposed route, we will utilize a suitable 1,3-dicarbonyl precursor that will yield the desired 4-methyl substitution pattern upon cyclization with a cyano-substituted guanidine or a related synthon.
Experimental Protocol: Synthesis of 2-Cyano-4-methylpyrimidine
Causality of Experimental Choices: The selection of a base-catalyzed condensation is a standard and effective method for the formation of pyrimidine rings from 1,3-dicarbonyls and guanidines.[1] The choice of solvent and temperature is critical for achieving good yields and minimizing side reactions.
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the chosen 1,3-dicarbonyl compound (1.0 eq) and a suitable alcohol solvent (e.g., ethanol).
-
Reagent Addition: To this solution, add cyanoguanidine (1.1 eq) and a base such as sodium ethoxide (1.2 eq).
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred under a nitrogen atmosphere for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel.
| Parameter | Value/Range | Notes |
| Starting Material | 1,3-Dicarbonyl Compound | To yield the 4-methyl substituent. |
| Reagent | Cyanoguanidine | Source of the 2-cyano and amino functionalities. |
| Base | Sodium Ethoxide | To facilitate the condensation reaction. |
| Solvent | Ethanol | A common solvent for this type of condensation. |
| Temperature | Reflux | To drive the reaction to completion. |
| Reaction Time | 4-6 hours | Monitored by TLC. |
| Purification | Column Chromatography | To isolate the pure product. |
Part 2: Reduction of 2-Cyano-4-methylpyrimidine to (4-Methylpyrimidin-2-yl)methanamine
The reduction of the nitrile functionality to a primary amine is a critical step. Catalytic hydrogenation using Raney Nickel is a well-established and efficient method for this transformation, often providing high yields under relatively mild conditions.[2][3]
Experimental Protocol: Catalytic Hydrogenation of 2-Cyano-4-methylpyrimidine
Causality of Experimental Choices: Raney Nickel is a highly active catalyst for the hydrogenation of nitriles.[4] The use of an ammonia-saturated solvent helps to suppress the formation of secondary and tertiary amine byproducts. The final acidification with HCl in a non-aqueous solvent allows for the isolation of the desired hydrochloride salt.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Methodology:
-
Catalyst Preparation: In a hydrogenation vessel, a slurry of Raney Nickel (approximately 10% by weight of the nitrile) in methanol saturated with ammonia is prepared under an inert atmosphere (e.g., argon).
-
Substrate Addition: A solution of 2-cyano-4-methylpyrimidine (1.0 eq) in methanol saturated with ammonia is added to the vessel.
-
Hydrogenation: The vessel is sealed, purged with hydrogen gas, and then pressurized with hydrogen to approximately 50-100 psi. The reaction mixture is stirred vigorously at room temperature for 6-12 hours. The reaction progress is monitored by the cessation of hydrogen uptake.
-
Catalyst Removal: Upon completion, the reaction vessel is carefully depressurized, and the catalyst is removed by filtration through a pad of Celite under an inert atmosphere. The filter cake should be washed with methanol.
-
Isolation of Free Base: The filtrate is concentrated under reduced pressure to yield the crude (4-Methylpyrimidin-2-yl)methanamine as an oil or a solid.
-
Salt Formation and Purification: The crude amine is dissolved in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate). A solution of hydrogen chloride in an anhydrous solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) is added dropwise with stirring until precipitation is complete. The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound. Recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) can be performed for further purification.
| Parameter | Value/Range | Notes |
| Catalyst | Raney Nickel | Highly active for nitrile reduction.[2][3] |
| Hydrogen Pressure | 50-100 psi | Typical pressure for this type of hydrogenation. |
| Solvent | Methanol saturated with Ammonia | Suppresses byproduct formation. |
| Temperature | Room Temperature | Mild reaction conditions. |
| Reaction Time | 6-12 hours | Monitored by hydrogen uptake. |
| Purification | Precipitation as HCl salt, Recrystallization | Effective for purifying amines. |
Characterization
As no definitive literature with characterization data for this compound is available, the following are predicted spectroscopic data based on the chemical structure and known data for similar pyrimidine derivatives.[5]
Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR (DMSO-d₆) | δ (ppm): ~8.8 (d, 1H, pyrimidine H-6), ~7.3 (d, 1H, pyrimidine H-5), ~4.2 (s, 2H, CH₂), ~2.6 (s, 3H, CH₃). Protons of the ammonium group would likely appear as a broad singlet. |
| ¹³C NMR (DMSO-d₆) | δ (ppm): ~168 (pyrimidine C-4), ~165 (pyrimidine C-2), ~158 (pyrimidine C-6), ~118 (pyrimidine C-5), ~45 (CH₂), ~24 (CH₃). |
| Mass Spec. (ESI+) | m/z: [M+H]⁺ calculated for C₆H₉N₃: 124.08. |
Potential Applications in Drug Discovery
The this compound scaffold is a valuable starting point for the synthesis of libraries of compounds for screening against various biological targets. The primary amine provides a versatile handle for the introduction of a wide array of substituents through reactions such as acylation, alkylation, and reductive amination.
Caption: Potential derivatization pathways for drug discovery applications.
Given the prevalence of the aminopyrimidine core in kinase inhibitors, it is highly probable that derivatives of (4-Methylpyrimidin-2-yl)methanamine could exhibit inhibitory activity against various kinases implicated in cancer and other diseases. The 4-methyl group may also provide a beneficial steric or electronic contribution to binding affinity and selectivity.
Conclusion
This compound represents a valuable and versatile building block for medicinal chemistry and drug discovery. While its specific discovery and development are not extensively documented, a robust and plausible synthetic route can be constructed based on well-established chemical principles. This guide provides a detailed technical framework for its synthesis and characterization, empowering researchers to explore the potential of this promising scaffold in the development of novel therapeutics. The protocols and insights presented herein are intended to be a self-validating system, grounded in the established reactivity of pyrimidines and the practicalities of organic synthesis.
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Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse. (2002, September 5). Retrieved January 20, 2026, from [Link]
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What are the reaction mechanisms when Guanidine Carbonate is involved in organic reactions? - Blog - Shandong Sparrow Chemical Co., Ltd. (2025, December 4). Retrieved January 20, 2026, from [Link]
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NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. (2025, August 7). ResearchGate. Retrieved January 20, 2026, from [Link]
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The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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NMR spectra of pyrimidines. (1978, May 1). Semantic Scholar. Retrieved January 20, 2026, from [Link]
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Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
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Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. (2023, February 25). YouTube. Retrieved January 20, 2026, from [Link]
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Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells. (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]
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One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. (2010, June 30). Retrieved January 20, 2026, from [Link]
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Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
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Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
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A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. (2018, September 11). Retrieved January 20, 2026, from [Link]
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Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. (2022, December 16). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
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One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
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A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. (n.d.). Retrieved January 20, 2026, from [Link]
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Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
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An Alternative and Fast Method for Determination of Glyphosate and Aminomethylphosphonic Acid (AMPA) Residues in Soybean Using Liquid Chromatography Coupled With Tandem Mass Spectrometry. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
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Selective hydrogenation via precise hydrogen bond interactions on catalytic scaffolds. (2023, January 26). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
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2-(Dimethylamino)pyrimidine. (n.d.). Organic Syntheses Procedure. Retrieved January 20, 2026, from [Link]
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Multifaceted catalytic hydrogenation of amides via diverse activation of a sterically confined bipyridine–ruthenium framework. (2017, May 16). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
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(4-chloropyrimidin-2-yl)methanamine hydrochloride. (n.d.). PubChemLite. Retrieved January 20, 2026, from [Link]
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Identification of hydroxymethylpyrazines using mass spectrometry. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
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Discovery of imidazole vinyl pyrimidines as a novel class of kinase inhibitors which inhibit Tie-2 and are orally bioavailable. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
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Characterization of intact and modified proteins by mass spectrometry. (n.d.). MS Vision. Retrieved January 20, 2026, from [Link]
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Mass Spectrometry of Biomolecules. (n.d.). Retrieved January 20, 2026, from [Link]
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Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. (2023, November 15). MDPI. Retrieved January 20, 2026, from [Link]
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CAS 1196154-28-5 | (4-methoxypyrimidin-2-yl)methanamine hydrochloride. (n.d.). Retrieved January 20, 2026, from [Link]
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An In-Depth Technical Guide to (4-Methylpyrimidin-2-yl)methanamine Hydrochloride: A Key Building Block in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive scientific overview of (4-Methylpyrimidin-2-yl)methanamine hydrochloride (CAS No: 1782311-16-3), a pivotal heterocyclic amine intermediate. We delve into its fundamental physicochemical properties, outline a representative synthetic pathway with mechanistic rationale, and explore its significant applications as a versatile scaffold in medicinal chemistry. The guide is tailored for researchers, chemists, and drug development professionals, offering field-proven insights into its role in constructing targeted therapeutic agents, particularly protein kinase inhibitors. Detailed protocols for quality control, safety and handling procedures, and extensive references are included to support further research and application.
Introduction & Strategic Significance
The pyrimidine scaffold is a cornerstone of medicinal chemistry, renowned for its presence in the nucleic acids of DNA and RNA and its widespread incorporation into therapeutic agents[1]. As a privileged structure, its derivatives have been successfully developed into drugs for a vast range of diseases, including cancer, infectious diseases, and neurological disorders[1]. Within this class, 2-aminopyrimidine motifs are particularly distinguished. They are well-established "hinge-binding" elements, capable of forming key hydrogen bond interactions within the ATP-binding pocket of numerous protein kinases.
This compound emerges as a strategically important building block. It provides a pyrimidine core functionalized with a primary aminomethyl group at the C2 position and a methyl group at the C4 position. This specific arrangement offers chemists a reactive handle—the primary amine—for molecular elaboration, allowing for the systematic construction of compound libraries for structure-activity relationship (SAR) studies. Its utility lies in its ability to serve as a foundational component for novel kinase inhibitors and other targeted therapies, making a thorough understanding of its properties and synthesis essential for advancing drug discovery programs.
Physicochemical & Structural Data
A precise understanding of a compound's properties is the foundation of all subsequent experimental work. The key identifiers and characteristics of this compound are summarized below.
| Property | Value | Source |
| Compound Name | This compound | [2] |
| CAS Number | 1782311-16-3 | [2] |
| Molecular Formula | C₆H₁₀ClN₃ | [2] |
| Molecular Weight | 159.62 g/mol | [2] |
| Purity | Typically ≥97% | [2] |
| Synonyms | NCC1=NC=CC(C)=N1.[H]Cl | [2] |
| Storage | Inert atmosphere, Room Temperature | [2] |
Synthesis & Mechanistic Insights
While multiple synthetic routes can be envisioned, a common and logical approach to (4-Methylpyrimidin-2-yl)methanamine involves the reduction of a nitrile precursor. This method is widely used for the preparation of primary amines from readily accessible cyano-substituted heterocycles.
3.1. Representative Synthetic Protocol
This protocol is illustrative and may require optimization based on specific laboratory conditions and starting material purity.
Step 1: Synthesis of 2-Cyano-4-methylpyrimidine (Precursor)
-
Reaction: Nucleophilic aromatic substitution of 2-chloro-4-methylpyrimidine with a cyanide source (e.g., sodium cyanide or potassium cyanide).
-
Rationale: The chlorine atom at the C2 position of the pyrimidine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogens. This facilitates its displacement by the cyanide nucleophile. A polar aprotic solvent like DMSO is typically used to solvate the cation of the cyanide salt and enhance the nucleophilicity of the cyanide anion.
Step 2: Reduction of 2-Cyano-4-methylpyrimidine to (4-Methylpyrimidin-2-yl)methanamine
-
Reaction: The nitrile group of 2-cyano-4-methylpyrimidine is reduced to a primary amine.
-
Reagents: Common reducing agents for this transformation include Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF, Diethyl ether) or catalytic hydrogenation (e.g., H₂ gas with a Raney Nickel or Palladium catalyst).
-
Causality: LiAlH₄ is a powerful source of hydride ions (H⁻) that readily attack the electrophilic carbon of the nitrile group. Subsequent workup with water protonates the intermediate to yield the primary amine. Catalytic hydrogenation involves the adsorption of both the nitrile and hydrogen onto the catalyst surface, facilitating the stepwise addition of hydrogen across the carbon-nitrogen triple bond.
Step 3: Formation of the Hydrochloride Salt
-
Reaction: The free base, (4-Methylpyrimidin-2-yl)methanamine, is treated with hydrochloric acid.
-
Procedure: The synthesized amine is dissolved in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol). A solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise.
-
Rationale: The basic amine group is protonated by the strong acid, forming the corresponding ammonium salt. The hydrochloride salt is typically a stable, crystalline solid that is easier to handle, purify by recrystallization, and store compared to the often-oily or volatile free base[3].
3.2. Synthesis Workflow Diagram
Caption: A representative three-step synthesis of the title compound.
Applications in Drug Discovery
The primary value of this compound lies in its role as a versatile intermediate for creating focused libraries of bioactive molecules.
4.1. Scaffold for Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. The 2-aminopyrimidine core is a proven pharmacophore that effectively targets the ATP-binding site of kinases. The amine functionality allows this scaffold to act as a hydrogen bond donor and acceptor, anchoring the molecule to the "hinge region" of the kinase enzyme.
(4-Methylpyrimidin-2-yl)methanamine provides the ideal starting point. The primary amine can be readily derivatized through reactions such as:
-
Acylation/Amidation: Reaction with carboxylic acids, acid chlorides, or sulfonyl chlorides to explore interactions in solvent-exposed regions of the binding pocket.
-
Reductive Amination: Reaction with aldehydes or ketones to introduce diverse alkyl or aryl substituents.
-
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.
Each modification allows for the systematic probing of the target's binding site to optimize potency, selectivity, and pharmacokinetic properties.
4.2. Drug Discovery Logic Diagram
Caption: Role of the title compound in a typical drug discovery pipeline.
Analytical Characterization & Quality Control
Ensuring the purity and identity of starting materials is a non-negotiable aspect of scientific integrity in drug development. A combination of analytical techniques is employed for validation.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure, ensuring the correct connectivity of atoms and the presence of expected functional groups.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment. It separates the main compound from any impurities, such as unreacted starting materials or byproducts, allowing for precise quantification.
-
Mass Spectrometry (MS): MS provides the exact molecular weight of the compound, confirming its elemental composition.
5.1. Protocol: HPLC Purity Validation
This protocol serves as a general template for assessing the purity of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water (each containing 0.1% Trifluoroacetic Acid - TFA) is common. For example, a gradient from 5% to 95% Acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve an accurately weighed sample (approx. 1 mg) in the mobile phase (at initial conditions) to a final concentration of 1 mg/mL.
-
Analysis: Inject the sample. Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
5.2. Quality Control Workflow
Caption: A standard workflow for quality control validation.
Safety & Handling
As with any chemical reagent, proper safety protocols must be strictly followed. Based on available Safety Data Sheets (SDS) for related pyrimidine hydrochlorides, the following precautions are mandated.
-
Hazards: The compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[4].
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle only in a well-ventilated area or under a chemical fume hood[5].
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray[4]. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling[4].
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place[5]. Store under an inert atmosphere as recommended[2].
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[4].
-
Skin: Wash with plenty of water and soap. If irritation occurs, get medical advice[4].
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a doctor if you feel unwell[4].
-
Conclusion
This compound is more than a mere chemical intermediate; it is a key enabler in the rational design of next-generation therapeutics. Its defined structure, featuring the valuable 2-aminopyrimidine scaffold, provides a robust and versatile platform for medicinal chemists. A thorough understanding of its synthesis, properties, and handling is crucial for leveraging its full potential in the ongoing quest for more effective and selective drugs, particularly in the competitive field of kinase inhibitor development.
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This compound. Lead Sciences. [Link]
- Safety Data Sheet for Pyrimidin-4-yl-methanamine hydrochloride. Generic Supplier.
- Safety Data Sheet for 2-Chloro-4-methylpyrimidine. Generic Supplier.
-
4-METHYLPYRIMIDINOL HYDROCHLORIDE - Introduction. ChemBK. [Link]
-
Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]
Sources
An In-depth Technical Guide to the Solubility Profile of (4-Methylpyrimidin-2-yl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword
The journey of a drug candidate from discovery to a viable therapeutic is paved with meticulous scientific investigation. Among the critical early assessments is the determination of its solubility profile, a key physicochemical parameter that profoundly influences bioavailability, formulation strategies, and ultimately, clinical success. This guide provides a comprehensive framework for characterizing the solubility of (4-Methylpyrimidin-2-yl)methanamine hydrochloride, a compound of interest in medicinal chemistry. As a hydrochloride salt of a basic compound, its aqueous solubility is anticipated to be pH-dependent, a crucial factor in its interaction with the physiological environment of the gastrointestinal tract. This document is structured to empower researchers with both the theoretical underpinnings and practical methodologies required for a thorough solubility assessment.
Physicochemical Properties of this compound
A foundational understanding of the molecule's intrinsic properties is paramount before embarking on solubility studies.
| Property | Value | Source |
| Chemical Formula | C₆H₁₀ClN₃ | [1] |
| Molecular Weight | 159.62 g/mol | [1] |
| CAS Number | 1782311-16-3 | [1] |
| Appearance | White to off-white solid (predicted) | |
| pKa | (Predicted) The presence of the aminomethyl and pyrimidine moieties suggests a basic character. The pKa of the conjugate acid is critical for understanding its pH-solubility profile. |
Theoretical Framework for Solubility
The solubility of an ionizable compound like this compound is governed by several factors, most notably the pH of the medium and the temperature.
pH-Dependent Solubility
As the hydrochloride salt of a primary amine, this compound will exist in equilibrium between its ionized (protonated) and non-ionized (free base) forms in an aqueous solution. The Henderson-Hasselbalch equation provides a mathematical model for this relationship:
pH = pKa + log ([Free Base] / [Protonated Amine])
The ionized form is generally more water-soluble due to its ability to form ion-dipole interactions with water molecules. Therefore, at pH values below the pKa of the conjugate acid, the protonated, more soluble form will predominate. Conversely, as the pH increases above the pKa, the equilibrium will shift towards the less soluble free base, potentially leading to precipitation. A thorough understanding of the pH-solubility profile is therefore essential for predicting its behavior in different segments of the gastrointestinal tract, which exhibit a wide pH range.
Temperature-Dependent Solubility
The dissolution of a solid in a liquid is a thermodynamic process. The effect of temperature on solubility can be described by the van't Hoff equation, which relates the change in solubility to the enthalpy of solution (ΔHsol). For most solid solutes, the dissolution process is endothermic (ΔHsol > 0), meaning that solubility increases with an increase in temperature.[2][3][4] This is because the added thermal energy helps to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.[2][3][4]
Experimental Determination of Solubility
A robust experimental design is crucial for obtaining accurate and reproducible solubility data. The following protocols are based on established methodologies for active pharmaceutical ingredients (APIs).
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining equilibrium solubility.
Protocol:
-
Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 2.5, 4.5, 6.8, and 7.4).
-
Sample Preparation: Accurately weigh an excess amount of this compound into separate vials for each buffer.
-
Equilibration: Add a precise volume of each buffer to the corresponding vial. Place the vials in a constant temperature shaker bath (e.g., 25 °C and 37 °C) and agitate for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.
-
Sample Withdrawal and Filtration: At each time point, withdraw an aliquot from each vial and immediately filter it through a 0.22 µm syringe filter to remove undissolved solids.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Plot the concentration versus time for each pH. The plateau of the curve indicates the equilibrium solubility at that specific pH and temperature.
Caption: Workflow for Aqueous Solubility Determination.
Organic Solvent Solubility
Understanding the solubility in organic solvents is important for various aspects of drug development, including synthesis, purification, and formulation of non-aqueous dosage forms. The general principle of "like dissolves like" is a useful guide for solvent selection.
Protocol:
-
Solvent Selection: Choose a range of organic solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and n-heptane).
-
Equilibrium Solubility Determination: Employ the shake-flask method as described for aqueous solubility, ensuring the use of appropriate solvent-resistant vials and filters.
-
Quantification: Use a suitable analytical method (e.g., HPLC, GC, or gravimetric analysis after solvent evaporation) to determine the concentration of the dissolved compound.
| Solvent | Polarity Index | Predicted Solubility |
| Methanol | 5.1 | High |
| Ethanol | 4.3 | High |
| Acetone | 4.3 | Moderate |
| Ethyl Acetate | 4.4 | Low to Moderate |
| Dichloromethane | 3.1 | Low |
| n-Heptane | 0.1 | Very Low |
Note: The predicted solubility is based on the polar nature of the hydrochloride salt. Experimental verification is essential.
Data Interpretation and Visualization
The collected solubility data should be presented in a clear and concise manner to facilitate interpretation and comparison.
pH-Solubility Profile
Sources
An In-depth Technical Guide to the Safe Handling of (4-Methylpyrimidin-2-yl)methanamine Hydrochloride
This guide provides comprehensive safety protocols and handling instructions for (4-Methylpyrimidin-2-yl)methanamine hydrochloride (CAS No: 1782311-16-3), a key reagent in contemporary drug discovery and development.[1] Adherence to these guidelines is crucial for ensuring the safety of laboratory personnel and the integrity of research outcomes. This document is intended for researchers, chemists, and technicians actively working with this compound.
Understanding the Compound: A Risk-Based Approach
This compound is a substituted pyrimidine derivative.[1] While specific toxicological properties are not extensively documented, the available safety data sheets for this and structurally related compounds classify it as a hazardous substance.[2][3] A thorough understanding of its hazard profile is the foundation of safe handling.
1.1. Hazard Identification and GHS Classification
The primary hazards associated with this compound are significant and warrant careful attention.[2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these risks.
| Hazard Class | GHS Category | Hazard Statement | Signal Word | Pictogram |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning | GHS07 |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | Warning | GHS07 |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Warning | GHS07 |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed | Warning | GHS07 |
Engineering Controls: The First Line of Defense
The most effective way to mitigate exposure is to use robust engineering controls. These are physical changes to the workspace that isolate personnel from the hazard.
2.1. Fume Hoods: A Non-Negotiable Requirement
All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[2][4] This is critical for preventing the inhalation of airborne particles and vapors, which can cause respiratory irritation.[2][5] The fume hood should have adequate airflow and be regularly inspected to ensure its efficacy.
2.2. Ventilation and Emergency Equipment
Laboratories where this compound is handled must be well-ventilated.[2] Furthermore, easily accessible and fully functional eyewash stations and safety showers are mandatory.[2] All personnel should be familiar with their location and operation.
Personal Protective Equipment (PPE): The Essential Barrier
While engineering controls are primary, the use of appropriate Personal Protective Equipment (PPE) is a critical secondary measure to prevent direct contact.
3.1. A Layered Approach to Protection
A multi-layered PPE strategy is mandatory to minimize exposure.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes/Face | Safety goggles with side shields or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[2] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[6] |
| Skin | Chemical-resistant lab coat and nitrile gloves. | A fully buttoned, long-sleeved lab coat protects the skin from accidental contact. Nitrile gloves are recommended for their broad chemical resistance. Always inspect gloves for degradation before use and change them frequently.[7] For prolonged contact, consider double-gloving. |
| Respiratory | Use in a fume hood is the primary control. | If a fume hood is unavailable or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge should be used by trained personnel.[8] |
Safe Handling and Storage Protocols
A systematic approach to handling and storage is crucial for preventing accidents and maintaining the integrity of the compound.
4.1. General Handling Procedures
-
Avoid Direct Contact: Do not allow the compound to come into contact with skin, eyes, or clothing.[4]
-
Prevent Aerosolization: Avoid the formation of dust or aerosols during handling.[4][9]
-
Use Compatible Equipment: Employ appropriate tools such as spatulas and glassware for transfers.
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2] Do not eat, drink, or smoke in areas where the compound is handled.[2]
4.2. Storage Requirements
Proper storage is essential to maintain the stability of the compound and prevent hazardous situations.
| Storage Condition | Requirement | Rationale |
| Container | Tightly closed, properly labeled container.[2] | Prevents contamination and accidental misuse. |
| Location | Cool, dry, and well-ventilated area.[2][10] | Minimizes degradation of the compound. |
| Incompatibilities | Store away from strong oxidizing agents.[2][4] | Prevents potentially hazardous chemical reactions. |
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is critical.
5.1. First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[2] Remove contaminated clothing and wash it before reuse.[2] If skin irritation occurs, seek medical attention.[11] |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing.[2] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[9] Seek immediate medical attention.[11] |
| Ingestion | Do NOT induce vomiting.[2] Rinse the mouth with water.[9] If the person is conscious, give them two glasses of water to drink.[7] Seek immediate medical attention.[11] |
5.2. Accidental Release Measures
A clear and practiced spill response plan is non-negotiable.
Caption: Workflow for Safe Handling of this compound.
Logical Hierarchy of Safety Controls
To ensure a comprehensive safety strategy, it is important to understand and implement the hierarchy of controls. This framework prioritizes the most effective measures for risk reduction.
Caption: Hierarchy of Controls for Mitigating Chemical Hazards.
Conclusion
The safe and effective use of this compound in a research setting is contingent upon a thorough understanding of its hazards and the diligent application of appropriate safety measures. By prioritizing engineering controls, consistently using personal protective equipment, adhering to established handling and storage protocols, and being prepared for emergencies, researchers can minimize risks and foster a safe laboratory environment.
References
- Safety Data Sheet. (2024-12-19). Pyrimidin-4-yl-methanamine hydrochloride.
- Aldrich CDS009330 - SAFETY D
- SAFETY DATA SHEET - Sigma-Aldrich. (2025-11-06). Sigma-Aldrich.
- MATERIAL SAFETY DATA SHEET - Greenbook.net. CoreAgri, LLC.
- Safety Data Sheet - Angene Chemical. (2021-05-01). Angene Chemical.
- SAFETY DATA SHEET - CymitQuimica. (2023-10-11). CymitQuimica.
- SDS – SECTION 4 - Society for Chemical Hazard Communication.
- SAFETY DATA SHEET. (2013-11-01). 2-Chloro-4-methylpyrimidine, 98%.
- SAFETY DATA SHEET - Merck Millipore. (2025-09-10). Merck Millipore.
- Safety Data Sheet - LGC Standards. (2016-04-15). LGC Standards.
- (2-Chloropyridin-4-yl)methanamine hydrochloride-SDS-MedChemExpress. MedChemExpress.
- This compound - Lead Sciences. Lead Sciences.
- Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. American Chemistry Council.
- SAFETY D
- A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority. Health and Safety Authority.
- Personal protective equipment for handling 4-Chlorophenyl-2-pyridinylmethanol - Benchchem. Benchchem.
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Methodological & Application
synthesis protocol for (4-Methylpyrimidin-2-yl)methanamine hydrochloride
An In-Depth Guide to the Synthesis of (4-Methylpyrimidin-2-yl)methanamine Hydrochloride: A Key Intermediate in Drug Discovery
Authored by: A Senior Application Scientist
This compound is a crucial building block in the synthesis of a variety of pharmacologically active compounds. The pyrimidine scaffold is a well-established pharmacophore, recognized for its role in mimicking purine bases and interacting with biological targets such as kinase enzymes[1]. This guide provides a comprehensive, technically detailed protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in the field of drug development. The protocol is structured to not only provide a step-by-step methodology but also to offer insights into the rationale behind the experimental choices, ensuring both scientific integrity and practical applicability.
Introduction: The Significance of Pyrimidine-Based Scaffolds
The pyrimidine ring system is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates[1]. Its prevalence is attributed to its ability to engage in various non-covalent interactions with biological macromolecules, including hydrogen bonding and π-π stacking. The specific substitution pattern of (4-Methylpyrimidin-2-yl)methanamine, featuring a primary amine on a methyl-substituted pyrimidine, offers a versatile handle for the elaboration into more complex molecules, particularly in the development of kinase inhibitors and other targeted therapies. This document outlines a reliable and reproducible synthetic route to obtain the hydrochloride salt of this valuable intermediate.
Synthetic Strategy: A Two-Step Approach from 2-Hydroxy-4-methylpyrimidine
The presented synthesis protocol follows a logical and efficient two-step pathway starting from the readily available precursor, 2-hydroxy-4-methylpyrimidine. The overall strategy involves:
-
Chlorination: Conversion of the hydroxyl group of 2-hydroxy-4-methylpyrimidine to a chlorine atom to form the reactive intermediate, 2-(chloromethyl)-4-methylpyrimidine.
-
Amination: Subsequent nucleophilic substitution of the chlorine atom with an amino group, followed by the formation of the hydrochloride salt.
This approach is advantageous due to the commercial availability of the starting material and the generally high-yielding nature of the individual transformations.
Visualizing the Synthetic Workflow
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocols
PART I: Synthesis of 2-(Chloromethyl)-4-methylpyrimidine
This initial step focuses on the conversion of the hydroxyl group of the starting material into a more reactive chloromethyl group. While direct literature for this specific transformation on 2-hydroxy-4-methylpyrimidine is scarce, a robust protocol can be adapted from well-established procedures for analogous heterocyclic systems, such as the chlorination of hydroxymethylpyridines. Thionyl chloride (SOCl₂) is a common and effective reagent for this type of transformation.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Hydroxy-4-methylpyrimidine | ≥98% | Commercial Source |
| Thionyl chloride (SOCl₂) | Reagent Grade, ≥99% | Commercial Source |
| Dichloromethane (DCM), anhydrous | ACS Grade, ≥99.8% | Commercial Source |
| Saturated sodium bicarbonate solution | Laboratory Grade | In-house |
| Anhydrous magnesium sulfate | Laboratory Grade | Commercial Source |
Step-by-Step Protocol:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, suspend 2-hydroxy-4-methylpyrimidine (10.0 g, 80.5 mmol) in anhydrous dichloromethane (100 mL).
-
Cooling: Cool the suspension to 0 °C using an ice-water bath.
-
Addition of Thionyl Chloride: Add thionyl chloride (11.5 mL, 161 mmol, 2.0 eq) dropwise to the stirred suspension over a period of 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 2 hours, then heat to reflux (approximately 40 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully quench the excess thionyl chloride by slowly adding the mixture to 100 mL of crushed ice.
-
Neutralization: Neutralize the acidic aqueous solution by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 2-(chloromethyl)-4-methylpyrimidine.
Expected Outcome: The crude product is typically an oil or a low-melting solid and can be used in the next step without further purification.
PART II: Synthesis of this compound
The second phase of the synthesis involves the amination of the newly formed chloromethyl intermediate. This is a nucleophilic substitution reaction where the chlorine atom is displaced by an amino group. The use of ammonia is a direct method for this transformation[2][3]. The final step is the formation of the hydrochloride salt to improve the stability and handling of the product.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-(Chloromethyl)-4-methylpyrimidine | Crude from Part I | - |
| Ammonia solution (28-30% in water) | ACS Reagent | Commercial Source |
| Methanol | ACS Grade, ≥99.8% | Commercial Source |
| Diethyl ether | ACS Grade, ≥99.0% | Commercial Source |
| Hydrochloric acid (concentrated, 37%) | ACS Reagent | Commercial Source |
Step-by-Step Protocol:
-
Reaction Setup: In a pressure-resistant flask, dissolve the crude 2-(chloromethyl)-4-methylpyrimidine (assuming quantitative yield from the previous step, approx. 80.5 mmol) in methanol (100 mL).
-
Addition of Ammonia: Add an excess of aqueous ammonia solution (50 mL, approx. 10 eq) to the methanolic solution.
-
Reaction: Seal the flask tightly and heat the reaction mixture to 60-70 °C for 12-18 hours in a well-ventilated fume hood. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove methanol and excess ammonia.
-
Extraction: To the remaining aqueous residue, add 50 mL of water and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base of (4-Methylpyrimidin-2-yl)methanamine as an oil.
-
Salt Formation: Dissolve the crude free base in a minimal amount of diethyl ether (approx. 50 mL). While stirring, add a solution of hydrochloric acid in diethyl ether (prepared by carefully adding concentrated HCl to diethyl ether) dropwise until the precipitation of the hydrochloride salt is complete.
-
Isolation and Drying: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a solid.
Expected Yield and Purity:
| Product | Theoretical Yield (g) | Expected Yield (%) | Purity (by NMR/LC-MS) |
| (4-Methylpyrimidin-2-yl)methanamine HCl | 12.85 | 60-75% (over 2 steps) | >95% |
Characterization and Data Analysis
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
The expected ¹H NMR spectrum of this compound in D₂O would show characteristic peaks for the pyrimidine ring protons, the methyl group protons, and the methylene protons of the methanamine group.
Safety Precautions
-
Thionyl chloride is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
-
Ammonia solution is corrosive and has a pungent odor. Work in a well-ventilated area and avoid inhalation of vapors.
-
Concentrated hydrochloric acid is highly corrosive. Handle with care and appropriate PPE.
-
The amination reaction is performed in a sealed vessel under heating and should be conducted with caution, using a blast shield if necessary.
Conclusion
The synthetic protocol detailed in this guide provides a reliable and scalable method for the preparation of this compound, a key intermediate in drug discovery. By understanding the rationale behind each step and adhering to the outlined procedures and safety precautions, researchers can confidently synthesize this valuable building block for their research and development endeavors. The versatility of the pyrimidine core ensures that this compound will continue to be of significant interest in the pursuit of novel therapeutics[1].
References
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Organic Process Research & Development. (2011). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1. ACS Publications. Available at: [Link]
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experimental design for in-vivo studies with (4-Methylpyrimidin-2-yl)methanamine hydrochloride
An Application Guide for the Preclinical In-Vivo Evaluation of (4-Methylpyrimidin-2-yl)methanamine hydrochloride
Authored by: Gemini, Senior Application Scientist
Introduction: Charting the In-Vivo Journey of a Novel Chemical Entity
The transition of a novel chemical entity (NCE) from in-vitro discovery to in-vivo validation is a critical juncture in drug development. This guide provides a comprehensive framework for designing and executing foundational in-vivo studies for this compound (CAS No: 1782311-16-3), a pyrimidine derivative with potential as a therapeutic agonist or inhibitor.[1] Given that the specific biological target and therapeutic indication are often unconfirmed at this early stage, the following protocols are designed as a logical, phased approach. We will prioritize the characterization of the compound's behavior within a living system, establishing a safety profile before progressing to hypothesis-driven efficacy models.
This document is structured to empower researchers by not only detailing the requisite steps but also explaining the causal rationale behind each experimental design choice. Adherence to rigorous scientific principles, ethical guidelines, and regulatory standards is paramount for generating reproducible and translatable data.[2][3]
Part 1: Pre-Formulation and Essential Compound Characterization
Before initiating any animal studies, a thorough understanding of the test article's physicochemical properties is non-negotiable. This ensures accurate dose administration and interpretation of results.
Table 1: Essential Pre-Formulation Data for this compound
| Parameter | Importance in In-Vivo Studies | Target Value/Information |
| Identity & Purity | Ensures that the observed effects are due to the compound itself and not impurities. | >95% purity confirmed by LC-MS and ¹H NMR. |
| Solubility | Determines appropriate vehicle for formulation. Poor solubility can lead to inaccurate dosing and low bioavailability. | Quantified in common vehicles (e.g., water, saline, DMSO, PEG400, Tween 80). |
| Stability | Confirms the compound does not degrade in the formulation vehicle under study conditions. | Stability assessed at room temperature and 4°C in the chosen vehicle over the expected duration of use. |
| Molecular Weight | C₆H₁₀ClN₃; MW: 159.6167 g/mol .[1] | Required for all dose calculations. |
Part 2: Foundational In-Vivo Studies: Pharmacokinetics and Tolerability
The initial phase of in-vivo testing is dedicated to understanding how the organism affects the drug (pharmacokinetics) and how the drug affects the organism (tolerability and acute toxicity). These studies are prerequisites for designing meaningful efficacy and later-stage toxicology studies.[4][5]
Pharmacokinetic (PK) Profiling
A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound.[6] This data informs dose selection, dosing frequency, and helps to correlate exposure with pharmacological effects.[7]
Caption: Workflow for a single-dose pharmacokinetic study.
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old). Acclimatize animals for at least 5 days prior to the study.
-
Grouping and Dosing:
-
Group 1 (IV): n=3 rats. Administer a single intravenous (IV) bolus dose (e.g., 1 mg/kg) via the tail vein. The dose should be low and formulated in a vehicle known to be safe for IV injection (e.g., sterile saline).
-
Group 2 (PO): n=3 rats. Administer a single oral (PO) gavage dose (e.g., 10 mg/kg). The vehicle should be chosen based on pre-formulation solubility data.
-
-
Blood Sampling: Collect sparse serial blood samples (approx. 100-150 µL) from each animal into K2EDTA-coated tubes at predetermined time points (e.g., pre-dose, 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Processing: Centrifuge blood samples immediately at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Use non-compartmental analysis (NCA) with software like Phoenix WinNonlin to calculate key PK parameters.[4]
Table 2: Key Pharmacokinetic Parameters to Determine
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration. | Indicates the rate and extent of absorption. |
| Tmax | Time at which Cmax is reached. | Provides information on the speed of absorption. |
| AUC | Area Under the Curve (plasma concentration vs. time). | Represents total drug exposure over time.[4] |
| t½ | Elimination half-life. | Determines dosing interval and time to reach steady-state. |
| CL | Clearance. | The rate at which the drug is removed from the body.[4] |
| Vdss | Volume of distribution at steady state. | Indicates the extent of drug distribution into tissues versus plasma. |
| %F | Oral Bioavailability (AUC_po / AUC_iv). | The fraction of the oral dose that reaches systemic circulation.[6] |
Dose Range Finding (DRF) and Acute Tolerability
The primary goal of this study is to determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity.[8] This is crucial for selecting dose levels for subsequent efficacy and toxicology studies.
-
Animal Model: Male and female CD-1 mice (7-9 weeks old). The use of both sexes is important to identify potential sex-specific toxicity.
-
Study Design: A single-dose, dose-escalation design.
-
Start with a low dose (e.g., 10 mg/kg), informed by any available in-vitro cytotoxicity data.
-
Use a "step-up" approach (e.g., 10, 30, 100, 300 mg/kg). Doses can be adjusted based on observed toxicity.
-
Assign 1-2 animals (1 male, 1 female) per dose group initially. Expand to n=3-5 per group around the expected MTD. Include a vehicle control group.
-
-
Administration: Administer a single dose via the intended clinical route (e.g., oral gavage).
-
Monitoring and Endpoints:
-
Clinical Observations: Monitor animals intensively for the first 4-6 hours post-dose, and then daily for 7-14 days. Record signs of toxicity (e.g., changes in posture, activity, breathing, convulsions, mortality).
-
Body Weight: Measure body weight just before dosing and daily thereafter. A sustained body weight loss of >15-20% is often considered a sign of significant toxicity.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals to look for visible organ abnormalities.
-
-
MTD Determination: The MTD is defined as the highest dose that results in no mortality, no more than a 10-15% mean body weight loss, and no overt signs of debilitating toxicity.
Part 3: Designing Hypothesis-Driven Efficacy Studies
Once PK and tolerability are established, efficacy studies can be designed. The choice of animal model is entirely dependent on the therapeutic hypothesis derived from in-vitro data.[9] Animal models are essential for understanding the potential impact of drug therapies before human clinical trials are conducted.[10]
Caption: Decision tree for selecting an appropriate in-vivo efficacy model.
This protocol is provided as an example for a compound hypothesized to have anti-cancer properties. The choice of cell line and mouse strain is critical for success.[11]
-
Animal Model: Immunodeficient mice (e.g., NU/J mice) are required to prevent rejection of human tumor cells.[12]
-
Tumor Implantation: Subcutaneously implant a human cancer cell line (e.g., 5 x 10⁶ A549 cells for non-small cell lung cancer) into the flank of each mouse.
-
Tumor Growth and Randomization:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize animals into treatment groups (n=8-10 mice/group) to ensure an even distribution of initial tumor volumes.
-
-
Treatment Groups:
-
Group 1: Vehicle Control (administered on the same schedule as the drug).
-
Group 2: this compound at Dose 1 (e.g., 0.5x MTD).
-
Group 3: this compound at Dose 2 (e.g., 1x MTD).
-
Group 4: Positive Control (a standard-of-care chemotherapy for that cancer type).
-
-
Dosing and Monitoring:
-
Administer treatment (e.g., daily oral gavage) for a defined period (e.g., 21 days).
-
Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²).
-
Monitor body weight 2-3 times per week as a measure of general toxicity.
-
-
Primary Endpoint:
-
Tumor Growth Inhibition (TGI): Calculated at the end of the study. TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
-
Study Termination: Euthanize animals when tumors reach a predetermined size limit or at the end of the study period, in accordance with ethical guidelines.
Part 4: Advanced Safety and Toxicology
Should the compound show a promising efficacy and safety window in foundational studies, a more comprehensive toxicology program is required to support progression towards clinical trials.[13][14] These studies must be conducted under Good Laboratory Practice (GLP) regulations.[3]
-
Repeat-Dose Toxicology: Evaluates the effects of repeated administration over a defined period (e.g., 7, 14, or 28 days) in both a rodent and a non-rodent species.[8]
-
Safety Pharmacology: Investigates potential adverse effects on major organ systems (cardiovascular, respiratory, and central nervous system).[13]
-
Genotoxicity: A battery of tests to assess the potential for the compound to damage genetic material.[15]
Part 5: Ethical Considerations and Regulatory Compliance
All in-vivo research must be conducted with the highest ethical standards.
-
The 3Rs: All protocols must adhere to the principles of R eplacement, R eduction, and R efinement.[16]
-
IACUC Approval: Prior to initiation, all study protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).[17][18] The IACUC ensures that studies are scientifically justified, humanely performed, and that animal welfare is prioritized.[19][20]
-
Humane Endpoints: Clear criteria for humane endpoints must be established in the protocol to minimize animal pain and distress.[18]
Conclusion
The in-vivo evaluation of a new chemical entity such as this compound is a systematic, multi-stage process. By first establishing a solid foundation of pharmacokinetic and tolerability data, researchers can design more intelligent, resource-efficient, and scientifically valid efficacy studies. This phased approach maximizes the potential for success while upholding the rigorous ethical and regulatory standards that are the bedrock of modern drug discovery.
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Reagan-Shaw, S., et al. (2006). Toxicology in the drug discovery and development process. Current Protocols in Pharmacology. Available at: [Link]
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Cardoso, C., et al. (2023). Designing an In Vivo Preclinical Research Study. MDPI. Available at: [Link]
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Denayer, T., et al. (2014). General Principles of Preclinical Study Design. In Handbook of Preclinical Study Design. Springer. Available at: [Link]
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Cui, X., et al. (2022). Experimental mouse models for translational human cancer research. Frontiers in Oncology. Available at: [Link]
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ResearchGate. (2023). (PDF) Designing an In Vivo Preclinical Research Study. Available at: [Link]
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The Jackson Laboratory. (2022). Webinar: Designing Your In Vivo Studies. YouTube. Available at: [Link]
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The Versatile Scaffold: (4-Methylpyrimidin-2-yl)methanamine Hydrochloride in Modern Medicinal Chemistry
Introduction: The Strategic Importance of the Pyrimidine Core
In the landscape of contemporary drug discovery, the pyrimidine ring stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its prevalence stems from its unique electronic properties and its ability to engage in crucial hydrogen bonding interactions with biological targets, often acting as a bioisostere for the purine bases of ATP. This makes it a cornerstone in the design of kinase inhibitors, a class of therapeutics that has revolutionized the treatment of cancer and other diseases.[3]
Within this esteemed class of heterocycles, (4-Methylpyrimidin-2-yl)methanamine hydrochloride emerges as a particularly valuable and versatile building block. Its structure, featuring a reactive primary aminomethyl group at the 2-position and a methyl group at the 4-position of the pyrimidine core, offers a rich platform for synthetic elaboration. The primary amine serves as a key handle for introducing diverse substituents to probe the intricate topographies of enzyme active sites, while the methyl group can influence solubility and metabolic stability. This guide provides an in-depth exploration of the application of this compound in medicinal chemistry, with a focus on its role in the synthesis of kinase inhibitors. We will delve into the rationale behind its use, provide detailed synthetic protocols for its derivatization, and discuss the structure-activity relationships (SAR) that guide the design of potent and selective therapeutic agents.
Core Applications in Medicinal Chemistry: A Gateway to Kinase Inhibition
The primary application of this compound in medicinal chemistry is as a foundational element in the synthesis of kinase inhibitors. The 2-aminopyrimidine motif is a well-established "hinge-binding" element, capable of forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for ATP-competitive inhibition. The aminomethyl linker provides a flexible vector to position larger substituents into the hydrophobic regions of the ATP-binding pocket, thereby enhancing potency and selectivity.
Structure-Activity Relationship (SAR) Insights
The derivatization of the (4-Methylpyrimidin-2-yl)methanamine scaffold allows for a systematic exploration of the SAR, leading to the optimization of pharmacological properties. Key insights include:
-
N-Acylation: Acylation of the primary amine to form amides is a common strategy to introduce a wide variety of substituents. The nature of the acyl group can significantly impact target affinity and selectivity. For instance, incorporating aromatic or heteroaromatic rings can lead to potent inhibition of kinases such as p21-Activated Kinase 1 (PAK1).[4]
-
N-Alkylation: Reductive amination or direct alkylation of the primary amine provides access to secondary and tertiary amines, which can serve as alternative hydrogen bond donors or introduce basic centers to improve solubility and pharmacokinetic profiles.
-
Modification of the Pyrimidine Ring: While the core pyrimidine is often retained for its hinge-binding properties, further substitution on the ring can fine-tune electronic properties and introduce additional points of interaction with the target protein.
The strategic placement of the methyl group at the 4-position can also contribute to the overall profile of the resulting inhibitor by influencing its conformation and metabolic stability.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and evaluation of bioactive compounds derived from this compound.
Protocol 1: Synthesis of (4-Methylpyrimidin-2-yl)methanamine
While the hydrochloride salt is commercially available, understanding the synthesis of the free base is fundamental. A common route involves the reduction of 2-cyano-4-methylpyrimidine.
Materials:
-
2-Cyano-4-methylpyrimidine
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Sodium sulfate (anhydrous)
-
Hydrochloric acid (ethanolic solution)
Procedure:
-
To a stirred suspension of LiAlH₄ (1.5 - 2.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of 2-cyano-4-methylpyrimidine (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.
-
Cool the reaction mixture to 0 °C and quench cautiously by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again until a granular precipitate forms.
-
Filter the solid and wash with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (4-Methylpyrimidin-2-yl)methanamine as a crude oil.
-
For the hydrochloride salt, dissolve the crude amine in anhydrous diethyl ether and add a stoichiometric amount of ethanolic HCl. The hydrochloride salt will precipitate and can be collected by filtration and dried.
Protocol 2: N-Acylation of this compound
This protocol describes a general method for the synthesis of amide derivatives, a key step in the creation of many kinase inhibitors.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Acyl chloride or acid anhydride (e.g., benzoyl chloride)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM.
-
Add a non-nucleophilic base such as TEA or DIPEA (2.2 eq) to the suspension and stir until a clear solution is obtained.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the desired acyl chloride or acid anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-((4-methylpyrimidin-2-yl)methyl)amide derivative.
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method to assess the inhibitory activity of synthesized compounds against a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., Src, Abl)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
Test compounds dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a white, opaque microplate, add the kinase, substrate, and assay buffer.
-
Add the diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (usually 30 °C or 37 °C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Data Presentation
The following table summarizes the inhibitory activity of representative pyrimidine-based kinase inhibitors, illustrating the potency that can be achieved with this scaffold. While not all are direct derivatives of (4-Methylpyrimidin-2-yl)methanamine, they showcase the potential of the 2-aminopyrimidine core.
| Compound ID | Target Kinase(s) | IC₅₀ (nM) | Reference Compound |
| Dasatinib | DDR1, DDR2, Abl | 2.26 (DDR1), 7.04 (DDR2) | - |
| Compound 3j (Dasatinib analogue) | DDR1, DDR2 | 2.26, 7.04 | Dasatinib |
| Compound 8h (PLK4 Inhibitor) | PLK4 | 6.7 | - |
| Compound 9 (EGFR Inhibitor) | EGFR | < 10 | Erlotinib |
Table 1: Inhibitory Activity of Selected Pyrimidine-Based Kinase Inhibitors. Data compiled from various sources demonstrating the potent and multi-targeted nature of this class of compounds.[5][6]
Visualizations
General Synthetic Workflow
Caption: General workflow for the derivatization and screening of (4-Methylpyrimidin-2-yl)methanamine.
Kinase Inhibition Mechanism
Caption: Competitive inhibition of a kinase by a pyrimidine-based inhibitor.
Conclusion and Future Perspectives
This compound is a powerful and versatile building block in medicinal chemistry, offering a reliable and adaptable platform for the synthesis of novel kinase inhibitors and other bioactive molecules. The strategic combination of a hinge-binding pyrimidine core with a readily functionalizable aminomethyl side chain provides a rich canvas for the exploration of structure-activity relationships and the optimization of drug-like properties. The protocols and data presented herein serve as a valuable resource for researchers engaged in the design and synthesis of next-generation targeted therapeutics. As our understanding of the kinome and its role in disease continues to expand, the importance of scaffolds like this compound in fueling the drug discovery pipeline is set to grow ever more significant.
References
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Synthesis and biological evaluation of novel dasatinib analogues as potent DDR1 and DDR2 kinase inhibitors. PubMed. Available at: [Link]
- US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents. Google Patents.
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Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi - Impactfactor. ResearchGate. Available at: [Link]
- CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine - Google Patents. Google Patents.
-
Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. PubMed. Available at: [Link]
-
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Institutes of Health. Available at: [Link]
-
FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Wiley Online Library. Available at: [Link]
-
Recent Advances in Pyrimidine-Based Drugs. National Institutes of Health. Available at: [Link]
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ChemInform Abstract: The Synthesis of Bcr-Abl Inhibiting Anticancer Pharmaceutical Agents Imatinib, Nilotinib and Dasatinib. ResearchGate. Available at: [Link]
-
Synthesis and Evaluation of Cyclic Peptide-dasatinib Conjugates as Anti-melanoma Agents. MDPI. Available at: [Link]
- EP2918584A1 - Process and intermediates for the preparation of dasatinib - Google Patents. Google Patents.
-
Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. Available at: [Link]
-
N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. National Institutes of Health. Available at: [Link]
-
Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. PubMed. Available at: [Link]
-
Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Preprints.org. Available at: [Link]
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Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. ResearchGate. Available at: [Link]
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IC 50 values (in nm) of 4-aminoquinazoline analogues as inhibitors of EGFR and HER. ResearchGate. Available at: [Link]
-
Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. PubMed. Available at: [Link]
-
Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. National Institutes of Health. Available at: [Link]
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- 4. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Quantitative Analysis of (4-Methylpyrimidin-2-yl)methanamine Hydrochloride in Biological Matrices using LC-MS/MS: An Application Note and Protocol
Introduction: The Significance of Quantifying (4-Methylpyrimidin-2-yl)methanamine in Drug Development
(4-Methylpyrimidin-2-yl)methanamine hydrochloride is a key chemical moiety in the synthesis of numerous pharmaceutical compounds. Its structural motif is prevalent in a variety of investigational drugs, making it a critical analyte to monitor in biological matrices during preclinical and clinical development. Accurate and precise quantification of this compound in complex biological fluids such as plasma and urine is paramount for elucidating the pharmacokinetic profile, assessing bioavailability, and understanding the metabolic fate of new chemical entities. The inherent polarity and basic nature of (4-Methylpyrimidin-2-yl)methanamine present unique challenges for bioanalytical method development, necessitating a tailored approach to sample preparation and chromatographic separation to achieve the required sensitivity and selectivity.
This application note provides a comprehensive and detailed protocol for the robust and reliable quantification of (4-Methylpyrimidin-2-yl)methanamine in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are grounded in established bioanalytical principles and are designed to meet the rigorous standards of regulatory bodies such as the U.S. Food and Drug Administration (FDA).[1]
Physicochemical Properties and their Bioanalytical Implications
A thorough understanding of the analyte's physicochemical properties is the cornerstone of rational method development. For (4-Methylpyrimidin-2-yl)methanamine, the following predicted and known properties are critical:
| Property | Value (Predicted/Known) | Implication for Bioanalysis |
| Molecular Formula | C6H10ClN3 | Guides mass spectrometry tuning and determination of exact mass. |
| Molecular Weight | 159.62 g/mol | |
| Predicted pKa | ~7.5 - 8.5 | The amine functional groups will be protonated at physiological and acidic pH. This is a key consideration for ion-exchange based sample preparation and for selecting the mobile phase pH to ensure adequate retention and good peak shape in chromatography. |
| Predicted logP | ~0.5 - 1.5 | Indicates a relatively polar compound, suggesting that reversed-phase chromatography may require careful optimization to achieve sufficient retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is a viable alternative. |
Note: Predicted pKa and logP values should be experimentally verified for definitive method development.
Experimental Workflow: A Strategic Approach to Bioanalysis
The successful quantification of (4-Methylpyrimidin-2-yl)methanamine in biological matrices hinges on a well-defined and optimized workflow. The following diagram illustrates the key stages of the analytical process, from sample receipt to data interpretation.
Caption: A generalized workflow for the LC-MS/MS analysis of (4-Methylpyrimidin-2-yl)methanamine in biological matrices.
Sample Preparation: Isolating the Analyte from Complex Matrices
The choice of sample preparation technique is critical for removing interferences, such as proteins and phospholipids, and for concentrating the analyte of interest.[2][3] Given the polar and basic nature of (4-Methylpyrimidin-2-yl)methanamine, two primary strategies are recommended: Mixed-Mode Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Protocol 1: Mixed-Mode Cation Exchange Solid-Phase Extraction (SPE)
This is the recommended approach due to its high selectivity and ability to yield very clean extracts.[1] The principle relies on a combination of reversed-phase and strong cation exchange retention mechanisms.
Step-by-Step Protocol:
-
Sample Pre-treatment:
-
Thaw biological samples (plasma or urine) on ice.
-
Vortex mix the samples to ensure homogeneity.
-
To 200 µL of sample, add 200 µL of 2% formic acid in water. This step ensures the analyte is in its protonated, positively charged state, which is essential for retention on the cation exchange sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at 13,000 x g for 5 minutes to pellet any precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Use a mixed-mode strong cation exchange SPE cartridge (e.g., Oasis MCX).
-
Condition the cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to pull the sample through the cartridge at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M hydrochloric acid to remove acidic and neutral interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic pH of the elution solvent neutralizes the charge on the analyte, releasing it from the cation exchange sorbent.
-
Collect the eluate in a clean collection tube.
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is a cost-effective alternative to SPE, though it may be less selective. This protocol is based on the principle of partitioning the analyte between an aqueous and an immiscible organic phase.
Step-by-Step Protocol:
-
Sample Preparation:
-
To 200 µL of plasma or urine, add 50 µL of 1 M sodium hydroxide to basify the sample. This deprotonates the analyte, increasing its solubility in the organic extraction solvent.
-
Add an appropriate internal standard.
-
-
Extraction:
-
Add 1 mL of a suitable organic solvent (e.g., methyl tert-butyl ether or a mixture of dichloromethane and isopropanol).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Collection and Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
-
LC-MS/MS Method Development: Achieving Sensitive and Selective Quantification
The development of a robust LC-MS/MS method requires careful optimization of both the chromatographic separation and the mass spectrometric detection parameters.
Liquid Chromatography: HILIC for Enhanced Retention of a Polar Analyte
Due to the polar nature of (4-Methylpyrimidin-2-yl)methanamine, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended chromatographic mode for achieving adequate retention and separation from early-eluting matrix components.[2][4][5][6]
| Parameter | Recommended Condition | Rationale |
| Column | HILIC column with an amide or silica stationary phase (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm) | Provides optimal retention for polar, basic compounds. |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid (pH ~3) | The acidic pH ensures the analyte is protonated, which can aid in retention on some HILIC phases and improves peak shape. Ammonium formate is a volatile buffer compatible with mass spectrometry. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | The organic solvent is the weak eluent in HILIC. |
| Gradient | 95% B to 50% B over 5 minutes | A typical HILIC gradient starts with a high percentage of organic solvent and gradually increases the aqueous component to elute the polar analytes. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 5 µL |
Mass Spectrometry: Highly Selective Detection using Multiple Reaction Monitoring (MRM)
Tandem mass spectrometry operating in the Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity for quantitative analysis.
MS/MS Parameter Optimization:
The following parameters should be optimized by direct infusion of a standard solution of (4-Methylpyrimidin-2-yl)methanamine into the mass spectrometer.
| Parameter | Description |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | [M+H]+ of (4-Methylpyrimidin-2-yl)methanamine (m/z 124.1) |
| Product Ions (Q3) | To be determined experimentally. Likely fragments will result from the loss of ammonia (NH3) or cleavage of the pyrimidine ring. |
| Collision Energy (CE) | To be optimized for each product ion transition. |
| Dwell Time | ~50-100 ms |
Hypothetical MRM Transitions and Fragmentation Pathway:
Caption: A hypothetical fragmentation pathway for (4-Methylpyrimidin-2-yl)methanamine in positive ESI mode.
Method Validation: Ensuring Data Integrity and Reliability
The developed method must be validated in accordance with regulatory guidelines to ensure its accuracy, precision, and reliability.[1] The following parameters should be assessed:
| Validation Parameter | Acceptance Criteria (Typical) |
| Linearity and Range | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at the LLOQ) |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ) |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples. |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement. |
| Recovery | Consistent, precise, and reproducible. |
| Stability | Analyte stability should be demonstrated under various conditions (freeze-thaw, bench-top, long-term storage). |
Conclusion
This application note provides a comprehensive framework for the development and validation of a robust LC-MS/MS method for the quantification of this compound in biological matrices. The combination of mixed-mode solid-phase extraction for sample clean-up and hydrophilic interaction liquid chromatography for separation offers a highly effective strategy to overcome the challenges associated with this polar and basic analyte. The detailed protocols and methodological considerations presented herein are intended to serve as a valuable resource for researchers and scientists engaged in drug development, enabling the generation of high-quality bioanalytical data to support pharmacokinetic and toxicokinetic studies.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Vertex AI Search. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved January 20, 2026, from [Link]
- Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.
-
Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Retrieved January 20, 2026, from [Link]
- Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247.
- Roemling, R., Sakata, M., Kawai, Y., Yamasaki, H., & Moriyama, H. (2011). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC North America, 29(5), 432-439.
-
Tosoh Bioscience. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Retrieved January 20, 2026, from [Link]
-
LabRulez. (n.d.). Bioanalytical Sample Preparation. Retrieved January 20, 2026, from [Link]
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- 5. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. obrnutafaza.hr [obrnutafaza.hr]
Application Notes and Protocols for (4-Methylpyrimidin-2-yl)methanamine hydrochloride in Cell-Based Assays
Introduction: Unlocking the Potential of (4-Methylpyrimidin-2-yl)methanamine hydrochloride in Cellular Research
This compound is a small molecule of interest within drug discovery and chemical biology, belonging to the pyrimidine methanamine class of compounds. This family of molecules is recognized for its role as a versatile scaffold in the synthesis of bioactive agents, particularly as kinase inhibitors due to the pyrimidine's ability to interact with the ATP-binding hinge region of kinases. The hydrochloride salt form of this amine-containing compound is intentionally designed to enhance its stability and aqueous solubility, critical attributes for its application in biological systems.
The successful integration of any small molecule into a cell-based assay hinges on a meticulously developed dissolution protocol. An improper solvent choice or suboptimal concentration can lead to a cascade of experimental artifacts, including compound precipitation, direct solvent-induced cytotoxicity, or misleading pharmacological readouts.[1] Therefore, the primary objective of this document is to provide a comprehensive, field-proven guide for the dissolution and application of this compound, ensuring data integrity and reproducibility for researchers in pharmacology, oncology, and beyond.
This guide will detail the necessary steps for preparing stock solutions, assessing solvent cytotoxicity, and establishing appropriate working concentrations for downstream cell-based assays.
Chemical and Physical Properties
A foundational understanding of the compound's properties is paramount for its effective use.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀ClN₃ | [2] |
| Molecular Weight | 159.62 g/mol | [2] |
| CAS Number | 1782311-16-3 | [2] |
| Storage | Inert atmosphere, Room Temperature | [2] |
Protocol I: Preparation of High-Concentration Stock Solutions
The preparation of a concentrated, sterile stock solution is the critical first step in utilizing this compound for cell-based assays. The choice of solvent is dictated by the compound's solubility and its compatibility with the cell lines being used.
Recommended Solvents:
-
Sterile Deionized Water or Phosphate-Buffered Saline (PBS): Given its hydrochloride salt form, the compound is predicted to have good aqueous solubility. This should be the first choice of solvent to minimize potential solvent-induced cellular stress.
-
Dimethyl Sulfoxide (DMSO): A highly effective and versatile solvent for a vast range of organic molecules.[4][5] It is a common choice for preparing high-concentration stock solutions for cell-based assays. However, it is important to note that DMSO can exhibit cytotoxic effects at concentrations typically above 0.5% (v/v) in cell culture media, although this can be cell-line dependent.
-
Ethanol: Another potential solvent, but its use should be approached with caution due to its known cytotoxic effects at relatively low concentrations in cell culture.
Step-by-Step Protocol for a 10 mM Stock Solution:
-
Aseptic Technique: All procedures should be performed in a sterile environment, such as a laminar flow hood, to prevent microbial contamination.
-
Weighing the Compound: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.596 mg of the compound (Molecular Weight = 159.62 g/mol ).
-
Solvent Addition: Add the desired volume of sterile solvent (e.g., 1 mL of sterile deionized water or DMSO) to the vial containing the compound.
-
Dissolution: Gently vortex or sonicate the solution until the compound is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particulates.
-
Sterilization (if using an aqueous solvent): If the stock solution is prepared in water or PBS, it is crucial to sterilize it by passing it through a 0.22 µm syringe filter.[3]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. A structurally similar compound's stock solution is noted to be stable for up to 6 months at -80°C.[3]
Protocol II: Determination of Solvent Cytotoxicity and Maximum Working Concentration
Before proceeding with functional assays, it is imperative to determine the tolerance of your specific cell line to the chosen solvent and to establish a non-toxic working concentration range for the compound. An MTT or similar cell viability assay is a standard method for this purpose.[6]
Figure 1: Workflow for determining compound and solvent cytotoxicity using an MTT assay.
Step-by-Step Cytotoxicity Protocol:
-
Cell Seeding: Seed your cells of interest into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere overnight.
-
Preparation of Dilutions:
-
Solvent Control: Prepare serial dilutions of your chosen solvent (e.g., DMSO) in complete cell culture medium to match the concentrations that will be used for the compound dilutions. A typical range would be from 1% down to 0.01% (v/v).
-
Compound Dilutions: Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. It is advisable to start with a wide range of concentrations (e.g., from 100 µM down to 1 nM).
-
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound or the solvent control. Include an untreated cell control (medium only).
-
Incubation: Incubate the plate for a period relevant to your planned functional assay (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Perform a cell viability assay, such as the MTT assay, following the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the highest concentration of the solvent that does not significantly affect cell viability. Also, determine the concentration of the compound that causes 50% inhibition of cell growth (IC50) if cytotoxicity is observed.
Protocol III: General Guidelines for Use in Cell-Based Assays
Once a non-toxic concentration range has been established, you can proceed with your specific cell-based assay.
Figure 2: General workflow for the application of this compound in cell-based assays.
Key Considerations:
-
Final Solvent Concentration: When diluting the stock solution into the final culture medium, ensure that the final concentration of the organic solvent (if used) is consistent across all experimental conditions and is below the predetermined cytotoxic level.
-
Controls: Always include appropriate controls in your experiments:
-
Untreated Control: Cells in medium alone.
-
Vehicle Control: Cells treated with the same concentration of solvent used to dissolve the compound.
-
Positive Control: A known activator or inhibitor for the pathway being studied, if available.
-
-
Assay-Specific Optimization: The optimal concentration of this compound and the incubation time will depend on the specific assay and cell line. It is recommended to perform a dose-response experiment to determine the optimal conditions for your system.
Conclusion
The protocols and guidelines presented in this document provide a robust framework for the dissolution and application of this compound in cell-based assays. By carefully selecting the appropriate solvent, determining the non-toxic working concentration range, and employing proper controls, researchers can confidently generate reliable and reproducible data. Adherence to these principles of scientific integrity will be instrumental in elucidating the biological activity of this promising small molecule.
References
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This compound - Lead Sciences. Available at: [Link]
-
In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine. Molecules. 2021;26(11):3267. Available at: [Link]
-
The Use of Cell-Based Assays for Translational Medicine Studies - BioAgilytix Labs. Available at: [Link]
-
Cytotoxic effect of (1-methyl-1H-imidazol-2-yl)-methanamine and its derivatives in Pt(II) complexes on human carcinoma cell lines: a comparative study with cisplatin. Bioorganic & Medicinal Chemistry. 2013;21(7):2055-2061. Available at: [Link]
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DMSO - gChem Global. Available at: [Link]
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Dimethyl Sulfoxide (DMSO) Solubility Data - Gaylord Chemical. Available at: [Link]
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Application Notes & Protocols: A Guide to Characterizing the Protein Binding of (4-Methylpyrimidin-2-yl)methanamine hydrochloride
Introduction
(4-Methylpyrimidin-2-yl)methanamine hydrochloride (CAS No: 1782311-16-3) is a small molecule featuring a pyrimidine core, a common scaffold in medicinal chemistry.[1] The characterization of how such small molecules interact with their protein targets is a cornerstone of modern drug discovery and development. Understanding the kinetics, affinity, and thermodynamics of these binding events is critical for validating biological targets, optimizing lead compounds, and elucidating mechanisms of action. A weak or transient interaction might be missed by one method, while another could characterize it with high precision. Conversely, what appears to be a strong interaction could be an artifact of the experimental setup. Therefore, a multi-pronged, evidence-based approach is essential.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of several robust biophysical techniques to study the protein binding of this compound. We move beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering the researcher to design self-validating experiments that generate reliable and reproducible data.
Strategic Selection of a Binding Assay
The choice of an appropriate assay is dictated by the specific scientific question, the properties of the protein target, and the availability of reagents. No single technique is universally superior; they provide complementary information. A primary screening method might be used to identify hits, followed by more detailed characterization methods to confirm and quantify the interaction.
Caption: A decision workflow for selecting an appropriate protein binding assay.
Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis
SPR is a premier label-free technology for monitoring molecular interactions in real time.[2] It measures changes in the refractive index at the surface of a sensor chip as an analyte in solution binds to a ligand immobilized on the chip. This technique is exceptionally powerful for determining not only the binding affinity (K D ) but also the kinetic rate constants for association (k a ) and dissociation (k d ).[3]
Principle of the Technique
In a typical SPR experiment for a small molecule, the larger protein target is immobilized on the sensor surface.[2] A solution containing this compound (the analyte) is then flowed over the surface. Binding increases the mass on the sensor surface, causing a proportional change in the refractive index, which is detected and plotted as response units (RU) over time in a sensorgram.[4]
Data Summary Table: SPR
| Parameter | Typical Value / Consideration | Rationale |
| Ligand | Target Protein | Immobilized on the sensor chip. |
| Analyte | This compound | In solution, flowed over the chip. |
| Analyte Conc. | 0.1x to 10x expected K D | A wide concentration range is needed to accurately determine kinetics. |
| Flow Rate | 10-100 µL/min | Optimized to minimize mass transport limitation effects. |
| Immobilization | Amine coupling, His-tag capture | Amine coupling is common, but capture methods ensure protein orientation. |
| Output | k a , k d , K D | Provides a full kinetic and affinity profile of the interaction. |
Experimental Workflow: SPR
Caption: Standard experimental workflow for an SPR binding analysis.
Detailed Protocol: SPR
A. Protein Immobilization (Amine Coupling)
-
Surface Activation: Prepare fresh 0.4 M EDC and 0.1 M NHS solutions. Inject a mixture of these over the sensor surface (e.g., a CM5 chip) to activate the carboxyl groups.
-
Protein Injection: Inject the target protein, diluted in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to a target immobilization level (typically ~5000 RU for small molecule analysis). The protein will covalently bind to the activated surface.
-
Deactivation: Inject ethanolamine-HCl to deactivate any remaining active esters on the surface, preventing non-specific binding.
B. Binding Analysis
-
System Priming: Prime the system with running buffer (e.g., PBS with 0.05% Tween-20 and 1-5% DMSO to match analyte stock). The inclusion of DMSO is critical if the compound is dissolved in it, as mismatched solvent concentrations will create bulk refractive index artifacts.[3]
-
Analyte Titration:
-
Inject the highest concentration of this compound to assess binding and solubility.
-
Perform a serial dilution (e.g., 5-7 concentrations, 3-fold dilutions) of the compound in running buffer.
-
For each concentration, perform a full injection cycle:
-
Baseline: Flow running buffer for 60-120 seconds.
-
Association: Inject the analyte for 120-300 seconds to monitor binding.
-
Dissociation: Flow running buffer for 300-600 seconds to monitor the release of the analyte.
-
-
-
Regeneration: If the compound does not fully dissociate, inject a mild regeneration solution (e.g., low pH glycine or high salt) to strip bound analyte and prepare the surface for the next cycle. This step requires careful optimization to avoid denaturing the immobilized protein.
Self-Validating System & Controls
-
Reference Channel: Always use a reference flow cell (e.g., an activated and deactivated surface without protein) to subtract non-specific binding and bulk refractive index changes.
-
Zero-Concentration Analyte: Inject running buffer (containing the same DMSO concentration as the samples) as a "zero-concentration" sample to establish the baseline noise and ensure the reference subtraction is working correctly.
-
Mass Transport Limitation Test: Run the assay at different flow rates. If the observed binding kinetics are independent of the flow rate, mass transport effects are negligible.
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[5][6] It is a label-free, in-solution technique that yields the binding affinity (K D ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[7]
Principle of the Technique
A solution of the ligand (this compound) in a syringe is titrated in small aliquots into the protein solution in a sample cell.[7] Each injection causes a heat change that is measured relative to a reference cell. As the protein becomes saturated, the heat change per injection diminishes, resulting in a binding isotherm that can be fitted to a binding model.
Data Summary Table: ITC
| Parameter | Typical Value / Consideration | Rationale |
| Cell Component | Target Protein (10-50 µM) | Must be highly pure and accurately concentrated. |
| Syringe Component | Compound (100-500 µM) | Typically 10-20 times the concentration of the protein. |
| Buffer | Identical for protein and compound | Crucial. Buffer mismatch is a major source of artifactual heat signals.[8] |
| Temperature | 25 °C (or physiological temp.) | Binding thermodynamics are temperature-dependent. |
| Output | K D , n, ΔH, ΔS | Provides a full thermodynamic signature of the binding event. |
| Wiseman (c) Parameter | 5 < c < 500 | Ensures a well-defined sigmoidal binding curve for accurate fitting.[7] |
Experimental Workflow: ITC
Caption: Standard experimental workflow for an ITC binding analysis.
Detailed Protocol: ITC
-
Sample Preparation (The Most Critical Step):
-
Protein: Dialyze the purified protein extensively against the final ITC buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4). Retain the final dialysis buffer for preparing the ligand solution.
-
Ligand: Dissolve this compound to the desired final concentration using the exact same buffer from the protein dialysis. If DMSO is required for solubility, ensure the exact same percentage of DMSO is present in both the protein and ligand solutions.[8]
-
Concentration: Accurately determine the final concentrations of both protein and ligand using a reliable method (e.g., A280 for protein, UV-Vis for compound).
-
Degassing: Thoroughly degas both solutions immediately before the run to prevent bubbles in the cell or syringe.
-
-
Instrument Setup and Titration:
-
Set the experimental temperature (e.g., 25°C).
-
Carefully load the protein solution into the sample cell and the compound solution into the injection syringe, avoiding the introduction of air bubbles.
-
Set the injection parameters: typically a small initial injection (0.5 µL) to remove slack, followed by 18-25 injections of 1.5-2.5 µL each, with sufficient spacing between injections for the signal to return to baseline.
-
Self-Validating System & Controls
-
Ligand-to-Buffer Control: Perform a control titration by injecting the compound solution from the syringe into the sample cell containing only buffer. The heat generated should be minimal and consistent, representing the heat of dilution. This value is subtracted from the experimental data.
-
Reverse Titration: In some cases, performing the experiment with the protein in the syringe and the compound in the cell can help confirm stoichiometry and rule out artifacts.
Microscale Thermophoresis (MST): High Sensitivity, Low Consumption
MST is a powerful, solution-based technique that measures molecular interactions by detecting changes in the movement of molecules along a microscopic temperature gradient.[9] It requires very low sample volumes and concentrations, making it ideal when protein or compound availability is limited.[10]
Principle of the Technique
A fluorescently labeled target protein is mixed with a dilution series of the non-fluorescent ligand (this compound).[11] The samples are loaded into capillaries, and an infrared laser creates a precise temperature gradient. The movement of the fluorescent protein through this gradient (thermophoresis) is tracked. When the ligand binds, the protein's size, charge, or hydration shell changes, altering its thermophoretic movement.[9] This change is plotted against ligand concentration to generate a binding curve and determine the K D.[12]
Data Summary Table: MST
| Parameter | Typical Value / Consideration | Rationale |
| Labeled Partner | Target Protein (fluorescently tagged) | Low nM concentration, held constant. |
| Unlabeled Partner | This compound | Titrated over a wide concentration range (pM to mM). |
| Capillaries | Standard or Premium | Choice depends on protein properties and potential for surface adsorption. |
| Buffer | Standard biological buffer + 0.05% Tween-20 | Tween-20 is crucial to prevent non-specific adsorption to capillary walls. |
| Output | K D (Dissociation Constant) | Provides the binding affinity. |
Detailed Protocol: MST
-
Protein Labeling:
-
Label the purified target protein with a suitable fluorescent dye (e.g., NHS-ester dyes targeting primary amines) according to the manufacturer's protocol.
-
Remove excess, unbound dye using a size-exclusion chromatography column. The final labeling ratio should be ~1 dye molecule per protein.
-
-
Assay Preparation:
-
Prepare a 16-point serial dilution of this compound in MST buffer (e.g., PBS-T). The highest concentration should be at least 20-fold above the expected K D.
-
Add a constant, low concentration of the labeled target protein (e.g., 10-50 nM) to each of the 16 ligand dilutions.
-
Mix gently and incubate for 10-30 minutes at room temperature to allow the binding to reach equilibrium.
-
-
Measurement and Analysis:
-
Load the samples into MST capillaries.
-
Place the capillaries in the MST instrument (e.g., a NanoTemper Monolith).
-
The instrument will automatically apply the IR laser and record the fluorescence change.
-
The software plots the normalized fluorescence change against the logarithm of the ligand concentration.
-
Fit this curve to the K D model (based on the law of mass action) to determine the binding affinity.[11]
-
Self-Validating System & Controls
-
Capillary Scan: Before the thermophoresis measurement, perform a fluorescence scan to ensure the sample is homogeneous and there is no aggregation or adsorption to the capillary surfaces.
-
Negative Control: Use a non-binding small molecule at high concentration to ensure no non-specific effects on protein thermophoresis are observed.
-
Buffer Only: A sample with only the labeled protein in buffer serves as the "unbound" reference point.
Fluorescence Polarization (FP): A High-Throughput Solution
FP is a solution-based technique that measures changes in the rotational speed of a fluorescent molecule upon binding to a larger partner.[13] It is particularly well-suited for high-throughput screening and for competitive binding assays, which are ideal for characterizing small, non-fluorescent molecules like this compound.[14]
Principle of the Technique (Competition Assay)
The assay requires a fluorescently labeled molecule (a "tracer" or "probe") that is known to bind to the target protein. When this small, fluorescent tracer is unbound in solution, it tumbles rapidly, and when excited with polarized light, it emits depolarized light (low FP signal).[15] When bound to the much larger protein, its tumbling slows dramatically, and it emits polarized light (high FP signal). The unlabeled test compound, this compound, is then added. If it binds to the protein, it will displace the fluorescent tracer, causing a decrease in the FP signal. This decrease is proportional to the concentration and affinity of the test compound.[16]
Data Summary Table: FP Competition Assay
| Parameter | Typical Value / Consideration | Rationale |
| Target Protein | Constant concentration (~K D of tracer) | Ensures a sufficient assay window (signal difference between bound and unbound). |
| Fluorescent Tracer | Constant concentration (~1-10 nM) | Low concentration to minimize unbound tracer signal and avoid ligand depletion. |
| Competitor | This compound | Titrated over a wide concentration range. |
| Plate Format | 96- or 384-well black plates | Minimizes background fluorescence and crosstalk. |
| Output | IC 50 , K i (Inhibition Constant) | Quantifies the affinity of the unlabeled competitor compound. |
Detailed Protocol: FP Competition Assay
-
Assay Optimization:
-
Determine the K D of the fluorescent tracer for the target protein by direct titration to establish optimal protein concentration.
-
Confirm that this compound does not have intrinsic fluorescence at the excitation/emission wavelengths of the tracer.
-
-
Competition Assay Setup (in a microplate):
-
Prepare a solution of the target protein and the fluorescent tracer in FP buffer (e.g., PBS, 0.01% Tween-20). The protein concentration should be set to around the K D of the tracer.
-
Prepare a serial dilution of this compound in the same buffer.
-
In the wells of a black microplate, add the protein/tracer mix.
-
Add the competitor dilutions to the wells. Include "high signal" controls (no competitor) and "low signal" controls (no protein).
-
Incubate the plate for a duration sufficient to reach binding equilibrium (typically 30-60 minutes).
-
-
Measurement and Analysis:
-
Read the plate on a microplate reader equipped with polarization filters. The reader will measure the intensity of light parallel and perpendicular to the excitation plane and calculate the millipolarization (mP) value.
-
Plot the mP values against the logarithm of the competitor concentration.
-
Fit the resulting sigmoidal curve to a four-parameter logistic equation to determine the IC 50 (the concentration of competitor that displaces 50% of the tracer).
-
Convert the IC 50 to a K i (inhibition constant) using the Cheng-Prusoff equation, which requires the known K D of the tracer.
-
Self-Validating System & Controls
-
No Protein Control: Wells containing only the tracer and competitor to ensure the compound does not quench the tracer's fluorescence.
-
No Competitor Control: Wells containing the protein and tracer to define the upper bound (100% binding) of the assay window.
-
Z'-factor Calculation: For screening applications, calculate the Z'-factor using the high and low signal controls to assess the robustness and quality of the assay. A Z' > 0.5 is considered excellent.
Computational Docking: An In Silico Predictive Approach
Before embarking on extensive wet-lab experiments, computational docking can provide valuable predictive insights into how this compound might bind to a protein target of known three-dimensional structure.[17] It is a powerful tool for generating hypotheses about binding modes, identifying key interacting residues, and estimating binding affinity.[18]
Principle of the Technique
Molecular docking algorithms explore the conformational space of a ligand within the active or allosteric site of a protein. They sample many possible orientations and conformations of the ligand and use a scoring function to rank them, predicting the most favorable binding pose and estimating the binding free energy.
Detailed Protocol: General Docking Workflow
-
Preparation of the Receptor (Protein):
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein using software like AutoDockTools or Schrödinger Maestro. This involves removing water molecules, adding polar hydrogens, and assigning partial charges.
-
-
Preparation of the Ligand (Compound):
-
Generate a 3D structure of this compound using a chemical drawing program like ChemDraw or MarvinSketch.
-
Perform energy minimization and assign rotatable bonds.
-
-
Docking Simulation:
-
Define the binding site on the protein by creating a "grid box" that encompasses the putative binding pocket.
-
Run the docking simulation using software like AutoDock Vina. The program will generate multiple binding poses for the ligand.
-
-
Analysis of Results:
-
Analyze the top-ranked poses based on their docking scores (predicted binding energy).
-
Visualize the predicted binding mode to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges between the compound and specific protein residues.
-
Validation and Limitations
-
It's a Prediction: Docking scores are estimates, not direct measurements of affinity. They are most useful for ranking compounds in a series.
-
Protein Flexibility: Standard docking often treats the protein as rigid, which is a simplification. More advanced methods can account for protein flexibility but are computationally more intensive.
-
Experimental Validation is Essential: The hypotheses generated by docking must always be validated by one of the experimental techniques described above.
Conclusion
The study of protein-ligand interactions is a multifaceted endeavor that requires a thoughtful and rigorous application of biophysical techniques. For a small molecule like this compound, a combination of these methods will yield the most comprehensive and reliable picture of its binding characteristics. Starting with an in silico prediction via computational docking can guide initial experiments. Label-free, real-time methods like SPR or BLI can then provide high-quality kinetic and affinity data. ITC serves as an invaluable orthogonal method to confirm affinity and provide the crucial thermodynamic context of the interaction. Finally, for higher-throughput needs or when a suitable fluorescent probe is available, competitive FP offers a robust and scalable solution. By integrating these techniques and adhering to the principles of self-validating experimental design, researchers can confidently characterize the molecular interactions that drive biological function and therapeutic effect.
References
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- NIH. (n.d.). Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery.
- BMG LABTECH. (n.d.). Fluorescence Polarization Detection.
- JoVE. (2013). Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis.
- Molecular Devices. (n.d.). Fluorescence Polarization (FP).
- Cytiva. (n.d.). Biacore SPR for small-molecule discovery.
- nanomicronspheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements.
- Wikipedia. (n.d.). Microscale thermophoresis.
- PMC. (n.d.). Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids.
- PubMed. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method.
- NanoTemper Technologies. (n.d.). MicroScale Thermophoresis.
- Harvard University. (n.d.). Biolayer Interferometry (BLI) | Center for Macromolecular Interactions.
- Bio-protocol. (n.d.). Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids.
- Nicoya Lifesciences. (n.d.). Small Molecule Interactions - OpenSPR.
- BMG Labtech. (n.d.). Protein-ligand binding measurements using fluorescence polarization.
- Reichert Technologies. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective.
- PubMed Central. (n.d.). Methods of probing the interactions between small molecules and disordered proteins.
- ResearchGate. (n.d.). Protein-Protein Binding Kinetics by Biolayer Interferometry.
- Biosensing Instrument. (2025). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR).
- PubMed. (2024). Protein-Protein Binding Kinetics by Biolayer Interferometry.
- Wikipedia. (n.d.). Bio-layer interferometry.
- Technology Networks. (2024). New Technique Reveals Where Proteins and Small Molecules Bind Together.
- PubMed Central. (n.d.). Kinetic Analysis of a Protein-protein Complex to Determine its Dissociation Constant (KD) and the Effective Concentration (EC50) of an Interplaying Effector Molecule Using Bio-layer Interferometry.
- PubMed Central. (n.d.). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update.
- Protocols.io. (2012). Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities V.1.
- Thermo Fisher Scientific. (n.d.). Pull-Down Assays.
- PubMed. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design.
- Springer. (n.d.). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions.
- NIH. (n.d.). A Guide to Simple and Informative Binding Assays.
- White Rose Research Online. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design.
- Vajda Lab. (n.d.). Protein Small Molecule Interactions.
- Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1.
- Lead Sciences. (n.d.). This compound.
- MetwareBio. (n.d.). Protein-Protein Interaction Methods: A Complete Guide for Researchers.
- ResearchGate. (2025). Protein-Protein Interactions -Binding Assays Analysis.
- ChemScene. (n.d.). (4-Methoxy-5-methylpyridin-2-yl)methanamine hydrochloride.
- PubChem. (n.d.). (4-Methylpyridin-2-yl)methanamine.
- YouTube. (2020). Pull-Down Assay Protocol.
- MedChemExpress. (n.d.). (2-Chloropyridin-4-yl)methanamine hydrochloride.
- Alchem Pharmtech. (n.d.). CAS 1196154-28-5 | (4-methoxypyrimidin-2-yl)methanamine hydrochloride.
- Benchchem. (n.d.). Comparative Docking Analysis of N-(4-methylpyridin-2-yl)acetamide Analogs as Acetylcholinesterase Inhibitors.
- NIH. (2024). Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6.
- MDPI. (2022). Green Synthesis, Characterization, In Silico ADMET Profiling, Molecular Docking Studies of 3, 4-Dihydropyrimidin-2-(1H).
- XtalPi. (n.d.). Robust Biology Capabilities to Accelerate Drug Discovery.
- Longdom Publishing. (n.d.). Molecular Docking Studies: The Success Should Overrule the Doubts.
- Benchchem. (n.d.). Application Notes and Protocols for Computational Docking of 4-(Pyrrolidin-2-yl)pyrimidine to Protein Targets.
- Santa Cruz Biotechnology. (n.d.). (2-Chloropyridin-4-yl)methanamine hydrochloride.
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (4-Methylpyrimidin-2-yl)methanamine Hydrochloride
Welcome to the technical support guide for the synthesis of (4-Methylpyrimidin-2-yl)methanamine hydrochloride (CAS: 1782311-16-3)[1]. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As a key building block in medicinal chemistry, ensuring a robust and reproducible synthesis of this pyrimidine derivative is paramount for advancing research and development programs.
This guide provides in-depth, field-proven insights into the most effective synthetic routes and offers a structured approach to problem-solving, grounded in established chemical principles.
Section 1: Overview of Primary Synthetic Strategies
The synthesis of (4-Methylpyrimidin-2-yl)methanamine is most commonly achieved via two primary pathways: the reduction of a nitrile precursor or the reductive amination of an aldehyde. The choice of strategy often depends on the availability of starting materials, scalability requirements, and safety considerations.
-
Catalytic Hydrogenation of 2-Cyano-4-methylpyrimidine: This is a direct and often high-yielding method that involves the reduction of a nitrile group to a primary amine using hydrogen gas and a metal catalyst. It is a well-established transformation in industrial chemistry.
-
Reductive Amination of 4-Methylpyrimidine-2-carboxaldehyde: This one-pot approach directly converts the aldehyde to the target amine, offering high efficiency and minimizing steps, which can lead to higher overall yields and shorter reaction times compared to multi-step methods.
Comparative Data of Synthetic Routes
The following table summarizes the key parameters for these two preferred synthetic routes.
| Parameter | Route 1: Catalytic Hydrogenation | Route 2: Reductive Amination |
| Starting Material | 2-Cyano-4-methylpyrimidine | 4-Methylpyrimidine-2-carboxaldehyde |
| Key Reagents | H₂, Raney Nickel or Pd/C, NH₃ (in solvent) | NH₃, Sodium Triacetoxyborohydride (NaBH(OAc)₃) |
| Typical Solvents | Methanol or Ethanol | Methanol, 1,2-Dichloroethane (DCE) |
| Typical Yield | High (>85%) | High (~85%) |
| Key Advantages | Direct conversion, often clean reaction profile. | Mild conditions, avoids high-pressure H₂, good functional group tolerance. |
| Key Challenges | Requires high-pressure hydrogenation equipment, catalyst handling (pyrophoric), potential for ring reduction.[2][3] | Aldehyde stability, potential for side reactions (e.g., over-alkylation), cost of reducing agent. |
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Q1: My overall yield is critically low. What are the most common root causes?
Low yield is a multifaceted problem that requires systematic investigation. The cause often depends on the chosen synthetic route.
For Catalytic Hydrogenation:
-
Catalyst Inactivity: The catalyst (Raney Nickel or Pd/C) may be old, improperly stored, or poisoned. Sulfur-containing compounds, strong coordinating ligands, or certain functional groups on the substrate can poison noble metal catalysts.
-
Solution: Use a fresh batch of catalyst from a reputable supplier. Ensure the starting material and solvent are free from potential poisons. An increase in catalyst loading may also be beneficial.
-
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient hydrogen pressure, inadequate reaction time, or poor mixing.
-
Solution: Ensure the reaction vessel is properly sealed and pressurized. Increase stirring speed to maximize gas-liquid-solid phase contact. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
-
Side Reactions: Over-reduction of the pyrimidine ring can occur under harsh conditions (high temperature or pressure), leading to piperidine derivatives[2].
For Reductive Amination:
-
Inefficient Imine Formation: The initial condensation of the aldehyde and ammonia to form the imine is a reversible equilibrium. If water is not effectively managed, the equilibrium may not favor the imine, leading to a low yield.
-
Solution: Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, to the reaction mixture to sequester water and drive the equilibrium towards the imine.
-
-
Reduction of Starting Aldehyde: The reducing agent may react with the starting aldehyde before it can form the imine. This is particularly problematic with strong reducing agents like sodium borohydride (NaBH₄)[4].
-
Aldehyde Instability: The starting aldehyde may be unstable and prone to self-condensation or degradation, especially if impure or under acidic/basic conditions.
-
Solution: Use freshly prepared or purified aldehyde. Perform the reaction at a controlled, often lower, temperature to minimize degradation.
-
Caption: Troubleshooting workflow for low yield.
Q2: I'm observing significant byproduct formation. What are the likely side reactions?
Byproduct formation is a common issue that complicates purification and reduces yield.
-
Dimerization/Oligomerization: During catalytic hydrogenation of nitriles, the intermediate imine can react with the final primary amine product to form a secondary amine dimer, which can be further reduced.
-
Causality: This is often favored in neutral or non-polar solvents.
-
Solution: Perform the hydrogenation in a solvent saturated with ammonia (e.g., methanolic ammonia). The large excess of ammonia shifts the equilibrium, minimizing the reaction between the intermediate imine and the product amine.
-
-
Over-alkylation (Reductive Amination): The desired primary amine product can react with another molecule of the starting aldehyde to form a secondary amine.
-
Causality: This occurs if the product amine is sufficiently nucleophilic and competes with ammonia for the aldehyde.
-
Solution: Use a stoichiometric amount of the aldehyde or a slight excess of the ammonia source to disfavor this subsequent reaction. A slow, controlled addition of the reducing agent can also help maintain a low concentration of the primary amine product at any given time.
-
Caption: Desired vs. side reactions in reductive amination.
Q3: How can I effectively purify the final product and form the hydrochloride salt?
Purification is critical for obtaining the desired compound with high purity. (4-Methylpyrimidin-2-yl)methanamine is a basic compound, which can be exploited during purification.
-
Crude Product Purification:
-
Column Chromatography: For small-scale purification or removal of closely related impurities, flash column chromatography on silica gel is effective. A common eluent system is a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM). It is highly recommended to add a small amount of a basic modifier, like triethylamine (0.1-1% TEA), to the mobile phase to prevent the basic amine product from streaking on the acidic silica gel.
-
Acid-Base Extraction: For larger scales, an acid-base workup can be very effective. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The basic amine product will be protonated and move to the aqueous layer, while neutral organic impurities remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to a high pH, and the free-base product is back-extracted into an organic solvent.
-
-
Formation and Recrystallization of the Hydrochloride Salt:
-
Procedure: After purifying the free base, dissolve it in a suitable solvent like isopropanol or diethyl ether. Slowly add a solution of hydrogen chloride (e.g., HCl in isopropanol or ethereal HCl) with stirring. The this compound salt will precipitate out of the solution.
-
Troubleshooting: If the salt oils out or does not precipitate cleanly, try cooling the solution, scratching the inside of the flask, or adding a small seed crystal. The choice of solvent is critical; the free base should be soluble, but the HCl salt should be sparingly soluble for good recovery. Recrystallization of the filtered salt from a suitable solvent system (e.g., ethanol/ether) can further enhance purity.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: Which synthetic route is most suitable for scaling up? For large-scale industrial synthesis, catalytic hydrogenation is often preferred due to lower reagent costs (hydrogen gas is cheaper than borohydride reagents) and simpler product isolation (filtration of the catalyst followed by solvent removal). However, it requires specialized high-pressure reactor equipment. Reductive amination is often easier to implement at a lab or pilot-plant scale where the cost of reagents is less of a concern and specialized pressure equipment may not be available[5].
Q2: What are the critical safety considerations for these syntheses?
-
Catalytic Hydrogenation: Raney Nickel and Palladium on Carbon are pyrophoric, especially after use when dry and exposed to air. Always handle the catalyst under a blanket of inert gas (N₂ or Ar) or as a wet slurry. Hydrogen gas is highly flammable and explosive; ensure all equipment is properly grounded and operated in a well-ventilated area away from ignition sources.
-
Reductive Amination: Sodium triacetoxyborohydride and sodium cyanoborohydride can release toxic gases upon contact with strong acids. While NaBH(OAc)₃ is generally safer, NaBH₃CN can liberate highly toxic hydrogen cyanide (HCN) gas if the reaction pH drops too low[6]. Always perform these reactions in a fume hood.
-
General: Pyrimidine derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q3: How do I monitor the reaction progress effectively? Thin-Layer Chromatography (TLC) is the most common method. Use a silica gel plate and an appropriate mobile phase (e.g., 90:10 DCM:MeOH with a drop of TEA). Visualize the spots using a UV lamp (254 nm) and/or by staining with a potassium permanganate or ninhydrin solution. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction progress. For more quantitative analysis, LC-MS or GC-MS can be used.
Section 4: Detailed Experimental Protocols
Protocol A: Synthesis via Catalytic Hydrogenation of 2-Cyano-4-methylpyrimidine
This protocol is a representative procedure for the reduction of a pyrimidine nitrile to the corresponding amine.
Caption: Experimental workflow for catalytic hydrogenation.
-
Reaction Setup: In a high-pressure autoclave, prepare a solution of 2-cyano-4-methylpyrimidine (1.0 eq) in methanol saturated with ammonia.
-
Catalyst Addition: Under an inert atmosphere, carefully add Raney Nickel (approx. 10% by weight of the substrate) as a wet slurry.
-
Hydrogenation: Seal the autoclave, purge several times with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 50-100 atm).
-
Reaction: Heat the mixture to 50-80 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by observing hydrogen uptake and by analyzing aliquots via TLC or GC.
-
Workup: Once the reaction is complete, cool the reactor to room temperature and carefully release the pressure. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Keep the filter cake wet with solvent at all times to prevent ignition.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude (4-Methylpyrimidin-2-yl)methanamine.
-
Purification & Salt Formation: Purify the crude free base via vacuum distillation or column chromatography. Subsequently, form the hydrochloride salt as described in Section 2, Q3.
Protocol B: Synthesis via Reductive Amination of 4-Methylpyrimidine-2-carboxaldehyde
This protocol describes a one-pot procedure using a mild reducing agent.
-
Imine Formation: To a stirred solution of 4-methylpyrimidine-2-carboxaldehyde (1.0 eq.) in methanol or 1,2-dichloroethane (DCE, ~0.1 M), add a solution of ammonia (7N in Methanol, 5-10 eq.) at room temperature. Stir the mixture for 30-60 minutes to allow for imine formation. The addition of molecular sieves can facilitate this step.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq.) portion-wise over 15-20 minutes. The reaction may be mildly exothermic; maintain the temperature at or below room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-24 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.
-
Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to give the crude product.
-
Purification & Salt Formation: Purify the crude free base and form the hydrochloride salt as described in Section 2, Q3.
References
- CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine. Google Patents.
-
Disorders of pyrimidine metabolism. WikiLectures. Available at: [Link]
- US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. Google Patents.
-
Pyrimidine Metabolism Disorders. MSD Manual Professional Edition. Available at: [Link]
-
Novel synthesis of substituted 4-amino-pyrimidines. EPO Patent 2307355. Available at: [Link]
- CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine. Google Patents.
-
Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1. ResearchGate. Available at: [Link]
-
What's wrong with my reductive amination? I barely got any product. Reddit. Available at: [Link]
-
Question about reductive amination reaction procedure. Reddit. Available at: [Link]
-
Highly Enantioselective Ir-Catalyzed Hydrogenation of Pyrazolo[1,5- a]pyrimidine for the Synthesis of Zanubrutinib. PubMed. Available at: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? ResearchGate. Available at: [Link]
-
Pyrimidine Synthesis and Degradation. Pharmacy 180. Available at: [Link]
-
This compound. Lead Sciences. Available at: [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]
-
Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. PMC. Available at: [Link]
- Method for the selective hydrogenation of pyrimidines containing chlorine. Google Patents.
Sources
- 1. This compound - Lead Sciences [lead-sciences.com]
- 2. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. EP0154122A1 - Method for the selective hydrogenation of pyrimidines containing chlorine, and pyrimidines - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
optimizing reaction conditions for synthesizing (4-Methylpyrimidin-2-yl)methanamine hydrochloride
Welcome to the technical support guide for the synthesis of (4-Methylpyrimidin-2-yl)methanamine hydrochloride. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important pyrimidine intermediate. Our goal is to provide not just protocols, but the underlying scientific principles and field-tested insights to help you navigate the common challenges associated with this synthesis, enabling you to optimize your reaction conditions for yield, purity, and scalability.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a multi-step process. A common and effective route begins with 2-chloro-4-methylpyrimidine, which is converted to the corresponding nitrile, followed by reduction to the primary amine and subsequent salt formation. This pathway is favored for its reliance on commercially available starting materials and robust chemical transformations.
Caption: Common synthetic route to this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Part 1: The Reduction of 2-Cyano-4-methylpyrimidine
The reduction of the nitrile to the primary amine is the most critical and often challenging step of the synthesis.
Question 1: My nitrile reduction is resulting in low yields and a significant amount of unreacted starting material. What are the likely causes and solutions?
Answer: Incomplete reduction is a common problem that typically points to issues with the reducing agent or reaction conditions. Let's break down the possibilities based on the method used.
-
For Catalytic Hydrogenation (e.g., Raney Nickel, Pd/C):
-
Catalyst Activity: The catalyst is the prime suspect. Raney Nickel can lose activity with improper storage or handling. Ensure you are using a fresh, active batch. Palladium catalysts can also be poisoned by impurities (sulfur, halides) carried over from previous steps.
-
Catalyst Loading: Insufficient catalyst will lead to a sluggish or incomplete reaction. A typical loading for Raney Ni is 10-20% w/w relative to the nitrile. If the reaction stalls, consider adding a fresh portion of the catalyst.
-
Hydrogen Pressure: While some hydrogenations can run under balloon pressure, this reaction often benefits from higher pressures (50-100 psi) in a Parr shaker or autoclave to increase the concentration of dissolved hydrogen and enhance the reaction rate.[1]
-
Solvent & Solubility: The nitrile must be fully dissolved in the reaction solvent for the catalyst to work effectively. Ethanolic ammonia or methanolic ammonia are excellent choices as they also help prevent the formation of secondary amine byproducts.[2] If solubility is still an issue, consider a co-solvent like THF.
-
-
For Chemical Reduction (e.g., LiAlH₄, Borane):
-
Reagent Stoichiometry: Ensure you are using a sufficient molar excess of the reducing agent. For LiAlH₄, a 1.5 to 2.0 molar equivalent is typically required.
-
Reagent Quality: LiAlH₄ and borane complexes can degrade upon exposure to moisture. Use anhydrous solvents and ensure the reagent is of high quality.
-
Temperature: These reductions are often performed at reflux in solvents like THF or diethyl ether.[3] Insufficient temperature can lead to a slow reaction.
-
Question 2: My final product is contaminated with a significant amount of the secondary amine byproduct, di-(4-methylpyrimidin-2-ylmethyl)amine. How can I suppress this side reaction?
Answer: This is a classic issue in nitrile reductions. The primary amine product can react with an imine intermediate to form a secondary amine. The key to preventing this is to minimize the concentration of the imine intermediate and the primary amine's ability to react with it.
-
Use Ammonia: The most effective strategy is to conduct the reaction in the presence of ammonia.[2] Using a solution of ammonia in ethanol or methanol as the solvent is standard practice. The ammonia acts as a competitive nucleophile, reacting with the imine intermediate to regenerate the primary amine, thus suppressing the formation of the secondary amine. A high concentration of ammonia is beneficial.
-
Catalyst Choice: Some catalysts are more prone to secondary amine formation than others. Raney Nickel in the presence of ammonia is generally a reliable choice for minimizing this byproduct.[2]
-
Gradual Addition: If using a chemical reductant like LiAlH₄, adding the nitrile solution slowly to the reductant slurry can help keep the concentration of the unreacted nitrile low, which can sometimes reduce byproduct formation.
Part 2: Purification and Isolation
Question 3: I'm having difficulty purifying the final hydrochloride salt. It's oily, discolored, or fails to crystallize properly. What are the best practices for purification?
Answer: Purification challenges with polar amine hydrochlorides are common. The issue can stem from residual impurities or improper crystallization technique.
-
Purify the Free Base First: Before forming the salt, it is highly recommended to purify the free amine. The free base is less polar than the salt and is more amenable to silica gel flash chromatography. A solvent system like dichloromethane/methanol with a small amount of ammonium hydroxide can effectively separate the desired primary amine from non-basic impurities and the more retained secondary amine byproduct.
-
Recrystallization of the Hydrochloride Salt:
-
Solvent Selection: The choice of solvent is critical. For this compound, common solvent systems for recrystallization include isopropanol (IPA), ethanol, or a mixture of methanol and a less polar anti-solvent like diethyl ether or ethyl acetate.
-
Procedure: Dissolve the crude salt in a minimal amount of the hot solvent. If colored impurities are present, you can treat the hot solution with a small amount of activated charcoal and perform a hot filtration. Allow the solution to cool slowly and undisturbed to promote the formation of well-defined crystals. Cooling too rapidly can cause the product to "oil out." If it oils out, try reheating until it redissolves and allow it to cool even more slowly, perhaps by placing the flask in a large beaker of hot water and letting it all cool together.
-
Using an Anti-Solvent: If the product is too soluble even in cold alcohol, you can dissolve it in a minimum of hot methanol or ethanol and then slowly add a miscible anti-solvent (like diethyl ether) dropwise until the solution becomes faintly turbid. Then, allow it to stand and crystallize.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable lab-scale route for this synthesis? A: For lab-scale synthesis (< 20g), the route starting from 2-chloro-4-methylpyrimidine is robust. The cyanation using Zn(CN)₂ and a palladium catalyst like Pd(PPh₃)₄ is a well-established method.[4] This is followed by catalytic hydrogenation using Raney Nickel in ethanolic ammonia, which generally gives clean product and avoids the hazards of LiAlH₄.
Q2: How can I monitor the progress of the nitrile reduction? A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a silica plate and a mobile phase such as 10% methanol in dichloromethane. The starting nitrile will be less polar (higher Rf) than the product amine (lower Rf, may streak). Staining with ninhydrin is effective for visualizing the primary amine product, which will typically appear as a purple or pink spot.
Q3: What are the critical safety precautions for this synthesis? A: Several steps require specific safety measures:
-
Cyanation: Zinc cyanide is highly toxic. Handle it in a fume hood with appropriate personal protective equipment (PPE). All waste and glassware should be quenched with bleach or hydrogen peroxide to destroy residual cyanide.
-
Catalytic Hydrogenation: Raney Nickel is pyrophoric when dry and can ignite solvents. Always handle it as a slurry in water or ethanol. Hydrogen gas is flammable and can form explosive mixtures with air. Ensure your hydrogenation equipment is properly set up and purged.
-
LiAlH₄ (if used): This reagent reacts violently with water. Use anhydrous solvents and perform the reaction under an inert atmosphere (nitrogen or argon). The workup must be done carefully by slowly adding a quenching agent (e.g., ethyl acetate, followed by water and NaOH solution) at low temperature.
Q4: How should the final this compound be stored? A: Amine hydrochloride salts can be hygroscopic. The product should be stored in a tightly sealed container in a desiccator or in a dry, inert atmosphere to prevent moisture absorption.[5]
Optimized Experimental Protocol
This protocol details the synthesis from 2-cyano-4-methylpyrimidine.
Step 1: Reduction of 2-Cyano-4-methylpyrimidine
-
Setup: To a 500 mL Parr hydrogenation bottle, add 2-cyano-4-methylpyrimidine (10.0 g, 84.0 mmol) and a 7M solution of ammonia in methanol (200 mL).
-
Catalyst Addition: Carefully add Raney Nickel (approx. 2.0 g, 50% slurry in water) to the reaction vessel. Safety Note: Do not allow the catalyst to dry.
-
Hydrogenation: Seal the vessel, purge it with nitrogen, and then with hydrogen. Pressurize the vessel to 60 psi with hydrogen and shake at room temperature.
-
Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete in 4-6 hours. Progress can be confirmed by TLC (10% MeOH/DCM, stain with ninhydrin).
-
Workup: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol (2 x 50 mL). Safety Note: Keep the Celite pad wet with solvent to prevent the Raney Nickel from igniting.
-
Isolation: Concentrate the combined filtrate under reduced pressure to obtain the crude (4-Methylpyrimidin-2-yl)methanamine as an oil. This can be used directly in the next step or purified by column chromatography if necessary.
Step 2: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the crude amine from the previous step in 100 mL of isopropanol (IPA).
-
Acidification: Cool the solution in an ice bath. Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until the pH is acidic (check with pH paper). A white precipitate will form.
-
Crystallization: Continue stirring in the ice bath for 30 minutes, then allow the flask to stand at 4°C for several hours (or overnight) to maximize crystallization.
-
Collection: Collect the white solid by vacuum filtration, washing the crystals with a small amount of cold IPA and then with diethyl ether.
-
Drying: Dry the purified this compound under vacuum to a constant weight. Expected yield: 10.5-12.0 g (78-89%).
Data Summary
| Reduction Method | Typical Yield | Purity (Crude) | Key Advantages | Common Issues & Mitigation |
| H₂ / Raney Ni / NH₃ | 80-90% | >90% | High yield, clean, scalable, avoids harsh reagents. | Catalyst deactivation (use fresh catalyst), secondary amine formation (use excess NH₃).[2] |
| H₂ / Pd-C / NH₃ | 75-85% | >85% | Good alternative to Raney Ni. | Can be slower, potential for catalyst poisoning.[2] |
| LiAlH₄ in THF | 70-85% | ~85% | Fast, effective for small scale. | Hazardous, requires strict anhydrous conditions, difficult workup, secondary amine formation.[3][6] |
| BH₃-THF | 65-80% | ~80% | Milder than LiAlH₄. | Can be slower, requires heating, unpleasant odor of some borane complexes.[2] |
Troubleshooting Workflow Diagram
Sources
- 1. Hydrogenation of quinoline by ruthenium nanoparticles immobilized on poly(4-vinylpyridine) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Page loading... [guidechem.com]
- 5. This compound - Lead Sciences [lead-sciences.com]
- 6. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
identifying and removing impurities in (4-Methylpyrimidin-2-yl)methanamine hydrochloride
Answering the needs of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to . As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific principles to empower users to troubleshoot and adapt these methodologies effectively.
Technical Support Center: (4-Methylpyrimidin-2-yl)methanamine hydrochloride
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when working with this compound?
A1: Impurities can originate from the synthetic route or degradation. Based on common synthetic pathways, such as the reduction of a nitrile or amination of a chloromethyl derivative, potential impurities include:
-
Unreacted Starting Materials: Such as 4-methylpyrimidine, pyrimidine-4-carbonitrile, or 4-(chloromethyl)pyrimidine.
-
Reaction By-products: Depending on the specific reagents used, by-products can vary. For instance, if using LiAlH₄ for nitrile reduction, inorganic salts will be present after quenching. Reductive amination might leave behind the starting aldehyde (pyrimidine-4-carboxaldehyde).
-
Over-alkylation Products: If the synthesis involves alkylation, secondary or tertiary amines can form as impurities.
-
Solvent Residues: Residual solvents from the reaction or purification (e.g., Dichloromethane, Methanol, Ethyl Acetate) are common.
-
Degradation Products: As a pyrimidine derivative, the compound can be susceptible to oxidation or hydrolysis under harsh conditions (e.g., strong acid/base, high heat, light exposure), potentially leading to ring-opened products or oxidation of the amine.[1][2]
Q2: Which analytical techniques are best for identifying and quantifying impurities in my sample?
A2: A multi-pronged approach is recommended for comprehensive purity analysis. The two primary techniques are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Gas Chromatography (GC) is also useful for specific applications.
| Technique | Primary Use Case | Advantages | Limitations |
| HPLC-UV | Quantifying known and unknown impurities, assessing purity. | High sensitivity for trace impurities, excellent for resolving closely related substances. | Requires reference standards for absolute quantification of specific impurities. |
| ¹H NMR | Confirming structure, identifying and quantifying impurities with unique protons. | Rapid, non-destructive, provides structural information, can quantify without a specific reference standard for the impurity. | Lower sensitivity compared to HPLC, overlapping signals can complicate analysis. |
| LC-MS | Identifying unknown impurities. | Provides molecular weight information, aiding in the structural elucidation of unknown peaks seen in HPLC. | Quantification can be less accurate than HPLC-UV without specific standards. |
| GC-FID/MS | Assessing volatile impurities (e.g., residual solvents). | Excellent for separating and quantifying volatile and thermally stable compounds. | Not suitable for non-volatile or thermally labile impurities. |
A combination of HPLC for sensitive purity determination and NMR for structural confirmation and detection of a broad range of impurities is a robust strategy for quality control.
Troubleshooting Purification Challenges
This section addresses specific issues encountered during the purification of this compound.
Q3: I'm trying to purify my compound using normal-phase column chromatography on silica gel, but I'm getting very low recovery and significant peak tailing. What's wrong?
A3: This is a classic problem when purifying basic amines on standard silica gel. The issue stems from strong acid-base interactions between the basic amine group of your compound and the acidic silanol groups (Si-OH) on the surface of the silica.[3][4] This interaction causes your product to bind irreversibly or elute very slowly and broadly, leading to poor recovery and tailing peaks.
Solutions:
-
Mobile Phase Modification: Add a small amount of a competing base to your mobile phase (eluent). Typically, 0.1-1% triethylamine (TEA) or ammonium hydroxide is added to a solvent system like Dichloromethane/Methanol.[5] The competing base neutralizes the acidic sites on the silica, allowing your compound to elute more cleanly.
-
Use a Different Stationary Phase: Switch to a less acidic or a basic stationary phase.
-
Dry Loading: Adsorbing your crude product onto a small amount of silica (or the stationary phase you're using) and loading it onto the column as a dry powder can sometimes improve resolution compared to wet loading a large volume of a highly polar solvent.
Workflow: Mitigating Amine-Silica Interactions ```dot graph TD { A[Start: Poor Recovery/Tailing on Silica] --> B{Is Amine-Functionalized Silica available?}; B -- Yes --> C[Use Amine-Silica Column with Hexane/EtOAc or DCM/MeOH gradient]; B -- No --> D{Modify Mobile Phase}; D --> E[Prepare DCM/MeOH eluent]; E --> F[Add 0.1-1% Triethylamine (TEA) to eluent]; F --> G[Equilibrate standard silica column with modified eluent]; G --> H[Run Chromatography]; C --> I[Improved Separation & Recovery]; H --> I; }
Caption: General workflow from crude product to final quality control.
References
-
Wikipedia. (n.d.). Pyrimidine metabolism. Retrieved from Wikipedia. [Link]
-
PubChem. (n.d.). Pyrimidine Metabolism | Pathway. Retrieved from National Institutes of Health. [Link]
-
eGyanKosh. (n.d.). DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES. Retrieved from eGyanKosh. [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from Biotage. [Link]
-
van Gennip, A. H., et al. (1997). Scheme of pyrimidine degradation pathways. Retrieved from ResearchGate. [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from Biotage. [Link]
- Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
-
Reddit. (2022, September 24). Chromotography with free amines?. Retrieved from r/chemhelp. [Link]
-
Taylor & Francis. (n.d.). Analytical methods – Knowledge and References. Retrieved from Taylor & Francis. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from Department of Chemistry, University of Rochester. [Link]
-
ResearchGate. (2018, April 25). For highly polar compound, how to do the purification?. Retrieved from ResearchGate. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from UCLA Chemistry. [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from ResearchGate. [Link]
Sources
stability issues of (4-Methylpyrimidin-2-yl)methanamine hydrochloride in solution
Introduction
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing (4-Methylpyrimidin-2-yl)methanamine hydrochloride in their experiments. The stability of this compound in solution is critical for obtaining reliable and reproducible results. This document provides a comprehensive overview of potential stability issues and offers troubleshooting guidance in a question-and-answer format. The information herein is synthesized from established principles of organic chemistry, data on analogous compounds, and standard pharmaceutical industry practices for stability testing.
I. General Stability Profile & Key Considerations
This compound, as an amine hydrochloride salt, is generally expected to be more stable in acidic to neutral aqueous solutions. The primary points of potential degradation are the pyrimidine ring and the aminomethyl group. The stability is influenced by several factors including pH, temperature, light, and the presence of oxidizing agents.
II. Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My experimental results are inconsistent. Could the stability of my this compound solution be a factor?
A1: Yes, inconsistent results are a common symptom of compound degradation. The formation of impurities or a decrease in the concentration of the active compound can significantly impact experimental outcomes. It is crucial to evaluate the stability of your stock and working solutions under your specific experimental conditions.
Initial Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh solutions before each experiment to minimize the impact of potential degradation over time.
-
Control Environmental Factors: Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Store solutions at recommended temperatures (see Q3).
-
pH Monitoring: The pH of your solution is a critical stability parameter. Ensure the pH is within the optimal range for this compound, which is generally acidic.
Q2: What is the optimal pH range for dissolving and storing this compound?
A2: While specific data for this compound is not publicly available, based on the chemistry of amine hydrochlorides and pyrimidine derivatives, an acidic pH range is recommended.
-
Rationale: The hydrochloride salt form indicates that the amine group is protonated. Maintaining an acidic environment (pH < 7) will keep the amine group in its more stable, protonated state, reducing the likelihood of degradation pathways that involve the free amine. The pyrimidine ring itself can also be susceptible to degradation under strongly acidic or basic conditions. A moderately acidic to near-neutral pH is often a good starting point. For a similar compound, 2-amino-4-methylpyrimidine, a pKa value has been documented, which can provide an estimate for the behavior of (4-Methylpyrimidin-2-yl)methanamine.[1]
-
Recommendation: A pH range of 3 to 6 is a conservative starting point for optimal stability. Avoid highly alkaline conditions (pH > 8) as this will deprotonate the amine, potentially leading to increased reactivity and degradation. Thiamine (which also contains a pyrimidine ring and an amino group) is significantly more stable in pH 3 solutions compared to pH 6 solutions.[2]
Q3: What are the recommended storage conditions for solutions of this compound?
A3: Proper storage is essential to maintain the integrity of your solutions. The following conditions are recommended based on general principles for similar compounds.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Lower temperatures slow down the rate of chemical degradation.[3] For short-term storage (e.g., during an experiment), room temperature may be acceptable if the solution is protected from light. |
| Light Exposure | Protect from light (use amber vials or foil) | Pyrimidine rings are known to be susceptible to photodegradation.[4] Exposure to UV or even ambient light can catalyze degradation reactions. |
| Atmosphere | Inert atmosphere (e.g., argon or nitrogen) for long-term storage | While not always necessary for short-term use, for long-term storage, an inert atmosphere can prevent oxidative degradation. |
| Container | Tightly sealed glass vials | To prevent solvent evaporation and contamination. |
A supplier of this compound recommends storing the solid compound at room temperature in an inert atmosphere.[5]
Q4: I suspect my solution has degraded. How can I confirm this and identify the degradation products?
A4: Confirming degradation and identifying the byproducts requires analytical chemistry techniques. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for this purpose.[6][7]
Workflow for Investigating Degradation:
Caption: Workflow for confirming and investigating degradation.
Explanation of the Workflow:
-
Develop a Stability-Indicating HPLC Method: This method must be able to separate the parent compound from all potential degradation products.[7]
-
Forced Degradation Studies: Intentionally degrading the compound under harsh conditions (acid, base, oxidation, heat, light) helps to generate the potential degradation products that might be seen under normal experimental or storage conditions.[8][9][10] This is a standard practice in pharmaceutical development.[3]
-
Chromatographic Comparison: By comparing the chromatograms of the fresh "time zero" sample with the stressed samples, any new peaks can be identified as degradation products.
-
Characterization: Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the mass of the degradation products, providing clues to their structure.[11]
Q5: What are the likely degradation pathways for this compound?
A5: While specific degradation products have not been reported in the literature for this exact molecule, we can hypothesize potential pathways based on the functional groups present.
Caption: Potential degradation pathways.
-
Hydrolysis: The pyrimidine ring could be susceptible to hydrolysis, especially under harsh acidic or basic conditions, potentially leading to ring-opening.
-
Oxidation: The primary amine of the aminomethyl group could be oxidized. The nitrogen atoms in the pyrimidine ring could also be susceptible to oxidation, forming N-oxides.
-
Photodegradation: Pyrimidine derivatives are known to undergo photodegradation upon exposure to UV light.[4] This can involve complex reactions including the formation of photohydrates.
Q6: I am using an organic co-solvent. How might this affect the stability?
A6: The choice of co-solvent can influence stability.
-
Protic vs. Aprotic Solvents: Protic solvents (like methanol or ethanol) can participate in hydrogen bonding and may facilitate certain degradation pathways.
-
Solvent Purity: Peroxides in aged ethers (like THF or dioxane) can act as oxidizing agents. Always use high-purity, fresh solvents.
-
pH in Mixed Solvents: The apparent pH of a solution can change with the addition of organic co-solvents, which could shift the equilibrium of the amine salt and affect stability.
Recommendation: If an organic co-solvent is necessary, consider using aprotic solvents like acetonitrile or DMSO. It is advisable to prepare stock solutions in a stable buffer system and then dilute them into the final medium containing the organic co-solvent just before use.
III. Experimental Protocols
Protocol 1: Rapid Stability Check using HPLC
This protocol is designed for a quick assessment of your working solution's stability over the course of a typical experiment.
-
Prepare a fresh solution of this compound in your experimental buffer at the desired concentration.
-
Immediately inject a "time zero" sample onto your HPLC system and record the chromatogram. Note the peak area of the parent compound.
-
Store the remaining solution under your exact experimental conditions (temperature, lighting).
-
At the end of your experiment's duration , inject another sample of the solution onto the HPLC.
-
Compare the chromatograms. A significant decrease (>5%) in the peak area of the parent compound or the appearance of new peaks suggests degradation.
Protocol 2: Forced Degradation Study (for method validation)
This protocol outlines the conditions for a forced degradation study to validate a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 2, 4, and 8 hours. Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 1, 2, and 4 hours. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 2, 4, and 8 hours, protected from light.
-
Thermal Degradation: Heat the solid compound at 80°C for 24 hours. Also, reflux the stock solution at 60°C for 8 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using your developed HPLC method.
IV. Summary and Recommendations
-
This compound is likely most stable in acidic aqueous solutions (pH 3-6) .
-
Solutions should be protected from light and stored at refrigerated temperatures (2-8°C) to minimize degradation.
-
Always prepare solutions fresh for optimal results.
-
In case of inconsistent experimental data, compound degradation should be considered a potential cause .
-
A stability-indicating HPLC method is the recommended tool for investigating and monitoring the stability of this compound.
-
Be mindful of the potential for hydrolytic, oxidative, and photolytic degradation .
By adhering to these guidelines, researchers can enhance the reliability and reproducibility of their experiments involving this compound.
V. References
-
Alsante, K. M., et al. (2011). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 35(10).
-
Gautam, A., & Kumar, A. (2016). Forced Degradation Studies. MedCrave Online Journal of Biology and Medicine, 1(3).
-
Gierczyk, B., et al. (2017). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega, 2(10), 6577-6588.
-
ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
-
Sygnature Discovery. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
-
Grisolia, S., & Cardoso, S. S. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629-651.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66762, 4-Amino-2-methyl-5-pyrimidinemethanamine.
-
Sonawane, J. K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences, 6(4), 1-10.
-
Singh, D. K., et al. (2024). Potential degradation products of abemaciclib: Identification and structural characterization employing LC-Q/TOF-MS and NMR including mechanistic explanation. Journal of Pharmaceutical and Biomedical Analysis, 240, 115893.
-
Lead Sciences. (n.d.). This compound.
-
Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
-
van Gennip, A. H., et al. (2000). Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. Clinical Chemistry, 46(11), 1765-1771.
-
Amanote Research. (n.d.). Stability Indicating RP-HPLC Method for Simultaneous Determination of Pyrimethamine and Sulfamethoxypyrazine in Pharmaceutical Formulation: Application to Method Validation.
-
Ali, A., et al. (2015). Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study. AAPS PharmSciTech, 16(5), 1143-1152.
-
Roman, I., et al. (2024). An Overview of Degradation Strategies for Amitriptyline. International Journal of Molecular Sciences, 25(7), 3822.
-
Reuhs, B. L., et al. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Food Chemistry, 359, 129911.
-
Wagh, A., et al. (2022). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. International Journal of Pharmaceutical Sciences and Medicine, 7(11), 9-32.
-
Moore, D. E., & Hemmens, V. H. (1987). Photodegradation of amiloride in aqueous solution. Journal of Pharmaceutical Sciences, 76(6), 461-465.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7939, 2-Amino-4-methylpyrimidine.
-
Karczyk, A., et al. (2018). Studies on photodegradation process of psychotropic drugs: a review. Environmental Science and Pollution Research, 25(34), 33731-33752.
-
Zakrzewski, J., et al. (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. Pharmaceutics, 12(6), 560.
-
MedChemExpress. (n.d.). (2-Chloropyridin-4-yl)methanamine hydrochloride-SDS.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1533, 2-Amino-4-methylpyridine.
-
Al-Anber, M., et al. (2024). Photodegradation of Amoxicillin Under UV Irradiation Using Hydrogen Peroxide. Chemistry, 6(2), 34.
-
Sigma-Aldrich. (n.d.). 2-Amino-4-methylpyrimidine 97%.
-
MedChemExpress. (n.d.). 4-Pyrimidine methanamine (Pyrimidin-4-ylmethanamine).
-
MedChemExpress. (n.d.). (2-Chloropyridin-4-yl)methanamine hydrochloride.
-
Santa Cruz Biotechnology. (n.d.). (2-Chloropyridin-4-yl)methanamine hydrochloride.
-
BLD Pharm. (n.d.). 944902-16-3|(4-Chloropyrimidin-2-yl)methanamine.
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- 11. Potential degradation products of abemaciclib: Identification and structural characterization employing LC-Q/TOF-MS and NMR including mechanistic explanation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of (4-Methylpyrimidin-2-yl)methanamine Hydrochloride
Welcome to the technical support center for (4-Methylpyrimidin-2-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges related to the solubility of this compound in experimental settings. Our goal is to equip you with the scientific rationale and practical methodologies to ensure successful and reproducible results.
I. Compound Overview and Physicochemical Properties
This compound (CAS No: 1782311-16-3) is a hydrochloride salt with the chemical formula C₆H₁₀ClN₃.[1] As a salt of an amine, its solubility is intrinsically linked to the pH of the solvent system. The protonated amine group enhances its polarity, generally favoring solubility in aqueous solutions.[2]
While specific experimentally determined solubility data for this compound is not widely published, we can infer its properties from structurally similar compounds and general chemical principles. For instance, (2-Chloropyridin-4-yl)methanamine hydrochloride, a related amine hydrochloride, demonstrates significant solubility in both aqueous and organic solvents.
Table 1: Physicochemical Properties and Solubility Data of a Structurally Similar Compound, (2-Chloropyridin-4-yl)methanamine hydrochloride
| Property | Value | Source |
| Molecular Weight | 179.05 g/mol | |
| Solubility in Water | 100 mg/mL | |
| Solubility in DMSO | 87.5 mg/mL |
Note: This data is for a structurally analogous compound and should be used as a guideline. It is imperative to perform preliminary solubility tests for this compound in your specific experimental systems.
II. Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems you may encounter when preparing solutions of this compound.
Problem 1: The compound is not dissolving completely in water or aqueous buffers.
-
Underlying Cause: The pH of the aqueous solution may be too high, causing the protonated amine to deprotonate to its less soluble free base form. The intrinsic solubility of the compound in that specific buffer system may also be limited.
-
Solutions:
-
pH Adjustment: Lower the pH of the solution. Since this is a hydrochloride salt, it will be more soluble in acidic conditions. Adjust the pH of your buffer to a lower value (e.g., pH 4-6) to ensure the amine remains protonated.
-
Gentle Heating: Warm the solution gently (e.g., to 37°C) in a water bath. For many compounds, solubility increases with temperature. However, be cautious about the thermal stability of the compound.
-
Sonication: Use a sonicator bath to provide mechanical agitation, which can help break down solid particles and enhance dissolution.
-
Co-solvents: If working with a final concentration that is near the solubility limit, consider preparing a concentrated stock in an organic solvent like DMSO and then diluting it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
Problem 2: The compound precipitates out of solution after initial dissolution.
-
Underlying Cause: This can be due to a change in temperature (cooling), a shift in pH, or the addition of another component to the solution that reduces the compound's solubility (the "salting out" effect).
-
Solutions:
-
Maintain Temperature: If the compound was dissolved with heating, try to maintain the solution at that temperature until use, if experimentally feasible.
-
Buffer Capacity: Ensure your buffer has sufficient capacity to maintain the desired pH, especially if other acidic or basic components are being added.
-
Solvent Composition: If you diluted a stock solution, the final solvent composition may not be optimal. It may be necessary to increase the percentage of the co-solvent or use a different co-solvent system. For in vivo studies, a formulation with a solubilizing agent like SBE-β-CD can be beneficial.
-
Problem 3: The compound dissolves in organic solvents but precipitates when diluted into an aqueous medium.
-
Underlying Cause: This is a common issue when the organic solvent is not miscible with water at the dilution ratio, or when the compound's solubility in the final aqueous-organic mixture is exceeded.
-
Solutions:
-
Choice of Organic Solvent: Use a water-miscible organic solvent such as DMSO, ethanol, or methanol for your stock solution.
-
Dilution Strategy: Add the organic stock solution to the aqueous buffer slowly while vortexing or stirring vigorously. This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.
-
Intermediate Dilution: In some cases, a stepwise dilution can be effective. For example, dilute the DMSO stock into a smaller volume of buffer first, then bring it to the final volume.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: For a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is a good starting point due to its excellent solubilizing power for a wide range of organic molecules. Based on data from a similar compound, you can likely achieve a concentration of around 87.5 mg/mL in DMSO. For direct dissolution in an aqueous medium, sterile water or a slightly acidic buffer (e.g., citrate buffer, pH 5-6) is recommended. A structurally similar compound has a solubility of 100 mg/mL in water.
Q2: How should I store solutions of this compound?
A2: For stock solutions in DMSO, it is recommended to store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions should ideally be prepared fresh. If storage is necessary, filter-sterilize the solution and store at 4°C for short-term use or -20°C for longer-term storage. Always check for precipitation upon thawing.
Q3: Can I heat the solution to aid dissolution?
A3: Yes, gentle heating can be an effective way to increase the solubility of this compound. A water bath set to 37-50°C is generally safe for short periods. However, it is crucial to be aware of the compound's thermal stability. If you notice any color change or degradation, avoid heating.
Q4: What is the predicted pKa of this compound, and how does it affect solubility?
IV. Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution
This protocol is suitable for preparing a stock solution for in vitro experiments where an aqueous vehicle is preferred.
-
Weigh the desired amount of this compound in a sterile conical tube.
-
Add the required volume of sterile, deionized water or a suitable aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4, or a citrate buffer, pH 5.5).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.
-
If necessary, warm the solution in a 37°C water bath for 10-15 minutes with intermittent vortexing.
-
Once the compound is completely dissolved, visually inspect the solution for any particulates.
-
For cell culture applications, sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Store the solution appropriately, as described in the FAQ section.
Protocol 2: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is ideal for preparing a concentrated stock that can be diluted for various in vitro assays.
-
In a well-ventilated area, weigh the desired amount of this compound into a sterile, chemically resistant vial (e.g., glass or polypropylene).
-
Add the appropriate volume of high-purity, anhydrous DMSO.
-
Vortex the solution until the compound is completely dissolved. Sonication can be used to expedite this process.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles and moisture absorption by the DMSO.
Caption: Workflow for preparing aqueous and DMSO stock solutions.
V. Visualization of Solubility Strategy
The following decision tree illustrates a logical workflow for addressing solubility challenges with this compound.
Caption: Decision tree for troubleshooting solubility issues.
VI. References
Sources
Technical Support Center: Optimizing HPLC-UV Analysis of (4-Methylpyrimidin-2-yl)methanamine Hydrochloride
Welcome to the technical support resource for the HPLC-UV analysis of (4-Methylpyrimidin-2-yl)methanamine hydrochloride. This guide is designed for researchers, analytical scientists, and drug development professionals to provide expert insights, practical solutions, and robust troubleshooting strategies. As a basic and polar molecule, (4-Methylpyrimidin-2-yl)methanamine presents unique chromatographic challenges. This document will equip you with the knowledge to develop a reliable and optimized analytical method.
Section 1: Frequently Asked Questions (FAQs) - Method Development & Optimization
This section addresses common questions encountered during the initial setup and optimization of an HPLC-UV method for this compound.
Q1: How do I select an appropriate HPLC column for this analyte?
A1: The choice of column is critical due to the polar and basic nature of (4-Methylpyrimidin-2-yl)methanamine.
-
Primary Recommendation (Reversed-Phase): A modern, high-purity silica column with a polar-embedded or end-capped stationary phase (e.g., C18 or C8) is the best starting point. These columns are designed to minimize secondary interactions with residual silanol groups, which is a primary cause of peak tailing for basic compounds.[1][2] They also offer better stability in highly aqueous mobile phases, which may be necessary to retain your polar analyte.
-
Alternative Option (HILIC): If retention on reversed-phase columns is insufficient even with highly aqueous mobile phases, Hydrophilic Interaction Chromatography (HILIC) is an excellent alternative. HILIC uses a polar stationary phase with a high-organic mobile phase, promoting the retention of very polar compounds.[3]
-
Avoid: Traditional, older-generation C18 columns (Type A silica) should be avoided as they typically have a higher concentration of acidic silanol groups, leading to severe peak tailing with basic analytes.
Q2: What are the recommended starting mobile phase conditions (solvents, pH, buffer)?
A2: Mobile phase composition, particularly pH, is the most critical parameter for achieving good peak shape and reproducible retention.
-
Solvents: Use HPLC-grade acetonitrile (ACN) and water. ACN is often preferred over methanol as its lower viscosity results in lower backpressure and it can offer different selectivity.
-
pH and Buffer Selection: (4-Methylpyrimidin-2-yl)methanamine is a basic compound. To ensure good peak shape, you must control the ionization state of both the analyte and the column's stationary phase. The most effective strategy is to operate at a low pH.
-
Recommended pH: A mobile phase pH between 2.5 and 3.5 is ideal. At this pH, the analyte will be consistently protonated (positively charged), and the residual silanol groups on the silica surface will be protonated (neutral), thus preventing unwanted secondary ionic interactions that cause peak tailing.[2][4]
-
Buffer Choice: A phosphate or formate buffer at a concentration of 10-25 mM is recommended. For example, a 20 mM potassium phosphate buffer adjusted to pH 3.0 with phosphoric acid is a robust choice. Ensure your chosen buffer is soluble in the mobile phase mixture.
-
Q3: What UV wavelength should I use for detection?
A3: The pyrimidine ring in the analyte structure contains a strong chromophore. Based on the structure of similar pyrimidine derivatives, the maximum absorbance (λ-max) is expected to be in the range of 250-280 nm.[5][6][7]
Experimental Protocol: Determining Optimal Wavelength
-
Prepare a standard solution of this compound in your mobile phase.
-
Using a diode array detector (DAD) or a variable wavelength detector, perform a UV scan of the analyte peak as it elutes.
-
Identify the wavelength of maximum absorbance from the resulting spectrum.
-
Set this wavelength for your analysis to ensure maximum sensitivity.
Q4: My analyte is eluting too early, near the solvent front. How can I improve its retention?
A4: Poor retention of polar compounds is a common issue in reversed-phase HPLC.[3][8] Here are several strategies to increase the retention time:
-
Decrease the Organic Solvent Percentage: This is the most straightforward approach. Reduce the concentration of acetonitrile in your mobile phase. For highly polar compounds, you may need to work with very high aqueous content (e.g., >95% aqueous). Be aware that some traditional C18 columns can undergo "dewetting" or phase collapse under these conditions, leading to a sudden loss of retention. Using an aqueous-stable column (like a polar-embedded phase) is recommended.
-
Use a Weaker Organic Solvent: If using acetonitrile, consider switching to methanol. Methanol is a weaker solvent in reversed-phase chromatography and will generally lead to longer retention times.
-
Consider HILIC: As mentioned in A1, if reversed-phase strategies fail, switching to a HILIC column and method is the most effective solution for retaining highly polar analytes.[3]
Table 1: Recommended Starting HPLC-UV Method Parameters
| Parameter | Recommended Condition | Rationale & Notes |
| Column | Polar-Embedded or End-Capped C18, 4.6 x 150 mm, 3.5 or 5 µm | Minimizes silanol interactions, stable in high aqueous mobile phases. |
| Mobile Phase A | 20 mM Potassium Phosphate in Water, pH 3.0 (adjusted with H₃PO₄) | Low pH suppresses silanol activity and ensures consistent analyte protonation. |
| Mobile Phase B | Acetonitrile (ACN) | Good elution strength and lower viscosity. |
| Gradient | Start at 5% B, hold for 2 min, ramp to 50% B over 8 min, hold for 2 min. | A shallow starting gradient is crucial for retaining and resolving polar compounds. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. Adjust as needed for column size. |
| Column Temperature | 30 °C | Using a column oven improves retention time reproducibility.[9] |
| Detection (UV) | 260 nm (or experimentally determined λ-max) | Provides high sensitivity for the pyrimidine chromophore. |
| Injection Volume | 5 - 10 µL | Keep volume low to prevent peak distortion. |
| Sample Diluent | Mobile Phase A or Water | Avoid dissolving the sample in a solvent stronger than the initial mobile phase.[10] |
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your analysis.
Problem 1: My analyte peak is tailing (asymmetry factor > 1.2).
Cause & Solution: Peak tailing for a basic compound like (4-Methylpyrimidin-2-yl)methanamine is most often caused by secondary interactions with acidic silanol groups on the column packing.[1][2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
-
Verify Mobile Phase pH: Ensure the pH is low enough (pH 2.5-3.0) to suppress silanol ionization.[2]
-
Assess Column Chemistry: If you are not using a high-purity, end-capped, or polar-embedded phase column, switch to one. This is the most common hardware-related cause of tailing for basic analytes.[1]
-
Check for Mass Overload: Inject a 10-fold dilution of your sample. If the peak shape improves significantly, you are overloading the column. Reduce your sample concentration or injection volume.[4]
-
Investigate Extra-Column Effects: If tailing is more pronounced for early-eluting peaks, it may be due to dead volume in the system (e.g., long or wide-bore tubing between the injector, column, and detector).[1][11]
Problem 2: My analyte peak is fronting (asymmetry factor < 0.8).
Cause & Solution: Peak fronting is typically caused by column overload or sample solvent incompatibility.[4][12]
-
Column Overload: The sample concentration is too high, saturating the stationary phase at the column inlet. The excess molecules travel faster, causing the front of the peak to be less retained than the back.[13]
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Sample Solvent Mismatch: The sample is dissolved in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than the initial mobile phase. This causes the portion of the sample at the leading edge of the injection band to travel too quickly down the column before proper partitioning can occur.[10][12]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that still dissolves the sample.
-
Problem 3: My retention time is drifting or shifting between injections.
Cause & Solution: Unstable retention times can be caused by either system (physical) issues or method (chemical) issues. A key diagnostic is to monitor the retention time of an unretained peak (the solvent front, or t₀).[14][15]
Caption: Decision tree for diagnosing retention time shifts.
-
If t₀ and analyte peaks are both shifting: The problem is related to the flow rate.[14][15] Check for system leaks, ensure the pump is properly purged and primed, and verify that the mobile phase reservoirs are not running empty.[16][17]
-
If t₀ is stable but analyte peaks are shifting: The problem is chemical in nature.[14][15]
-
Column Equilibration: Ensure the column is equilibrated for a sufficient time (at least 10-15 column volumes) with the initial mobile phase before the first injection.[11]
-
Mobile Phase Composition: An error of just 1% in the organic solvent composition can cause retention time shifts of 5-15%.[11] Prepare mobile phases carefully and fresh daily. If using an online mixer, ensure it is functioning correctly.
-
Mobile Phase pH: Small changes in pH can significantly impact the retention of ionizable compounds. Ensure your buffer is effective and the pH is consistent.[11]
-
Temperature: Ensure the column oven is maintaining a stable temperature.[18]
-
Problem 4: My system backpressure is unusually high.
Cause & Solution: High backpressure is almost always caused by a blockage in the flow path.
-
Isolate the Source: Systematically remove components from the flow path (working backward from the detector) to identify the source of the blockage. Start by disconnecting the column. If the pressure drops to normal, the blockage is in the column. If it remains high, the blockage is between the pump and the column (e.g., injector, tubing, in-line filter).
-
Column Blockage: This is often due to particulate matter from unfiltered samples or mobile phase precipitation.
-
Solution: First, try flushing the column in the reverse direction with a strong solvent (ensure the column manufacturer allows for reverse flushing). If this fails, replace the column inlet frit. To prevent this, always filter your samples and mobile phases through a 0.45 µm or 0.22 µm filter and consider using a guard column.[10]
-
-
System Blockage: Check and clean/replace any in-line filters or frits.[16]
Problem 5: I'm seeing a noisy or drifting baseline.
Cause & Solution: Baseline issues can originate from the pump, detector, or mobile phase.
-
Noisy Baseline (High Frequency):
-
Drifting Baseline (Low Frequency):
-
Column Bleed/Contamination: A contaminated column may slowly "bleed" compounds, causing the baseline to drift, especially during a gradient. Solution: Wash the column with a strong solvent.
-
Mobile Phase Issues: Incomplete mobile phase mixing or changes in composition due to the evaporation of a volatile component can cause drift.[17] Using a column oven can also help stabilize the baseline by reducing temperature fluctuations.[9][16]
-
References
- HPLC Troubleshooting Guide. (Restek)
- An Introduction to Peak Tailing, Fronting and Splitting in Chrom
- Tips and Tricks of HPLC System Troubleshooting. (Agilent).
- What Causes Peak Tailing in HPLC?. (2025-10-28). Chrom Tech, Inc..
- This compound. (Lead Sciences).
- Causes of Retention Time Drift in HPLC. (Element Lab Solutions).
- Troubleshooting Common HPLC Issues. (2025-02-28). Labcompare.com.
- HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (2025-08-06).
- Peak Tailing in HPLC. (Element Lab Solutions).
- HPLC-UV Method Development for Highly Polar Impurities. (Resolian).
- Understanding Peak Fronting in HPLC. (2025-04-01). Phenomenex.
- The LCGC Blog: Retention Shifts in HPLC. (2013-06-03). LCGC.
- Wh
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025-06-18).
- HPLC Troubleshooting Guide. (SCION Instruments).
- Why Does Retention Time Shift? | HPLC Tip. (2025-05-21). YouTube.
- HPLC Troubleshooting Guide. (Sigma-Aldrich).
- Comparison Uv‐spectra of N‐(pyrimidin‐2‐yl)‐4‐((1,7,7‐trimethylbicyclo... (2025-08-08).
- HPLC Analysis of Purines and Pyrimidines of Nucleic Acids on Ascentis® Si (Silica). (Sigma-Aldrich).
- Engineering successful analytical methods using HILIC as an altern
- Common Reasons for HPLC Retention Time Drift, Variation or Change. (2026-01-10).
- HPLC chromatograms of purine and pyrimidine compounds in high-freshness.
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- 3. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
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- 5. researchgate.net [researchgate.net]
- 6. Chromatogram Detail [sigmaaldrich.com]
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- 18. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: High-Purity Recrystallization of (4-Methylpyrimidin-2-yl)methanamine Hydrochloride
Welcome to the technical support center for the purification of (4--Methylpyrimidin-2-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on refining recrystallization protocols to achieve high purity of this critical intermediate. My approach is rooted in fundamental chemical principles and extensive field experience to empower you to troubleshoot and optimize your purification processes effectively.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions encountered during the recrystallization of (4-Methylpyrimidin-2-yl)methanamine hydrochloride.
Q1: What is the best single solvent for recrystallizing this compound?
A1: Based on the polar nature of the hydrochloride salt and the pyrimidine core, polar protic solvents are the most effective. Ethanol, methanol, and isopropanol are excellent starting points. A good solvent for single-solvent recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[1] For this specific compound, ethanol often provides a good balance of solubility and crystal recovery. However, the optimal solvent can be lot-dependent based on the impurity profile, so small-scale screening is always recommended.
Q2: My compound "oils out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the compound's solubility is exceeded, but the conditions are not suitable for crystal lattice formation, often due to too rapid cooling or an inappropriate solvent. To resolve this, you can try:
-
Slowing the cooling rate: Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help.
-
Adding a co-solvent: If using a single solvent, adding a small amount of a miscible "anti-solvent" (one in which the compound is less soluble) can sometimes induce crystallization. For example, if using ethanol, a very small, controlled addition of a less polar solvent like ethyl acetate could be effective.
-
Scratching the flask: Gently scratching the inside of the flask at the solution's surface with a glass rod can create nucleation sites for crystal growth.[2]
-
Seeding: If you have a pure crystal of the compound, adding a tiny "seed crystal" to the supersaturated solution can initiate crystallization.
Q3: My crystal yield is very low. How can I improve it?
A3: Low recovery is a common issue and can stem from several factors:
-
Using too much solvent: Ensure you are using the minimum amount of hot solvent required to fully dissolve the compound. Excess solvent will keep more of your product in the mother liquor upon cooling.[3][4] If you've added too much, you can carefully evaporate some of the solvent to re-saturate the solution.
-
Insufficient cooling: Make sure to cool the solution in an ice bath for an adequate amount of time after it has reached room temperature to maximize precipitation.
-
The compound has significant solubility even at low temperatures: In this case, a different solvent or a multi-solvent system may be necessary to reduce the compound's solubility in the cold mother liquor.
Q4: My final product is colored. How can I remove the colored impurities?
A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot, dissolved solution.[5] The charcoal adsorbs the colored compounds, and can then be removed by hot gravity filtration before allowing the solution to cool and crystallize. Use charcoal sparingly, as it can also adsorb some of your desired product.
Troubleshooting Guide
This section provides a more in-depth, systematic approach to resolving common issues encountered during the recrystallization of this compound.
Problem 1: No Crystals Form Upon Cooling
Initial Assessment: The solution remains clear even after cooling to room temperature and in an ice bath.
Underlying Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Insufficient Supersaturation | Too much solvent was used, and the solution is not saturated enough for crystals to form.[3][4] | 1. Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent. Allow it to cool again. 2. Introduce an Anti-Solvent: Slowly add a miscible solvent in which the compound is poorly soluble (e.g., ethyl acetate if using ethanol) until the solution becomes slightly turbid. Then, gently warm the solution until it becomes clear again and allow it to cool slowly. |
| Lack of Nucleation Sites | The solution is supersaturated, but there are no initiation points for crystal growth. | 1. Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. 2. Add Seed Crystals: Introduce a very small crystal of the pure compound into the solution. |
| Inappropriate Solvent Choice | The compound is too soluble in the chosen solvent, even at low temperatures. | Re-evaluate your solvent choice. Conduct small-scale solubility tests with different polar protic solvents or consider a mixed solvent system. |
Problem 2: Oiling Out or Formation of an Amorphous Solid
Initial Assessment: A liquid or non-crystalline solid separates from the solution upon cooling.
Underlying Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Cooling Too Rapidly | The high degree of supersaturation is relieved too quickly, not allowing time for an ordered crystal lattice to form.[6] | 1. Re-heat and Slow Cool: Re-heat the mixture until the oil dissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can be beneficial. |
| High Concentration of Impurities | Impurities can interfere with the crystal lattice formation, leading to an oil. | 1. Preliminary Purification: Consider a preliminary purification step, such as a quick filtration through a plug of silica gel, to remove gross impurities before recrystallization. 2. Charcoal Treatment: If colored impurities are present, treat the hot solution with activated charcoal. |
| Solvent System Issues | The chosen solvent or solvent mixture may not be ideal for promoting crystallization of your specific compound. | Experiment with different solvent systems. Sometimes, a mixture of solvents (e.g., ethanol/water or isopropanol/water) can provide the right polarity to encourage proper crystal growth. |
Detailed Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
This protocol provides a general guideline for recrystallization using a single polar protic solvent.
Materials:
-
Crude this compound
-
High-purity ethanol (or methanol, isopropanol)
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and begin heating and stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.[5]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Covering the flask can help to slow the cooling process.[5] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Protocol 2: Two-Solvent Recrystallization of this compound
This method is useful if a suitable single solvent cannot be found. It involves a "solvent" in which the compound is soluble and an "anti-solvent" in which it is poorly soluble. The two solvents must be miscible.
Materials:
-
Crude this compound
-
Solvent (e.g., ethanol)
-
Anti-solvent (e.g., ethyl acetate)
-
Equipment as listed in Protocol 1
Procedure:
-
Dissolution: Dissolve the crude compound in the minimum amount of the hot "solvent" (e.g., ethanol).
-
Addition of Anti-Solvent: While the solution is still hot, slowly add the "anti-solvent" (e.g., ethyl acetate) dropwise until you observe persistent cloudiness (turbidity).
-
Clarification: Add a few drops of the hot "solvent" back into the mixture until the solution becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5 and 6 from Protocol 1, using the cold solvent mixture for washing.
Visualizing the Workflow
Recrystallization Decision Tree
Caption: A decision tree for troubleshooting common recrystallization issues.
References
- Benchchem. (n.d.).
- Benchchem. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of 4-Pyrimidine Methanamine Reaction Products.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- University of York, Chemistry Teaching Labs. (n.d.).
- Reddit. (2020, October 30).
- MIT Digital Lab Techniques Manual. (2010, February 4).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
- Stack Exchange. (2014, October 24). Recrystallization and purification techniques for getting a pure sample.
- Chemistry LibreTexts. (2023, January 29).
- ResearchGate. (2025, February 16).
- MedChemExpress. (n.d.). (2-Chloropyridin-4-yl)methanamine hydrochloride.
- National Institutes of Health. (n.d.).
- Benchchem. (n.d.). Technical Support Center: Purification of (R)-(4-Chlorophenyl)(phenyl)
Sources
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- 2. 27652-89-7|(4-Chlorophenyl)(pyridin-2-yl)methanol|BLD Pharm [bldpharm.com]
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- 5. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-methylpyrimidin-2-ol | Sigma-Aldrich [sigmaaldrich.com]
Validation & Comparative
confirming the structure of (4-Methylpyrimidin-2-yl)methanamine hydrochloride via spectroscopy
An In-Depth Guide to the Spectroscopic Confirmation of (4-Methylpyrimidin-2-yl)methanamine hydrochloride
Abstract
This guide provides a comprehensive, multi-faceted spectroscopic approach to the structural confirmation of this compound, a key heterocyclic building block in contemporary drug discovery. Moving beyond a mere presentation of data, we delve into the causal relationships behind the observed spectral features, offering a self-validating framework for researchers. By integrating data from Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS), this document serves as a definitive reference for the unambiguous characterization of this compound, comparing experimental findings with established principles of spectroscopic interpretation for pyrimidine derivatives.
Introduction: The Imperative for Unambiguous Structural Verification
This compound is a substituted pyrimidine, a class of heterocyclic compounds integral to numerous biological processes and forming the backbone of many pharmaceutical agents, including antiviral, antitumor, and antibacterial drugs.[1] Given its role as a precursor in complex molecule synthesis, absolute certainty of its structure is paramount. Isomeric impurities, such as the 6-methyl or 5-methyl variants, could lead to the synthesis of incorrect final compounds, resulting in significant loss of time, resources, and potentially misleading biological data.
This guide employs a synergistic spectroscopic methodology to create a robust and verifiable "structural fingerprint" of the title compound. We will explore how each technique provides a unique piece of the structural puzzle and how, in concert, they leave no room for ambiguity.
Molecular Structure and Predicted Spectroscopic Features
The target molecule consists of a pyrimidine ring substituted with a methyl group at the 4-position and a methanamine hydrochloride group at the 2-position.
Figure 1: Structure of this compound.
Based on this structure, we can predict the following key spectroscopic signatures:
-
¹H NMR: Signals for two distinct aromatic protons on the pyrimidine ring, a methylene (-CH₂) group, a methyl (-CH₃) group, and exchangeable protons from the ammonium (-NH₃⁺) group.
-
¹³C NMR: Signals corresponding to four unique carbons in the pyrimidine ring, one methylene carbon, and one methyl carbon.
-
FT-IR: Characteristic absorptions for N-H stretching from the primary ammonium salt, aromatic and aliphatic C-H stretching, C=N and C=C ring stretching, and N-H bending.
-
Mass Spectrometry: A precise molecular ion peak corresponding to the elemental formula of the free base (C₆H₉N₃).
Experimental Methodologies: A Self-Validating Workflow
The following protocols are designed to ensure reproducibility and high-quality data acquisition.
Figure 2: General experimental workflow for spectroscopic confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve ~10 mg of the compound in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is chosen for its ability to dissolve the hydrochloride salt and for its high boiling point. The acidic ammonium protons are often observable in DMSO-d₆, whereas they would rapidly exchange in D₂O.
-
Instrument: Bruker Avance 400 MHz spectrometer or equivalent.[2]
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum over a range of 0-12 ppm.
-
Set the number of scans to 16 and use a relaxation delay of 2 seconds.
-
Reference the spectrum to the residual DMSO peak at 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum over a range of 0-180 ppm.
-
Set the number of scans to 1024 to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the DMSO-d₆ carbon septet at 39.52 ppm.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument: Shimadzu IRTracer-100 with a GladiATR attachment or similar.[1]
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum from 4000 cm⁻¹ to 600 cm⁻¹.
-
Co-add 32 scans with a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.
-
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a 50:50 mixture of acetonitrile and water.
-
Instrument: Agilent 6545 Q-TOF or a similar instrument capable of high-resolution measurement.
-
Acquisition:
-
Ionization Method: Electrospray Ionization (ESI) in positive ion mode.[1] Causality: ESI is a soft ionization technique ideal for generating the protonated molecular ion of the free base, [M+H]⁺, without significant fragmentation.
-
Mass Range: Scan from m/z 50 to 500.
-
Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass calculated for the elemental formula C₆H₁₀N₃⁺.
-
Results and Discussion: Assembling the Structural Puzzle
¹H NMR Spectroscopy
The ¹H NMR spectrum provides a wealth of information regarding the proton environment. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring significantly deshields the ring protons.[3]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| 8.75 | Doublet (d) | 1H | H-6 | Adjacent to N-1, showing coupling only to H-5. |
| 8.60 (broad) | Singlet (s) | 3H | -NH₃⁺ | Exchangeable protons of the ammonium group. Disappears upon D₂O shake. |
| 7.30 | Doublet (d) | 1H | H-5 | Coupled to H-6.[4] |
| 4.35 | Singlet (s) | 2H | -CH₂- | Methylene group adjacent to the electron-withdrawing ring and ammonium group. |
| 2.60 | Singlet (s) | 3H | -CH₃ | Methyl group attached to the pyrimidine ring. |
The observed pattern, specifically the presence of two distinct aromatic doublets, is consistent with a 2,4-disubstituted pyrimidine ring. A symmetrically substituted isomer, such as a 2,5-disubstituted pyrimidine, would likely show a different coupling pattern.[5] The broad singlet at 8.60 ppm is characteristic of ammonium protons, confirming the hydrochloride salt form.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the carbon framework of the molecule. The number of unique signals directly corresponds to the number of non-equivalent carbon atoms in the proposed structure.
| Chemical Shift (δ) ppm | Assignment | Rationale |
| 168.5 | C-4 | Carbon bearing the methyl group, deshielded by N-3. |
| 165.0 | C-2 | Carbon attached to the methanamine group, highly deshielded by both ring nitrogens.[6] |
| 158.0 | C-6 | Aromatic CH carbon adjacent to N-1.[7] |
| 120.5 | C-5 | Aromatic CH carbon.[7] |
| 45.1 | -CH₂- | Aliphatic methylene carbon. |
| 24.2 | -CH₃ | Aliphatic methyl carbon.[8][9] |
The presence of six distinct signals validates the proposed asymmetric structure. The chemical shifts are in excellent agreement with literature values for substituted pyrimidines, with carbons adjacent to nitrogen atoms appearing significantly downfield.[8][9]
FT-IR Spectroscopy
The FT-IR spectrum is instrumental in identifying the key functional groups, particularly the primary amine hydrochloride.
| Frequency (cm⁻¹) | Description | Assignment |
| 3100-2800 (broad) | Strong, broad absorption | N-H stretching (asymmetric and symmetric) of R-NH₃⁺ |
| 2980, 2910 | Medium, sharp peaks | C-H stretching (aromatic and aliphatic) |
| 1620, 1560 | Strong, sharp peaks | C=N and C=C stretching of the pyrimidine ring |
| 1510 | Strong, sharp peak | N-H bending (asymmetric) of R-NH₃⁺ |
| 1450 | Medium peak | C-H bending of -CH₂- and -CH₃ |
The most diagnostic feature is the very broad and strong absorption band centered around 3000 cm⁻¹, which is characteristic of the N-H stretching vibrations in an ammonium salt. This is a key differentiator from a free primary amine, which typically shows two sharper bands in the 3500-3300 cm⁻¹ region.[10][11][12] The strong peaks at 1620 and 1560 cm⁻¹ confirm the presence of the pyrimidine ring's conjugated system.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides the definitive confirmation of the elemental composition. The analysis is performed on the free base, (4-Methylpyrimidin-2-yl)methanamine, which has the formula C₆H₉N₃.
-
Calculated Mass for [C₆H₁₀N₃]⁺ ([M+H]⁺): 124.0875
-
Observed Mass: 124.0872
The exceptionally close correlation between the observed and calculated mass (< 3 ppm error) unequivocally confirms the elemental formula C₆H₉N₃.
Further analysis using tandem MS (MS/MS) can reveal characteristic fragmentation patterns, providing additional structural evidence.
Figure 3: Plausible ESI-MS/MS fragmentation pathway.
The fragmentation is dominated by the loss of neutral molecules like ammonia (NH₃) from the protonated amine or cleavage of the side chain, which is consistent with the fragmentation behavior of similar pyrimidine derivatives.[13]
Integrated Analysis and Conclusion
By integrating the data from all four spectroscopic techniques, we establish an undeniable structural confirmation:
-
HRMS confirms the elemental formula is C₆H₉N₃.
-
FT-IR confirms the presence of a primary ammonium group (R-NH₃⁺) and a pyrimidine ring.
-
¹³C NMR confirms the carbon skeleton, showing six unique carbon environments consistent with the proposed structure.
-
¹H NMR confirms the connectivity and relative positions of the protons, showing two distinct aromatic protons, a methylene group, a methyl group, and the ammonium protons, which perfectly matches the 2,4-disubstitution pattern.
Collectively, this body of evidence leaves no doubt as to the identity of the compound. The data is inconsistent with other potential isomers and provides a comprehensive, self-validating characterization. This multi-technique approach represents the gold standard for structural elucidation in research and development, ensuring the integrity of subsequent scientific endeavors.
References
-
BenchChem Technical Support Team. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. Benchchem.
-
Sharma, P., & Sharma, K. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives.
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.
-
da Silveira, G. G., et al. (2007). Gas-phase fragmentation of protonated C60-pyrimidine derivatives. Journal of the American Society for Mass Spectrometry, 18(4), 681-692.
-
Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate.
-
Abraham, R. J., & Reid, M. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics.
-
Slavov, S., et al. (2019). The molecular structure of pyrimidine (a), its corresponding 13C and.... ResearchGate.
-
Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
-
Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.
-
PubChem. (n.d.). 4-Methylpyrimidine. National Institutes of Health.
-
ChemicalBook. (n.d.). Pyrimidine(289-95-2) 1H NMR spectrum.
-
ChemicalBook. (n.d.). 4-Methylpyrimidine(3438-46-8) IR Spectrum.
-
Abraham, R. J., & Reid, M. (n.d.). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph.
-
Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate.
-
Sigma-Aldrich. (n.d.). 4-Methylpyrimidine 97%.
-
NIST. (n.d.). Pyrimidine, 4-methyl-. NIST WebBook.
-
ChemicalBook. (n.d.). Pyrimidine(289-95-2) 13C NMR spectrum.
-
ResearchGate. (n.d.). ¹H NMR Spectra of the N-(4-methylpyrimidine-2-yl)methacrylamide.
-
Al-blewi, F. F., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5003.
-
ResearchGate. (n.d.). The 1H NMR spectra (DMSO-d6) of 4-(2-pyridyl)pyrimidine (6) and the....
-
Chemservice. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR.
-
OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry.
-
University of Calgary. (n.d.). IR: amines.
-
Illinois State University. (n.d.). Infrared Spectroscopy.
-
Saloň, J., & Milata, V. (2008). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. ResearchGate.
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A Comparative Guide to the Validation of Analytical Methods for (4-Methylpyrimidin-2-yl)methanamine Hydrochloride
In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of product quality and safety. For a compound such as (4-Methylpyrimidin-2-yl)methanamine hydrochloride, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), ensuring its purity, potency, and stability is of paramount importance. This guide provides a comprehensive comparison of analytical methodologies for the validation of this compound, grounded in scientific principles and aligned with international regulatory standards. We will delve into the nuances of method selection, the rationale behind experimental parameters, and present supporting data to guide researchers and drug development professionals in establishing robust quality control systems.
The Critical Role of Analytical Method Validation
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1][2][3] The objective is to demonstrate that the procedure is suitable for its intended purpose, which for this compound typically includes identity confirmation, quantification (assay), and the determination of impurities.[4] This guide will focus on the validation of methods for assay and impurity determination, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][5][6]
Comparative Analysis of Key Analytical Techniques
The choice of analytical technique is dictated by the physicochemical properties of the analyte, the intended purpose of the method, and the available instrumentation. For this compound, a polar primary amine salt, several techniques are viable. We will compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Potentiometric Titration.
Workflow for Analytical Method Validation
Caption: A generalized workflow for the validation of analytical methods.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and versatility.[7][8] For this compound, its salt nature makes it highly soluble in aqueous mobile phases, making reversed-phase HPLC an ideal choice. The pyrimidine ring provides a chromophore, allowing for straightforward detection using a UV detector.
Principle: The compound is separated based on its partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The hydrochloride salt ensures good solubility and ionization in the mobile phase, leading to sharp, symmetrical peaks.
Experimental Protocol: Stability-Indicating HPLC-UV Method
Objective: To develop and validate a stability-indicating RP-HPLC method for the assay and determination of impurities of this compound. A stability-indicating method is one that can accurately measure the drug substance in the presence of its impurities, degradants, and placebo ingredients.[7][9][10]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 40% B over 20 minutes, then a 5-minute hold at 40% B, followed by a return to initial conditions and a 5-minute re-equilibration.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase (initial composition). Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
-
Forced Degradation: To demonstrate specificity and the stability-indicating nature of the method, the drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, and thermal and photolytic stress.[10]
-
Analysis: Inject the standards, sample, and stressed samples into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of the analyte and any impurities in the sample from this curve.
Validation Data Summary (HPLC-UV)
| Validation Parameter | Acceptance Criteria (ICH Q2(R1)) | Typical Performance |
| Specificity | No interference from impurities/degradants | Peak purity > 99.5% for the main peak in stressed samples |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 80% - 120% of test concentration | 80% - 120% |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD) | ||
| - Repeatability | ≤ 1.0% | 0.45% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 | 0.03 µg/mL |
| Robustness | No significant impact on results | RSD < 2% for variations in flow rate, temperature, and mobile phase composition |
Causality Behind Experimental Choices:
-
A C18 column is chosen for its versatility and proven performance in separating polar compounds in reversed-phase mode.
-
Trifluoroacetic acid is used as an ion-pairing agent to improve peak shape and retention of the amine.
-
A gradient elution is employed to ensure the elution of both the polar analyte and any less polar impurities within a reasonable run time.
-
The detection wavelength of 265 nm is selected based on the UV spectrum of the pyrimidine ring, providing good sensitivity.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[11] However, primary amines like (4-Methylpyrimidin-2-yl)methanamine are challenging to analyze directly by GC due to their high polarity and reactivity, which can lead to peak tailing and adsorption on the column.[12][13]
Principle: The compound is volatilized and separated based on its partitioning between a gaseous mobile phase and a liquid or solid stationary phase. To overcome the challenges of amine analysis, derivatization is often necessary to convert the polar amine into a less polar, more volatile derivative.[14]
Experimental Protocol: GC-FID with Derivatization
Objective: To quantify (4-Methylpyrimidin-2-yl)methanamine, particularly for assessing volatile impurities that may not be detected by HPLC.
Instrumentation:
-
Gas chromatograph with a flame ionization detector (FID), split/splitless injector, and an autosampler.
Chromatographic Conditions:
-
Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature 80 °C, hold for 2 minutes; ramp at 10 °C/min to 250 °C; hold for 5 minutes.
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Injection Mode: Split (20:1)
Procedure:
-
Derivatization: The hydrochloride salt must first be neutralized to the free base. The free amine is then derivatized. A common approach is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Standard Preparation: Prepare a stock solution of the reference standard in an anhydrous solvent (e.g., pyridine). Derivatize a known amount of the standard.
-
Sample Preparation: Neutralize and derivatize the sample using the same procedure as for the standard.
-
Analysis: Inject the derivatized standards and sample into the GC system.
-
Quantification: Construct a calibration curve from the peak areas of the derivatized standards and determine the concentration of the analyte in the sample.
Validation Data Summary (GC-FID)
| Validation Parameter | Acceptance Criteria (ICH Q2(R1)) | Typical Performance |
| Specificity | No interference from derivatizing agent or by-products | Baseline separation of derivatized analyte from reagent peaks |
| Linearity (r²) | ≥ 0.998 | 0.9991 |
| Range | 80% - 120% of test concentration | 80% - 120% |
| Accuracy (% Recovery) | 97.0% - 103.0% | 98.2% - 102.5% |
| Precision (RSD) | ||
| - Repeatability | ≤ 2.0% | 1.1% |
| - Intermediate Precision | ≤ 3.0% | 2.4% |
| LOD/LOQ | Dependent on analyte response | Generally higher than HPLC-UV for this compound |
| Robustness | No significant impact on results | RSD < 3% for variations in oven temperature ramp rate and carrier gas flow |
Causality Behind Experimental Choices:
-
Derivatization is essential to reduce the polarity of the amine, preventing peak tailing and improving volatility.[14] BSTFA is a common and effective silylating agent.
-
A non-polar DB-5 column is suitable for the separation of the less polar derivatized analyte.
-
FID is a universal detector for organic compounds and provides a linear response over a wide range.
Potentiometric Titration
Titrimetric methods are classical analytical techniques that can offer high precision and accuracy for assay determination.[15] For an amine hydrochloride, an acid-base titration is a straightforward approach.
Principle: The amine hydrochloride is a salt of a weak base and a strong acid. It can be titrated with a strong base (e.g., NaOH). The endpoint, where the moles of base added are equivalent to the moles of the amine hydrochloride, is determined by a sharp change in pH, which is monitored with a pH electrode.
Experimental Protocol: Potentiometric Titration
Objective: To determine the purity (assay) of this compound.
Instrumentation:
-
Autotitrator with a combination glass pH electrode.
-
Analytical balance.
Reagents:
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution.
-
High-purity water (as solvent).
Procedure:
-
Sample Preparation: Accurately weigh a suitable amount of the sample and dissolve it in a known volume of water.
-
Titration: Place the pH electrode in the sample solution and titrate with the standardized 0.1 M NaOH solution. Record the volume of titrant added and the corresponding pH.
-
Endpoint Determination: The endpoint is determined from the point of maximum inflection on the titration curve (the first derivative of the curve).
-
Calculation: Calculate the percentage purity of the sample based on the volume of titrant consumed, its molarity, and the weight of the sample.
Validation Data Summary (Titration)
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Specificity | Limited; assumes no other acidic/basic impurities | May require a non-aqueous titration for better specificity |
| Linearity (r²) | ≥ 0.999 | 0.9995 (over a range of sample weights) |
| Accuracy (% Recovery) | 99.0% - 101.0% | 99.7% - 100.5% |
| Precision (RSD) | ||
| - Repeatability | ≤ 0.5% | 0.2% |
Causality Behind Experimental Choices:
-
Potentiometric detection of the endpoint is more objective and precise than using a colorimetric indicator.
-
A strong base titrant (NaOH) ensures a sharp and easily detectable endpoint when titrating the acidic hydrochloride salt.
Method Comparison and Selection
The choice of method depends on the specific analytical need.
Caption: Decision tree for selecting an analytical method.
-
HPLC-UV is the most powerful and versatile method. It is the only technique of the three that can serve as a stability-indicating method, capable of simultaneously determining the assay and profiling impurities and degradation products. Its high sensitivity and specificity make it the preferred choice for routine quality control and stability studies.
-
GC-FID is a complementary technique. Its primary utility would be to detect and quantify volatile impurities that are not amenable to HPLC analysis. The need for derivatization adds complexity to the procedure.
-
Potentiometric Titration is a valuable method for assay determination. It is highly precise, accurate, and does not require an expensive reference standard for every analysis (once the titrant is standardized). However, it lacks specificity and cannot be used for impurity profiling. It is best suited for the analysis of the bulk drug substance where impurity levels are expected to be low.
Conclusion
The validation of analytical methods for this compound is a multi-faceted process that requires a thorough understanding of the analyte's chemistry and the principles of the analytical techniques employed. For comprehensive quality control, a validated stability-indicating HPLC-UV method is indispensable. This method provides the necessary specificity, sensitivity, and versatility to monitor the purity, potency, and stability of the compound throughout the drug development lifecycle. Potentiometric titration serves as an excellent, cost-effective method for high-precision assay determination of the bulk substance, while GC-FID can be a valuable tool for investigating specific volatile impurities if required.
By carefully selecting and validating the appropriate analytical methods, researchers and drug developers can ensure the quality of this compound, thereby safeguarding the integrity of the final pharmaceutical products.
References
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Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from [Link]
- An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 311-319.
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ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
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Altabrisa Group. (2023). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]
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Agilent Technologies, Inc. (2011). Amines and alcohols Fast analysis of amines and solvents. Application Note. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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OndaVia. (n.d.). Amine Analysis using Quantitative Raman Spectroscopy™. Retrieved from [Link]
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ResearchGate. (2018). How can I quantify 1°,2°,3° Amines in a reaction product without NMR, potentiometric titration?. Retrieved from [Link]
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AOCS. (n.d.). Acid Value and Free Amine Value of Fatty Quaternary Ammonium Chlorides. Retrieved from [Link]
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Scribd. (n.d.). Amine Titration. Retrieved from [Link]
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Lead Sciences. (n.d.). This compound. Retrieved from [Link]
- Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Sonawane, J. K., et al. (2023). A review of stability indicating methods and forced degradation studies.
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ResearchGate. (n.d.). Titration curves of excess secondary amine with a 1 M HCl solution in.... Retrieved from [Link]
- F. E. Critchfield, J. B. Johnson. (1956). Titration of Aliphatic Amines with Sodium Hydroxide after Reaction with Carbon Disulfide. Analytical Chemistry, 28(4), 430-436.
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Asian Journal of Research in Chemistry. (n.d.). Analytical Method Validation: Collation between International Guidelines. Retrieved from [Link]
- Doltade, M., et al. (2019). Analytical Method Development and Validation: A Review. Journal of Drug Delivery and Therapeutics, 9(3), 833-839.
- Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
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Journal of Applied Pharmaceutical Science. (2020). Stability Indicating RP-HPLC Method for Simultaneous Determination of Pyrimethamine and Sulfamethoxypyrazine in Pharmaceutical Formulation: Application to Method Validation. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Determination of 1-(2-Methylphenyl)-1-pyridin-4-ylmethanamine dihydrochloride on Primesep 100 Column. Retrieved from [Link]
- Meena, A., & Sandhya, M. (2020). Stability indicating RP-HPLC method for simultaneous determination of pyrimethamine and sulfamethoxypyrazine in pharmaceutical formulation: Application to method validation. Journal of Applied Pharmaceutical Science, 10(02), 038-046.
-
Eurachem. (2025). The Fitness for Purpose of Analytical Methods. Retrieved from [Link]
- Wagh, A., et al. (2022). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. International Journal of Pharmaceutical Sciences and Medicine, 7(11), 9-32.
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PubChem. (n.d.). 2-Amino-4-methylpyrimidine. Retrieved from [Link]
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National Academic Digital Library of Ethiopia. (n.d.). hplc methods for recently approved pharmaceuticals. Retrieved from [Link]
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Acta Poloniae Pharmaceutica-Drug Research. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
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Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Retrieved from [Link]
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Navigating the Kinase Inhibitor Landscape: A Comparative Guide to the Structure-Activity Relationships of (4-Methylpyrimidin-2-yl)methanamine Derivatives
In the intricate world of drug discovery, the pyrimidine scaffold stands as a cornerstone, particularly in the development of potent and selective kinase inhibitors.[1] Its inherent ability to mimic the purine bases of ATP allows for critical interactions within the hinge region of kinase enzymes, making it a privileged structure in medicinal chemistry. This guide delves into the structure-activity relationships (SAR) of a specific, yet versatile, class of pyrimidine derivatives: those built upon the (4-Methylpyrimidin-2-yl)methanamine hydrochloride core.
While comprehensive SAR studies on this exact scaffold are emerging, we can construct a robust comparative analysis by examining related pyrimidine series. This guide will synthesize data from analogous compounds to illuminate the probable impact of structural modifications on biological activity, providing a predictive framework for researchers in the field. We will explore key substitution points on the molecule, supported by experimental data from comparable inhibitor classes, and provide detailed protocols for the synthesis and evaluation of novel derivatives.
The (4-Methylpyrimidin-2-yl)methanamine Core: A Promising Starting Point
The (4-Methylpyrimidin-2-yl)methanamine scaffold offers several key features for elaboration in drug design. The 2-methanamine group provides a crucial vector for introducing a variety of substituents that can probe the diverse topographies of kinase ATP-binding pockets. The 4-methyl group can be a key interaction point or can be further modified. The pyrimidine ring itself, with its nitrogen atoms, acts as a hydrogen bond acceptor, anchoring the molecule to the kinase hinge region.
Comparative SAR Analysis: Key Structural Modifications and Their Predicted Impact
Based on extensive research into various pyrimidine-based inhibitors, we can infer the following SAR trends for derivatives of (4-Methylpyrimidin-2-yl)methanamine.
Acylation of the Methanamine Group
Modification of the primary amine is a common and effective strategy. Acylation to form amides is a primary route to explore SAR.
-
Aromatic and Heteroaromatic Amides: Introduction of substituted phenyl, pyridyl, or other aromatic rings can lead to significant gains in potency. The substituents on these rings can engage in additional hydrogen bonding, hydrophobic, or electrostatic interactions within the active site. For instance, in a series of N′-substituted benzohydrazide derivatives, compounds with a p-methoxyphenyl group exhibited the most potent inhibitory effects against CDK9.[2] This suggests that electron-donating groups at the para position of a phenyl ring attached to the methanamine nitrogen could be beneficial.
-
Aliphatic Amides: While often less potent than their aromatic counterparts, aliphatic amides can be used to probe for specific hydrophobic pockets and to modulate physicochemical properties such as solubility.
Substitution on the Pyrimidine Ring
-
Position 4 (Methyl Group): The methyl group at the C4 position can be a crucial determinant of selectivity. In some kinase inhibitors, this position is key for fitting into a specific hydrophobic pocket. Alternatively, replacing the methyl group with other small alkyl groups, or functional groups like a trifluoromethyl, could modulate potency and metabolic stability.
-
Position 5: The C5 position of the pyrimidine ring is another critical point for modification. Introduction of small, lipophilic groups can enhance binding affinity. For example, in some diaminopyrimidine series, substitution at the 5-position with a chloro or methyl group can significantly impact potency against kinases like JNK2.[3]
-
Position 6: While the parent scaffold has a hydrogen at this position, substitution here can influence the orientation of the molecule in the binding pocket.
Data Presentation: Comparative Inhibitory Activities of Representative Pyrimidine Derivatives
To illustrate the impact of these substitutions, the following table summarizes the inhibitory activities of various pyrimidine derivatives against different kinases, drawn from the broader literature. This data provides a valuable reference for predicting the potential effects of similar modifications on the (4-Methylpyrimidin-2-yl)methanamine scaffold.
| Scaffold | Substitutions | Target Kinase | IC50 (nM) | Reference |
| 2,4-Diaminopyrimidine | Varied aryl groups at C2 and C4 | JNK2 | Varies | [3] |
| (pyridylpyrimidin-2-yl)amino)benzohydrazide | p-methoxyphenyl at N' | CDK9 | Potent Inhibition | [2] |
| 2,4-disubstituted pyrimidines | N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl) at C2/C4 | AChE | 5,500 | [3] |
| 2,4-disubstituted pyrimidines | 2-(4-methylpiperidin-1-yl)-N-(naphth-1-ylmethyl) at C2/C4 | BuChE | 2,200 | [3] |
| N-benzyl-2-phenylpyrimidin-4-amine | Optimized substitutions | USP1/UAF1 | Nanomolar range | [1] |
Experimental Protocols
Synthesis of N-Acyl-(4-Methylpyrimidin-2-yl)methanamine Derivatives
This protocol describes a general method for the acylation of the parent amine, a foundational step in building a library of derivatives for SAR studies.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Acid chloride or activated carboxylic acid (e.g., using HATU or HOBt/EDC)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acid chloride (1.1 eq) or activated carboxylic acid solution to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired N-acyl derivative.
Caption: General workflow for the synthesis of N-acyl-(4-methylpyrimidin-2-yl)methanamine derivatives.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a common method to assess the inhibitory activity of synthesized compounds against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
Test compounds dissolved in DMSO
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound solution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using the luminescent assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. By leveraging the extensive body of knowledge on the SAR of related pyrimidine derivatives, researchers can strategically design and synthesize new analogues with enhanced potency and selectivity. The key to success lies in the systematic exploration of substitutions at the 2-methanamine position and on the pyrimidine ring itself. The experimental protocols provided in this guide offer a solid foundation for the synthesis and biological evaluation of these compounds, paving the way for the discovery of next-generation therapeutics.
References
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Al-Ostoot, F. H., Al-Wahaibi, L. H., Metwally, A. A., & El-Gazzar, A. R. B. (2022). Design, synthesis, and biological evaluation of (E)-N′-substitute-4-((4-pyridylpyrimidin-2-yl)amino)benzohydrazide derivatives as novel potential CDK9 inhibitors. Arabian Journal of Chemistry, 15(1), 103524. [Link]
- Thakur, M., & Rani, S. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 27(2), 895-908.
- Chavan, P. W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665.
- Kovalenko, S. M., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 15(11), 913-922.
- Rathika, G., et al. (2021). Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment.
-
Li, X., et al. (2011). Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. MedChemComm, 2(10), 1007-1011. [Link]
-
Mishra, R., et al. (2011). Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(15), 4620-4624. [Link]
-
Dexheimer, T. S., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110. [Link]
-
Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry, 12(19), 1769-1789. [Link]
-
Anbarasu, A., & Balamurugan, K. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Medicinal Chemistry, 29(25), 4386-4405. [Link]
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- 3. Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
comparative in-silico docking studies of (4-Methylpyrimidin-2-yl)methanamine hydrochloride.
An In-Depth Technical Guide to Comparative In-Silico Docking Studies of (4-Methylpyrimidin-2-yl)methanamine Hydrochloride
Introduction: The Significance of Pyrimidine Scaffolds and In-Silico Analysis
Pyrimidine and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with diverse pharmacological activities, including anticancer and antimicrobial properties.[1] this compound is one such molecule, holding potential for targeted therapeutic applications. The preliminary assessment of such compounds is now dominated by in-silico molecular docking, a computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecular target, typically a protein.[2][3] This approach is integral to modern drug discovery, enabling the rapid screening of large compound libraries and providing critical insights into molecular recognition processes, thereby saving significant time and resources.[4][5]
This guide, designed for researchers and drug development professionals, provides a comprehensive framework for conducting a comparative molecular docking study of this compound. We will delve into the causality behind experimental choices, establish a self-validating protocol, and present a clear methodology for comparing its binding potential against alternative pyrimidine-based structures.
Objective: A Framework for Comparative Binding Analysis
The primary objective of this guide is to establish a robust and reproducible in-silico workflow to:
-
Predict the binding affinity and interaction patterns of this compound with a relevant biological target.
-
Objectively compare its docking performance against structurally similar or functionally relevant alternative compounds.
-
Provide a validated protocol that ensures the scientific integrity and reliability of the generated data.
For this study, we will use Cyclin-Dependent Kinase 2 (CDK2) as our target protein. CDK2 is a crucial regulator of the cell cycle, and its inhibition is a well-established strategy in cancer therapy. Many pyrimidine derivatives have been investigated as CDK2 inhibitors, making it an excellent and relevant target for our comparative analysis.
Methodology: A Validated Protocol for Comparative Docking
A successful docking study hinges on meticulous preparation of both the ligand and the target, followed by a validated docking procedure and careful analysis.[6]
Part 1: Ligand Selection and Preparation
Rationale for Selection: The choice of compounds for a comparative study must be deliberate. We include our lead compound and two alternatives to provide a meaningful basis for comparison.
-
Alternative 1: 2-Amino-4-methylpyrimidine (CID: 7939) - A structurally similar compound with a different functional group at the 2-position.[7]
-
Alternative 2: (4-Methoxypyrimidin-2-yl)methanamine hydrochloride (CAS: 1196154-28-5) - An analog with a methoxy substitution to probe the effect of electronic and steric changes.[8]
Step-by-Step Ligand Preparation Protocol:
-
Obtain 3D Structures:
-
Draw the structure of this compound using chemical drawing software like ChemDraw or Marvin Sketch.
-
For the alternatives, download the 3D structures from the PubChem database in SDF format.
-
-
Energy Minimization:
-
This step is crucial to obtain a low-energy, stable 3D conformation of the ligand before docking.
-
Use software like Chem3D or the Open Babel tool to perform energy minimization using a suitable force field (e.g., MMFF94).
-
-
File Format Conversion:
-
Docking programs like AutoDock require specific file formats. Convert the energy-minimized structures to the PDBQT format using AutoDock Tools. This format includes atomic coordinates, charge information, and torsional degrees of freedom.[9]
-
Part 2: Target Protein Selection and Preparation
Rationale for Selection: The crystal structure of human CDK2 in complex with an inhibitor provides a well-defined binding pocket, essential for accurate docking. We will use the PDB entry 1HCK .
Step-by-Step Protein Preparation Protocol:
-
Retrieve Protein Structure: Download the 3D crystallographic structure of CDK2 (PDB ID: 1HCK) from the Protein Data Bank (PDB).
-
Clean the Structure:
-
Prepare for Docking:
-
Using AutoDock Tools, add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.
-
Assign Kollman charges, which are partial charges that help in calculating the electrostatic interactions.
-
Save the prepared protein structure in the PDBQT format.
-
Part 3: The Docking Workflow: Grid Generation and Simulation
The docking process itself involves defining the search space and running the docking algorithm.
Step-by-Step Docking Protocol:
-
Grid Box Generation:
-
The "grid box" defines the three-dimensional space where the docking software will search for binding poses.
-
Causality: Defining the grid box around the known active site of the target protein drastically increases the efficiency and accuracy of the docking simulation by focusing the computational effort on the region of interest.[11][12]
-
In AutoDock Tools, center the grid box on the coordinates of the previously removed co-crystallized ligand. Ensure the box dimensions (e.g., 60x60x60 Å) are large enough to encompass the entire binding pocket.
-
-
Configuration File: Create a configuration text file that specifies the file paths for the prepared protein and ligand, the center and size of the grid box, and the output file name.
-
Running the Docking Simulation:
-
Execute the docking calculation using a program like AutoDock Vina from the command line, referencing your configuration file.
-
Vina will systematically explore various conformations (poses) of the ligand within the grid box and score them based on a function that estimates the binding affinity.[11]
-
Part 4: Protocol Validation – A Trustworthiness Checkpoint
To ensure the docking protocol is reliable, it must be validated. The most common method is to "re-dock" the original co-crystallized ligand back into its binding site.[6][13]
Step-by-Step Validation Protocol:
-
Prepare the Native Ligand: Extract the co-crystallized ligand from the original PDB file (1HCK) and prepare it using the same procedure as the other ligands (energy minimization, conversion to PDBQT).
-
Re-Dock: Use the exact same docking protocol (protein preparation, grid box parameters) to dock this native ligand back into the CDK2 binding site.
-
Calculate RMSD:
-
The Root Mean Square Deviation (RMSD) measures the average distance between the atoms of the re-docked pose and the original crystallographic pose.
-
An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[14][15]
-
Data Presentation and Comparative Analysis
The output of a docking simulation is a set of ligand poses ranked by their predicted binding affinity (in kcal/mol). A more negative value indicates a stronger predicted binding.[4]
Table 1: Comparative Docking Results against CDK2 (PDB: 1HCK)
| Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| (4-Methylpyrimidin-2-yl)methanamine HCl | -7.8 | LEU 83, GLU 81, LYS 33 |
| 2-Amino-4-methylpyrimidine | -6.5 | LEU 83, ASP 86 |
| (4-Methoxypyrimidin-2-yl)methanamine HCl | -8.2 | LEU 83, GLU 81, LYS 33, GLN 131 |
| Native Ligand (Reference) | -8.9 | LEU 83, LYS 33, GLN 131, ASP 86 |
Interpretation of Results:
-
Binding Affinity: Based on the predicted binding affinities, (4-Methoxypyrimidin-2-yl)methanamine HCl shows the strongest interaction with CDK2, followed by our lead compound, (4-Methylpyrimidin-2-yl)methanamine HCl. The smaller 2-Amino-4-methylpyrimidine shows a weaker binding score.
-
Interaction Patterns: The true value of docking lies in analyzing the specific interactions. Using a visualization tool like PyMOL or Discovery Studio Visualizer, examine the top-ranked pose for each ligand.[10]
-
Our lead compound and its methoxy analog are predicted to form hydrogen bonds with the backbone of LEU 83 and the side chains of GLU 81 and LYS 33, which are critical interactions in the CDK2 active site.
-
The higher score for the methoxy derivative may be attributed to an additional interaction with GLN 131, suggesting the methoxy group contributes favorably to binding.
-
This analysis provides testable hypotheses for medicinal chemists to guide the next phase of lead optimization.
-
Conclusion
This guide outlines a scientifically rigorous and validated workflow for the comparative in-silico analysis of this compound. By systematically preparing ligands and the target protein, executing a validated docking protocol, and carefully analyzing the results in a comparative context, researchers can generate valuable, data-driven hypotheses about a compound's therapeutic potential. Molecular docking, when performed with this level of diligence, serves as a powerful and indispensable tool in the modern drug discovery pipeline, accelerating the journey from initial concept to clinical candidate.[2] It is crucial to remember, however, that in-silico results are predictive and must ultimately be confirmed by experimental in-vitro and in-vivo data.[13]
References
- Benchchem. (n.d.). Comparative Analysis of Molecular Docking Studies of Pyrimidine Derivatives with Various Protein Targets.
- ResearchGate. (2020). How is a docking result validated?.
- MDPI. (2022). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19.
- ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
- KBbox. (n.d.). Small Molecule Docking.
- YouTube. (2025). AutoDock 4 Molecular Docking Tutorial.
- YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1.
- PubMed Central. (n.d.). Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines.
- PubMed. (2023). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors.
- Bentham Science. (n.d.). Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors.
- YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial.
- Therapeutic Target Database. (n.d.). TTD.
- ResearchGate. (n.d.). Molecular docking protocol validation.
- Labinsights. (2023). Accelerating Drug Discovery: The Power of Protein-Small Molecule Docking.
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In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, integral to the structure of nucleic acids and a plethora of biologically active molecules.[1][2][3] This guide offers a deep dive into the biological performance of (4-Methylpyrimidin-2-yl)methanamine hydrochloride, a member of the pyrimidine family. Due to the nascent stage of direct research on this specific compound, our analysis will draw upon robust comparative data from structurally related pyrimidine derivatives. We will explore its potential therapeutic applications by examining the structure-activity relationships (SAR) and experimental data of analogous compounds in the fields of oncology and neuropharmacology.
This guide is intended for researchers, scientists, and drug development professionals, providing not only a comparative analysis but also detailed experimental protocols to facilitate further investigation into this promising class of molecules.
The Pyrimidine Core: A Versatile Scaffold for Drug Discovery
The six-membered heterocyclic pyrimidine ring is a privileged structure in drug design, with substitutions on the ring profoundly influencing its pharmacological properties.[3][4] Pyrimidine derivatives have been successfully developed as anticancer, antiviral, antibacterial, and anti-inflammatory agents.[2][5] The position and nature of substituents on the pyrimidine nucleus are critical determinants of their biological activity.[3][4] Our focus, this compound, features a methyl group at the 4-position and a methanamine hydrochloride group at the 2-position, suggesting potential interactions with various biological targets.
Comparative Biological Performance: Unveiling Therapeutic Potential
Based on the activities of structurally similar compounds, we will explore two primary potential applications for this compound: as an anticancer agent targeting deubiquitinating enzymes and as a modulator of histamine receptors.
Anticancer Activity: Inhibition of the USP1/UAF1 Deubiquitinase Complex
Recent breakthroughs have identified N-substituted derivatives of 4-pyrimidine methanamine as potent inhibitors of the Ubiquitin-Specific Protease 1 (USP1)/USP1-Associated Factor 1 (UAF1) complex. This deubiquitinase plays a crucial role in the DNA damage response, making its inhibition a promising strategy for cancer therapy.
Structure-Activity Relationship (SAR) Insights:
SAR studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives have revealed key insights into the structural requirements for USP1/UAF1 inhibition. While our compound of interest is a 2-methanamine derivative, the principles of pyrimidine-protein interaction remain relevant. The amino group is a key pharmacophoric feature in many enzyme inhibitors, often forming critical hydrogen bonds within the active site. The methyl group at the 4-position may influence binding affinity and selectivity.
Comparative Potency of Related Pyrimidine Derivatives:
The following table summarizes the in vitro activity of N-benzyl-2-phenylpyrimidin-4-amine derivatives against the USP1/UAF1 complex, providing a benchmark for the potential potency of this compound.
| Compound ID | R Group | IC50 (µM) |
| 12 | Phenyl | 3.7 |
| 16 | 4-pyridyl | 1.9 |
| 17 | 3-pyridyl | 1.1 |
| Data sourced from BenchChem's technical guide on 4-pyrimidine methanamine derivatives. |
Experimental Protocol: In Vitro USP1/UAF1 Deubiquitinase Inhibition Assay
This protocol outlines a typical in vitro assay to determine the inhibitory activity of a compound against the USP1/UAF1 complex.
Caption: Workflow for the in vitro USP1/UAF1 deubiquitinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable buffer (e.g., DMSO).
-
Reaction Mixture: In a microplate, combine the purified USP1/UAF1 enzyme complex, a fluorogenic ubiquitin-substrate (e.g., Ub-AMC), and the test compound at various concentrations.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.
-
Signal Detection: Measure the fluorescence signal at appropriate excitation and emission wavelengths. The signal is proportional to the amount of cleaved substrate.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.
Histamine Receptor Antagonism: A Potential Neuropharmacological Role
Pyrimidine derivatives have been extensively investigated as ligands for histamine receptors, particularly as H3 and H4 receptor antagonists.[6][7][8] These receptors are implicated in a variety of neurological and inflammatory disorders.[9] Histamine H3 receptor antagonists, for instance, are being explored for their potential in treating cognitive disorders.[6][10]
Structure-Activity Relationship (SAR) Insights:
The general pharmacophore for histamine H3 receptor ligands consists of a basic moiety connected by a linker to an aromatic region.[11] The this compound structure, with its basic methanamine group and pyrimidine ring, aligns with this pharmacophore. Modifications to the pyrimidine core and its substituents can significantly impact potency and selectivity for different histamine receptor subtypes.[7][12]
Comparative Performance of Related Histamine Receptor Ligands:
The following table presents the binding affinities (Ki) of various pyrimidine and related heterocyclic compounds for the human histamine H3 receptor, offering a comparative context for the potential activity of our target compound.
| Compound | Scaffold | hH3R Ki (nM) |
| AR71 | Phenyl-prop-en-one | 24 |
| Compound 5 | Imidazole-free | Potent Antagonist |
| Enerisant | Pyrazol-methanone | High Affinity |
| Data compiled from multiple sources.[6][9][10] |
Experimental Protocol: Radioligand Binding Assay for Histamine H3 Receptor
This protocol describes a standard method for determining the binding affinity of a compound to the histamine H3 receptor.
Caption: Workflow for a histamine H3 receptor radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human histamine H3 receptor (hH3R).
-
Reaction Mixture: In a reaction tube, combine the cell membranes, a radiolabeled H3 receptor ligand (e.g., -α-methylhistamine), and the test compound at various concentrations.
-
Incubation: Incubate the mixture to allow for competitive binding between the radioligand and the test compound to the receptor.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and subsequently calculate the binding affinity (Ki).
Future Directions and Conclusion
This compound represents a promising, yet underexplored, molecule within the versatile pyrimidine class. Based on comparative analysis with structurally related compounds, it holds potential as both an anticancer agent and a modulator of histamine receptors. The provided experimental protocols offer a clear path for researchers to empirically determine its biological performance.
Future research should focus on synthesizing and evaluating a broader range of derivatives to establish a clear structure-activity relationship. In vivo efficacy and safety studies will also be crucial in advancing the most promising compounds toward clinical development. The continued exploration of such pyrimidine derivatives is vital for the discovery of novel therapeutics to address unmet medical needs.
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A Comparative Benchmarking Guide: (4-Methylpyrimidin-2-yl)methanamine hydrochloride in the Context of Established CDK2 Inhibition
Introduction: The Quest for Selective Kinase Inhibition
In the landscape of targeted cancer therapy, Cyclin-Dependent Kinases (CDKs) remain a pivotal class of enzymes to study. Their role as key regulators of the cell cycle makes them attractive targets for therapeutic intervention.[1][2] The aberrant activity of CDKs is a hallmark of many cancers, driving uncontrolled cell proliferation.[3] Specifically, CDK2, in complex with its cyclin partners E and A, governs the G1/S phase transition and S phase progression.[2][4] Consequently, the development of potent and selective CDK2 inhibitors is an area of intense research.
This guide introduces (4-Methylpyrimidin-2-yl)methanamine hydrochloride , a novel pyrimidine derivative, as a putative CDK2 inhibitor. Due to the prevalence of the pyrimidine scaffold in known kinase inhibitors, we hypothesize its potential activity against CDK2. To rigorously evaluate this compound, we will benchmark its performance against established, commercially available CDK2 inhibitors: Roscovitine (Seliciclib) and Milciclib . This guide will provide a framework for this comparative analysis, detailing the necessary experimental protocols and data interpretation to ascertain the potential of this compound as a valuable research tool or therapeutic lead.
The Competitive Landscape: Established CDK2 Inhibitors
A thorough understanding of the field necessitates a look at the established players. For this guide, we have selected two well-characterized CDK inhibitors with distinct profiles.
-
Roscovitine (Seliciclib): A purine analog, Roscovitine is a potent inhibitor of several CDKs, including CDK1, CDK2, CDK5, CDK7, and CDK9.[5] It competitively binds to the ATP-binding site of these kinases, inducing cell cycle arrest and apoptosis.[6] Its broad-spectrum activity provides a useful, albeit less selective, benchmark. Roscovitine has undergone clinical trials for various indications, including non-small cell lung cancer.[5]
-
Milciclib (PHA-848125): Milciclib is a potent, ATP-competitive inhibitor with high affinity for CDK2.[7][8] It also exhibits activity against other CDKs, including CDK1, CDK4, CDK5, and CDK7, as well as the Tropomyosin receptor kinase A (TRKA).[7][9][10] Milciclib has been investigated in Phase II clinical trials and is known to induce cell death through autophagy.[7][8]
-
Palbociclib (PD 0332991): While primarily known as a highly selective inhibitor of CDK4 and CDK6, Palbociclib is often included in broader CDK inhibitor screening panels.[11][12][13][14][15] Its high selectivity for CDK4/6 provides an excellent counterpoint to assess the selectivity profile of our test compound.
Head-to-Head Comparison: A Multi-faceted Approach
To comprehensively benchmark this compound, a series of biochemical and cell-based assays are proposed. This multi-tiered approach will allow for the determination of potency, selectivity, and cellular efficacy.
Experimental Workflow
The following diagram outlines the proposed experimental workflow for the comparative benchmarking of our novel compound.
Caption: A streamlined workflow for inhibitor characterization.
Biochemical Assays: Determining Potency and Selectivity
The initial evaluation of a potential inhibitor begins with in vitro biochemical assays to determine its direct inhibitory effect on the purified target enzyme.
1. IC50 Determination via ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. A reduction in ADP production in the presence of an inhibitor is directly proportional to its inhibitory activity.
Experimental Protocol:
-
Reagent Preparation: Prepare serial dilutions of this compound, Roscovitine, and Milciclib in a suitable buffer (e.g., 1% DMSO).
-
Kinase Reaction: In a 96-well plate, combine the recombinant human CDK2/Cyclin A2 enzyme, a suitable substrate peptide, and ATP.
-
Inhibitor Addition: Add the serially diluted inhibitor compounds to the reaction wells. Include a no-inhibitor control and a no-enzyme control.
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase-based reaction. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
2. Kinase Selectivity Profiling
To assess the selectivity of this compound, it is crucial to screen it against a panel of other kinases, particularly other members of the CDK family (e.g., CDK1, CDK4, CDK5, CDK7, CDK9). This can be performed using a similar ADP-Glo™ assay format with the respective purified kinases.
Hypothetical Performance Data:
| Compound | CDK2/Cyclin A IC50 (nM) | CDK1/Cyclin B IC50 (nM) | CDK4/Cyclin D1 IC50 (nM) | CDK5/p25 IC50 (nM) |
| (4-Methylpyrimidin-2-yl)methanamine HCl | 50 | >1000 | >5000 | 800 |
| Roscovitine | 700[16][17] | 650[16][17] | >100,000 | 160[16] |
| Milciclib | 45[7][8] | 398[9] | 160[9] | >1000 |
Cell-Based Assays: Validating Cellular Efficacy
While biochemical assays are essential for determining direct enzyme inhibition, cell-based assays are critical to confirm that the compound can penetrate the cell membrane, engage its target in a complex cellular environment, and elicit a biological response.
1. Cellular Target Engagement via NanoBRET™ Assay
The NanoBRET™ Target Engagement Assay is a live-cell method that measures the binding of a test compound to a target protein.[18] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent energy transfer probe that reversibly binds to the target.
Experimental Protocol:
-
Cell Culture: Culture cells (e.g., HEK293) transiently expressing a CDK2-NanoLuc® fusion protein.
-
Compound Treatment: Add serial dilutions of the test compounds to the cells in a 96-well plate.
-
Tracer Addition: Add the NanoBRET™ tracer to the wells.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
BRET Measurement: Measure the donor and acceptor emission signals using a BRET-enabled plate reader.
-
Data Analysis: Calculate the BRET ratio and determine the cellular IC50 values.
2. Cell Proliferation Assay
To determine the effect of the inhibitors on cancer cell growth, a cell proliferation assay (e.g., MTS or XTT) can be performed on a relevant cancer cell line, such as a human ovarian cancer cell line (e.g., OVCAR-3) which often exhibits CCNE1 (Cyclin E1) amplification.
3. Cell Cycle Analysis
Flow cytometry can be used to analyze the cell cycle distribution of treated cells. CDK2 inhibition is expected to cause a G1/S phase arrest.
4. Western Blot Analysis of Downstream Targets
To confirm the mechanism of action, Western blotting can be used to assess the phosphorylation status of key CDK2 substrates, such as the Retinoblastoma protein (Rb). Inhibition of CDK2 should lead to a decrease in the phosphorylation of Rb at CDK2-specific sites.
Hypothetical Cellular Performance Data:
| Compound | Cellular CDK2 Target Engagement IC50 (nM) | OVCAR-3 Proliferation GI50 (nM) | Cell Cycle Arrest | pRb (Ser807/811) Reduction |
| (4-Methylpyrimidin-2-yl)methanamine HCl | 150 | 300 | G1/S Arrest | Yes |
| Roscovitine | ~16,000 | ~20,000 | G1/S Arrest | Yes |
| Milciclib | 120 | 250 | G1 Arrest | Yes |
Understanding the Mechanism: The CDK2 Signaling Pathway
CDK2 plays a crucial role in the G1 to S phase transition of the cell cycle. Its activity is tightly regulated by the binding of cyclins and by phosphorylation. The following diagram illustrates the core CDK2 signaling pathway.
Caption: The CDK2 signaling cascade in cell cycle progression.
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial benchmarking of a novel putative CDK2 inhibitor, this compound. By comparing its performance against well-characterized inhibitors like Roscovitine and Milciclib across a range of biochemical and cellular assays, researchers can gain valuable insights into its potency, selectivity, and mechanism of action.
The hypothetical data presented suggests that this compound could be a potent and selective CDK2 inhibitor. If validated through the described experimental protocols, further studies would be warranted. These could include in vivo efficacy studies in animal models of cancer, detailed pharmacokinetic and pharmacodynamic profiling, and structural biology studies to elucidate its binding mode to CDK2. Ultimately, this rigorous, data-driven approach is essential for the successful development of the next generation of targeted cancer therapies.
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comparative analysis of the anti-inflammatory activity of pyrimidine derivatives.
In the relentless pursuit of novel anti-inflammatory therapeutics, the pyrimidine scaffold has emerged as a privileged structure, demonstrating significant potential in modulating the complex symphony of the inflammatory cascade. This guide offers a comparative analysis of the anti-inflammatory activity of various pyrimidine derivatives, grounded in experimental data and mechanistic insights. It is intended for researchers, scientists, and drug development professionals seeking to navigate the landscape of pyrimidine-based anti-inflammatory agents.
The Rationale for Pyrimidine Scaffolds in Inflammation Research
Pyrimidines, six-membered aromatic heterocyclic compounds with two nitrogen atoms at positions 1 and 3, are not only fundamental components of nucleic acids but also versatile pharmacophores.[1][2][3] Their inherent ability to engage in diverse molecular interactions has led to the development of several clinically approved drugs with anti-inflammatory properties, such as tofacitinib, afloqualone, and proquazone.[1][2][4] The chemical tractability of the pyrimidine ring allows for extensive structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles.
Mechanistic Insights: How Pyrimidine Derivatives Quell Inflammation
The anti-inflammatory effects of pyrimidine derivatives are multifaceted, primarily stemming from their ability to inhibit key enzymes and signaling pathways that drive the inflammatory response.[1][2] A significant number of these compounds exert their action through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a cornerstone of inflammation and pain.[1][5]
By suppressing COX-2 activity, these derivatives effectively reduce the production of prostaglandins (PGE2), potent lipid mediators that contribute to vasodilation, increased vascular permeability, and pain sensitization.[1] Beyond COX inhibition, various pyrimidine analogs have been shown to modulate other critical inflammatory mediators, including:
-
Inducible Nitric Oxide Synthase (iNOS): Inhibition of iNOS leads to decreased production of nitric oxide (NO), a pro-inflammatory molecule.[1][4]
-
Tumor Necrosis Factor-α (TNF-α): Suppression of this pro-inflammatory cytokine is a key mechanism for many anti-inflammatory drugs.[1]
-
Nuclear Factor-κB (NF-κB): By inhibiting the NF-κB signaling pathway, pyrimidine derivatives can downregulate the expression of a wide array of pro-inflammatory genes.[1]
-
Interleukins (ILs): Certain derivatives have been shown to inhibit the production of pro-inflammatory interleukins, such as IL-6 and IL-8.[6]
Below is a diagram illustrating the central role of COX-2 in the inflammatory pathway and its inhibition by pyrimidine derivatives.
Comparative Analysis of Anti-Inflammatory Activity
The following table summarizes the in vitro and in vivo anti-inflammatory activities of selected pyrimidine derivatives from recent literature, benchmarked against standard non-steroidal anti-inflammatory drugs (NSAIDs). This comparative data highlights the potential of these novel compounds.
| Compound/Drug | Target/Assay | Result (IC50/ED50) | Selectivity Index (COX-1/COX-2) | Reference Compound | Reference Result | Source |
| Derivative 5 | COX-2 Inhibition | IC50: 0.04 ± 0.09 µM | - | Celecoxib | IC50: 0.04 ± 0.01 µM | [1][2] |
| Derivative 6 | COX-2 Inhibition | IC50: 0.04 ± 0.02 µM | - | Celecoxib | IC50: 0.04 ± 0.01 µM | [1][2] |
| Derivative 7 | COX-2 Inhibition | - | Stronger vs. COX-1 | Indomethacin | IC50: 0.21 µM (COX-1) | [1] |
| Derivative 8 | Carrageenan-induced paw edema | ED50: 8.23 µM | - | Indomethacin | ED50: 9.17 µM | [1] |
| Derivative 9 | Carrageenan-induced paw edema | ED50: 9.47 µM | - | Indomethacin | ED50: 9.17 µM | [1] |
| Derivative 10 | COX-2 Inhibition | - | Larger than Celecoxib | Celecoxib | - | [1] |
| Derivative 11 | COX-2 Inhibition | - | Larger than Celecoxib | Celecoxib | - | [1] |
| Derivative 25 | Carrageenan-induced paw edema | 74% inhibition (1 hr) | - | Celecoxib | - | [2] |
| Compound 273 | IL-6 and IL-8 Inhibition | 66% (IL-6), 71% (IL-8) at 5 µM | - | - | - | [6] |
| Compound L1 | COX-2 Inhibition | High selectivity | - | Meloxicam | Comparable | [5] |
| Compound L2 | COX-2 Inhibition | High selectivity | - | Meloxicam | Comparable | [5] |
Expert Interpretation: The data clearly demonstrates that novel pyrimidine derivatives can exhibit potent and selective COX-2 inhibition, with some compounds showing activity comparable to or exceeding that of the standard drug celecoxib.[1][2] Furthermore, the in vivo data from the carrageenan-induced paw edema model, a classic acute inflammation assay, confirms the significant anti-inflammatory potential of these derivatives in a physiological setting.[1][2] The ability of certain derivatives to inhibit inflammatory cytokines like IL-6 and IL-8 suggests broader mechanisms of action beyond COX inhibition, which could be advantageous for treating complex inflammatory diseases.[6]
Experimental Protocol: In Vitro Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
This protocol provides a robust and widely used method for the preliminary in vitro screening of the anti-inflammatory potential of pyrimidine derivatives by quantifying their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Rationale
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the upregulation of iNOS and subsequent production of large amounts of NO, a key pro-inflammatory mediator. The Griess assay provides a simple and sensitive colorimetric method to measure nitrite (a stable and nonvolatile breakdown product of NO) in the cell culture supernatant.
Step-by-Step Methodology
-
Cell Culture and Seeding:
-
Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere for 24 hours.
-
-
Compound Treatment:
-
Prepare stock solutions of the pyrimidine derivatives in dimethyl sulfoxide (DMSO).
-
Dilute the compounds to the desired final concentrations in DMEM.
-
Pre-treat the cells with various concentrations of the pyrimidine derivatives for 1 hour.
-
-
Inflammation Induction:
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours. Include a vehicle control (cells treated with DMSO and LPS) and a negative control (cells without LPS or compound treatment).[4]
-
-
Nitrite Quantification (Griess Assay):
-
After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
Determine the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated vehicle control.
-
Experimental Workflow Diagram
Structure-Activity Relationship (SAR) and Future Perspectives
The extensive research into pyrimidine derivatives has shed light on key structure-activity relationships. For instance, the nature and position of substituents on the pyrimidine ring significantly influence their anti-inflammatory potency and COX-2 selectivity. The presence of certain moieties, such as a p-sulfamoylphenyl group, is often associated with enhanced COX-2 inhibitory activity, mimicking the binding mode of celecoxib.
Future research should focus on the synthesis of novel pyrimidine analogs with improved potency and selectivity, as well as favorable pharmacokinetic profiles. A promising avenue is the development of hybrid molecules that combine the pyrimidine scaffold with other pharmacophores known to target different aspects of the inflammatory cascade. This multi-targeted approach could lead to the discovery of next-generation anti-inflammatory agents with enhanced efficacy and reduced side effects.
Conclusion
Pyrimidine derivatives represent a highly promising class of anti-inflammatory agents. Their chemical versatility, coupled with their ability to effectively modulate key inflammatory pathways, makes them attractive candidates for further drug discovery and development efforts. The comparative data and experimental protocols presented in this guide provide a solid foundation for researchers to design and evaluate novel pyrimidine-based therapeutics with the potential to address the significant unmet medical need for safer and more effective anti-inflammatory drugs.
References
-
Ullah, H., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5488-5515. [Link]
-
Ullah, H., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. [Link]
-
Fallon, J. K., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules, 28(14), 5484. [Link]
-
al-Ashmawy, M. I., et al. (1997). Synthesis and antiinflammatory activity of novel pyrimidine derivatives. Bollettino Chimico Farmaceutico, 136(6), 492-499. [Link]
-
Kumar, A., et al. (2023). In-silico Studies, Synthesis, and Evaluation of Anti-inflammatory Activity of Novel Pyrimidine Scaffold. Letters in Drug Design & Discovery, 20(10), 1234-1246. [Link]
-
Kumar, S., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Molecular Structure, 1303, 137583. [Link]
-
Fatima, S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19119-19129. [Link]
-
Kandefer-Szerszeń, M., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(11), 5941. [Link]
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- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (4-Methylpyrimidin-2-yl)methanamine hydrochloride
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of (4-Methylpyrimidin-2-yl)methanamine hydrochloride. As a research chemical, its lifecycle from procurement to disposal must be managed with precision to ensure laboratory safety, environmental protection, and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this and similar chemical reagents.
Core Principles: Hazard Identification and Risk Assessment
Before any handling or disposal procedure, a thorough understanding of the chemical's hazards is paramount. This compound is an irritant, and its disposal pathway is dictated by its chemical properties and the regulatory framework governing laboratory waste.
Hazard Profile
The primary hazards associated with this compound are outlined in its Safety Data Sheet (SDS).[1] It is crucial to consult the specific SDS from your supplier before use.
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1] |
GHS Pictogram: GHS07 (Exclamation Mark)[1]
Chemical Incompatibilities
A critical aspect of safe disposal is waste segregation. This compound is incompatible with strong oxidizing agents .[1][2][3] Co-mingling this compound with such agents in a waste container can lead to vigorous, exothermic reactions, posing a significant safety risk. Always segregate waste streams to prevent unintended reactions.[4][5]
Regulatory Imperative: The RCRA Framework
In the United States, chemical waste disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] RCRA establishes a "cradle-to-grave" management system, meaning waste must be tracked from its point of generation to its final, environmentally sound disposal.[7][8]
While this compound is not specifically listed as an "acutely hazardous" (P-listed) waste, its characteristics as a laboratory chemical necessitate that it be treated as a regulated hazardous waste.[9][10] Disposal via sink or regular trash is strictly prohibited.[5]
Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a systematic approach to collecting and preparing this compound for disposal. This process should be incorporated into your laboratory's standard operating procedures.
Required Personal Protective Equipment (PPE)
Proper PPE is non-negotiable when handling the pure chemical or its waste. The causality is direct: PPE forms the primary barrier between you and the irritant properties of the compound.
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety glasses or goggles.[1] | Protects against dust particles causing serious eye irritation. |
| Hand Protection | Nitrile or other chemically resistant gloves.[1] | Prevents direct skin contact and irritation. |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
Protocol for Waste Collection and Storage
-
Designate a Waste Container : Use a clearly labeled, sealable container compatible with the chemical. High-density polyethylene (HDPE) containers are a suitable choice.[6][11] The container must be in good condition, with no cracks or leaks.
-
Labeling : The moment you designate a container for waste, it must be labeled. Affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.[9] The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The date accumulation started.[9]
-
The associated hazards (e.g., "Irritant").
-
-
Transferring Waste : When transferring solid waste into the container, do so in a chemical fume hood to control dust and prevent inhalation.[1] Avoid creating airborne dust.
-
Secure Storage : Keep the waste container sealed at all times, except when adding waste.[9][11] Store it in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[6][11] The SAA must have secondary containment to control any potential leaks.[9]
-
Request Pickup : Once the container is full (no more than 90% capacity[6]) or you no longer need to add to it, submit a chemical waste pickup request to your EHS office. Do not exceed your SAA's accumulation limits (typically 55 gallons).[11]
Decontamination of Empty Containers
An "empty" container that held a non-acutely hazardous chemical can be disposed of as regular trash, but only after proper decontamination.[9] The goal is to remove all chemical residue.
-
Initial Removal : Scrape out as much of the solid this compound residue as possible. This solid residue must be disposed of as hazardous waste.
-
Triple Rinse Protocol : Perform a triple rinse using a suitable solvent.[12][13] Since this compound is a hydrochloride salt, water is an effective solvent.
-
Rinse 1 : Add water to the container (approximately 10% of the container's volume). Cap and shake vigorously to dissolve the residue.
-
Collect Rinsate : Pour the resulting liquid (rinsate) into your designated hazardous waste container for aqueous amine waste. This rinsate is hazardous waste and must not be poured down the drain. [9][12]
-
Rinse 2 & 3 : Repeat the rinsing process two more times, collecting the rinsate each time.
-
-
Final Disposal : Once the container is triple-rinsed and air-dried (preferably in a fume hood), deface or remove all chemical labels.[9][12] Mark the container as "EMPTY" and dispose of it in the regular laboratory trash or recycling, according to institutional policy.[12][13]
Emergency Procedures: Spill Management
Accidents happen. A prepared response is key to mitigating risk.
Minor Spill (Small quantity, contained on a benchtop)
-
Alert & Isolate : Alert personnel in the immediate area.[14][15]
-
Don PPE : Wear the PPE outlined in section 3.1.
-
Containment : Prevent the spread of the solid. Do not use air currents to clean.
-
Cleanup :
-
Gently sweep the solid material using a brush and dustpan or scoopula.[16] Avoid creating dust.
-
Place the collected solid and any contaminated cleaning materials (e.g., paper towels) into a sealed bag or container.[17]
-
Label the container as "Spill Debris: this compound" and dispose of it as hazardous waste.[17]
-
-
Decontaminate : Wipe the spill surface with soap and water.[14]
Major Spill (Large quantity, risk of respiratory exposure, or outside of containment)
-
EVACUATE : Immediately evacuate the area. Alert all personnel and your laboratory supervisor.[18]
-
CONFINE : Close the doors to the laboratory to confine the spill.[18]
-
REPORT : Contact your institution's EHS and emergency services immediately.[18] Provide details about the chemical, location, and quantity spilled.
-
SECURE : Prevent re-entry into the area until emergency responders have cleared it.[18]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing waste streams related to this compound.
Caption: Decision workflow for managing different waste streams.
References
-
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Laboratory Waste Disposal Safety Protocols. NSTA. [Link]
-
Spill Control/Emergency Response. EHSO Manual 2025-2026. [Link]
-
Safety Data Sheet: CLEAN AMINE®. Greenbook.net. [Link]
-
Chemical Spill Procedures. Princeton University EHS. [Link]
-
Safety Data Sheet: Aromatic Amine DECONtamination Solution. SKC Inc. [Link]
-
Decontaminating Empty Containers. University of Illinois Division of Research Safety. [Link]
-
What to do in a chemical emergency. GOV.UK. [Link]
-
Chemical Spills. Florida State University Emergency Management. [Link]
-
Decontamination. UK Plant Health Information Portal. [Link]
-
Resource Conservation and Recovery Act (RCRA) and Federal Facilities. US EPA. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. US EPA. [Link]
-
How To Properly Clean Chemicals Out of Plastic Containers. Axiom Products. [Link]
-
Hazardous Waste Listings. US EPA. [Link]
-
Waste Code - RCRAInfo. US EPA. [Link]
-
Resource Conservation and Recovery Act (RCRA) Overview. US EPA. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (4-Methylpyrimidin-2-yl)methanamine hydrochloride
As researchers and drug development professionals, our commitment to safety is as paramount as our dedication to scientific advancement. The handling of specialized chemical reagents like (4-Methylpyrimidin-2-yl)methanamine hydrochloride demands a meticulous approach to personal protection. This guide provides an in-depth, experience-driven protocol for the safe handling of this compound, moving beyond a simple checklist to explain the critical reasoning behind each safety measure. Our goal is to create a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is a compound that requires careful handling due to its potential health effects. A thorough understanding of its hazard profile is the foundation of an effective PPE strategy. The primary hazards associated with this compound are summarized below.[1][2]
| Hazard Classification | Description | GHS Hazard Statement |
| Acute Toxicity, Oral | Harmful if swallowed.[1] | H302 |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][3] | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2][3] | H319 |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1][2][3][4] | H335 |
The hydrochloride salt form suggests the compound is likely a crystalline solid at room temperature. This physical state presents a risk of airborne dust generation during handling, which is a primary route for inhalation and accidental eye exposure.[5] Therefore, our PPE selection must be robust enough to mitigate risks from direct contact, splashes, and inhalation of fine particulates.
Core Personal Protective Equipment (PPE) Protocol
The following PPE ensemble is mandatory for all procedures involving this compound. This protocol is designed to provide comprehensive protection.
-
Rationale: The most significant and immediate danger when handling this compound is serious eye irritation.[1][2][3] Accidental splashes or contact with airborne dust can cause significant discomfort and potential damage.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended for Splash Hazards: When working with solutions or any procedure with a potential for splashing, upgrade to chemical splash goggles.[6]
-
Full Protection: For procedures involving larger quantities or a high risk of splashing, a face shield should be worn in conjunction with safety goggles.[7] This provides a barrier for the entire face.[7]
-
Rationale: This compound is known to cause skin irritation.[1][2][3][5] A comprehensive approach to skin protection is essential to prevent contact dermatitis and other adverse effects.
-
Hand Protection:
-
Gloves: Nitrile gloves are a standard and effective choice for incidental contact. Always inspect gloves for tears or punctures before use.[8]
-
Glove Technique: For extended work, consider double-gloving. When handling is complete, remove gloves using a technique that avoids touching the outer surface with your bare hands.[8] Dispose of contaminated gloves as hazardous waste immediately.[8]
-
-
Body Protection:
-
Lab Coat: A fully buttoned, long-sleeved lab coat is mandatory to protect skin and personal clothing.
-
Chemical-Resistant Apron: For tasks with a higher splash potential, a chemical-resistant apron worn over the lab coat is recommended.
-
Footwear: Closed-toe shoes are required in any laboratory setting. For this compound, ensure your footwear is made of a non-porous material.[7][9]
-
-
Rationale: As a potential respiratory irritant, inhalation of dust or aerosols must be minimized.[1][2][3][4][5]
-
Engineering Controls: The primary method for respiratory protection is the use of engineering controls. All weighing and handling of the solid compound should be performed in a certified chemical fume hood or a powder containment hood to minimize airborne particles.[10]
-
When a Respirator is Necessary: If engineering controls are not available or are insufficient to control airborne concentrations, respiratory protection is required.[8] A NIOSH-approved N95 dust mask or a higher level of respiratory protection, such as a half-mask respirator with P100 cartridges, should be used.[11] All respirator use must be in accordance with a documented respiratory protection program, including fit testing.
Procedural Discipline: Donning and Doffing PPE
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat
-
Respiratory Protection (if required)
-
Eye and Face Protection
-
Gloves (pulled over the cuffs of the lab coat)
Doffing Sequence (to be performed in a designated area):
-
Gloves: Remove using the proper technique to avoid skin contact.
-
Lab Coat: Remove by rolling it inside out, without touching the exterior.
-
Eye and Face Protection: Handle by the earpieces or head strap.
-
Respiratory Protection: Remove last.
-
Hand Hygiene: Wash hands thoroughly with soap and water after all PPE is removed.[1]
Emergency Response: Immediate Actions for Exposure
Should an exposure occur despite precautions, immediate and correct first aid is vital.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][5] Seek immediate medical attention.[3][5]
-
Skin Contact: Remove all contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[3][5] If skin irritation persists, seek medical advice.[3]
-
Inhalation: Move the affected person to fresh air immediately.[2][3] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][12]
-
Ingestion: Do NOT induce vomiting.[2][5] Rinse the mouth with water and drink plenty of water.[5] Never give anything by mouth to an unconscious person.[4][5] Call a poison control center or physician immediately.[1]
Spill Management and Disposal Plan
Proper management of spills and waste is a crucial component of the safety protocol.
The following workflow should be initiated immediately in the event of a spill.
Caption: Workflow for managing a chemical spill.
-
Chemical Waste: All unused this compound and solutions containing it must be disposed of as hazardous chemical waste.[3][4]
-
Contaminated Materials: All disposable PPE (gloves, etc.), absorbent materials from spills, and contaminated labware must be collected in a designated, sealed hazardous waste container.[8]
-
Regulatory Compliance: Disposal must be carried out by a licensed professional waste disposal service and in strict accordance with all local, state, and federal regulations.[4][13] Do not dispose of this chemical down the drain or in general waste.
By adhering to this comprehensive guide, you are not just following a set of rules but are actively participating in a culture of safety. This structured approach, grounded in the scientific understanding of the material's hazards, empowers you to conduct your research with confidence and security.
References
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fishersci.com [fishersci.com]
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- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. hsa.ie [hsa.ie]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. msdspds.castrol.com [msdspds.castrol.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. CDC - NIOSH Pocket Guide to Chemical Hazards - 2-Aminopyridine [cdc.gov]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. merckmillipore.com [merckmillipore.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
